2-benzoyl-N-ethylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
82523-92-0 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2-benzoyl-N-ethylbenzamide |
InChI |
InChI=1S/C16H15NO2/c1-2-17-16(19)14-11-7-6-10-13(14)15(18)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,17,19) |
InChI Key |
XFCNIRLJJYYGDW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-benzoyl-N-ethylbenzamide (CAS: 82523-92-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-benzoyl-N-ethylbenzamide, with the CAS number 82523-92-0, is an organic compound belonging to the benzamide class of molecules. Benzamides are a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and potential biological activities, based on available data and analysis of structurally related compounds. Due to the limited specific data for this exact compound, information from its close analog, 2-benzoyl-N,N-diethylbenzamide, and other related benzamides is utilized to provide a thorough and practical resource for researchers.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in the public domain, its basic properties can be calculated, and further characteristics can be inferred from its close analog, 2-benzoyl-N,N-diethylbenzamide.
| Property | Value | Source |
| CAS Number | 82523-92-0 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₆H₁₅NO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 253.30 g/mol | --INVALID-LINK--[1] |
| Canonical SMILES | CCNCC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 | Inferred |
| Predicted LogP | 3.5 - 4.0 | Inferred |
| Predicted Solubility | Poorly soluble in water, soluble in organic solvents like ethanol, acetone, and dichloromethane. | Inferred from 2-benzoyl-N,N-diethylbenzamide[2] |
Synthesis of this compound
The most probable and direct synthesis of this compound involves the acylation of ethylamine with 2-benzoylbenzoyl chloride. This method is analogous to the synthesis of 2-benzoyl-N,N-diethylbenzamide.[2][3]
Experimental Protocol: Synthesis
-
Preparation of 2-benzoylbenzoyl chloride: 2-benzoylbenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) until the reaction is complete (typically 2-4 hours). The excess thionyl chloride is then removed by distillation under reduced pressure to yield crude 2-benzoylbenzoyl chloride.
-
Amidation: The crude 2-benzoylbenzoyl chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or THF). The solution is cooled in an ice bath.
-
A solution of ethylamine (approximately 1.2 equivalents) and a non-nucleophilic base such as triethylamine (approximately 1.2 equivalents) in the same solvent is added dropwise to the cooled solution of 2-benzoylbenzoyl chloride with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (or until TLC indicates completion of the reaction).
-
The reaction mixture is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by column chromatography on silica gel.
Synthesis of this compound.
Characterization and Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following experimental protocols are based on standard techniques used for similar compounds.[2][3]
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra should be acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Expected signals would include aromatic protons (multiplets in the range of 7-8 ppm), a quartet for the methylene group adjacent to the nitrogen, and a triplet for the terminal methyl group of the ethyl chain.
-
¹³C NMR: Expected signals would include those for the two carbonyl carbons, multiple aromatic carbons, and the two carbons of the ethyl group.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the melting point and thermal transitions.
-
Instrumentation: A standard DSC instrument.
-
Procedure: A small sample (2-5 mg) is sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow is measured as a function of temperature. An endothermic peak will indicate the melting point.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Purpose: To determine the thermal stability and decomposition temperature.
-
Instrumentation: A standard TGA instrument.
-
Procedure: A sample (5-10 mg) is placed in a ceramic crucible and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The weight loss of the sample is recorded as a function of temperature.
Potential Biological Activities and Signaling Pathways
While no specific biological activities have been reported for this compound, the broader class of benzamide derivatives has been extensively studied and shown to possess a wide range of therapeutic properties. This suggests that this compound could be a candidate for screening in various biological assays.
| Biological Activity | Description | Reference |
| Antiprotozoal | N-benzoyl-2-hydroxybenzamides have shown activity against P. falciparum, Trypanosomes, and Leishmania. | --INVALID-LINK--[4] |
| Antimicrobial | Certain 2-aminobenzamide derivatives have demonstrated antimicrobial and antifungal activities. | --INVALID-LINK-- |
| Insecticidal | Benzamides substituted with pyridine-linked 1,2,4-oxadiazole have shown larvicidal activity against mosquito larvae. | --INVALID-LINK--[5] |
| Antitumor | N-substituted benzamide derivatives have been designed and evaluated as antitumor agents, with some showing inhibitory activity against various cancer cell lines. | --INVALID-LINK-- |
| SARS-CoV Protease Inhibition | Benzamide derivatives have been investigated as inhibitors of SARS-CoV papain-like protease (PLpro). | --INVALID-LINK--[6] |
Given the lack of specific data on the mechanism of action for this compound, a generalized workflow for drug discovery and development is presented below. This illustrates the logical progression from a synthesized compound to a potential therapeutic agent.
Generalized drug discovery workflow.
Conclusion
This compound is a benzamide derivative with potential for further investigation in medicinal chemistry and drug discovery. While direct experimental data for this compound is limited, this guide provides a solid foundation for its synthesis and characterization based on well-established methods for analogous compounds. The diverse biological activities of the broader benzamide class suggest that this compound could be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to synthesize, characterize, and screen this compound for various biological activities to elucidate its potential as a lead molecule.
References
- 1. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DE3939059C2 - Process for the preparation of N-alkyl-benzamides - Google Patents [patents.google.com]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. chembk.com [chembk.com]
An In-depth Technical Guide to the Molecular Structure of 2-benzoyl-N-ethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2-benzoyl-N-ethylbenzamide, a novel benzophenone-containing benzamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs and established principles of organic chemistry to present a predictive but thorough analysis. This document includes postulated molecular properties, detailed hypothetical protocols for its synthesis and characterization, and visualizations of its structure and synthetic pathway. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar molecules in fields such as medicinal chemistry and materials science.
Introduction
Benzamide and benzophenone moieties are prevalent scaffolds in a diverse range of biologically active compounds and functional materials. Benzamides are known for their wide spectrum of pharmacological activities, including anti-inflammatory, and antimicrobial properties. Benzophenones are not only crucial intermediates in organic synthesis but also exhibit important photochemical properties, finding applications as photolabile protecting groups and in photoaffinity labeling. The combination of these two pharmacophores in a single molecule, as in this compound, presents an intriguing target for novel drug discovery and materials science research. This guide provides a detailed examination of its molecular structure and a predictive analysis of its physicochemical and spectroscopic properties.
Molecular Structure and Properties
Based on its nomenclature, the molecular structure of this compound consists of a central benzamide core. An ethyl group is attached to the amide nitrogen, and a benzoyl group is substituted at the 2-position of the benzamide's phenyl ring.
Chemical Identifiers (Predicted)
| Identifier | Value |
| Molecular Formula | C₁₆H₁₅NO₂ |
| Molecular Weight | 253.29 g/mol |
| SMILES | O=C(NC(CC)=O)c1ccccc1C(=O)c2ccccc2 |
| InChI | InChI=1S/C16H15NO2/c1-2-17-16(19)14-10-6-5-9-13(14)15(18)12-8-4-3-7-11(12)14/h3-11H,2H2,1H3,(H,17,19) |
Physicochemical Properties (Predicted)
The properties of this compound can be predicted based on its structural analogs, such as N-ethylbenzamide and 2-benzoyl-N,N-diethylbenzamide.
| Property | Predicted Value |
| Melting Point (°C) | 70-80[1] |
| Boiling Point (°C) | > 300 |
| Solubility | Soluble in most organic solvents (e.g., acetone, ethanol, dichloromethane)[1] |
| LogP | ~3.5 |
Synthesis
The synthesis of this compound can be achieved through the amidation of 2-benzoylbenzoic acid with ethylamine. Two common laboratory-scale synthetic routes are proposed below.
Synthesis Workflow
Caption: Proposed synthetic routes to this compound.
Experimental Protocols
Method A: From Acyl Chloride
This is a two-step process involving the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.
Step 1: Synthesis of 2-Benzoylbenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-benzoylbenzoic acid (1 equivalent) in thionyl chloride (2-3 equivalents).
-
Gently reflux the mixture for 1-2 hours, or until the evolution of HCl gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-benzoylbenzoyl chloride, which can be used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude 2-benzoylbenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane or THF in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of ethylamine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute aqueous HCl, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Method B: Direct Amidation using a Catalyst
This method involves the direct coupling of the carboxylic acid and amine, often requiring a catalyst and elevated temperatures.[2][3]
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-benzoylbenzoic acid (1 equivalent), ethylamine (1.1 equivalents), a catalytic amount of boric acid (e.g., 10 mol%), and a suitable solvent like toluene.[2][3]
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC. The reaction may take several hours to reach completion.[2][3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Spectroscopic Characterization (Predicted)
The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques. Predicted data based on analogous structures are summarized below.
NMR Spectroscopy
¹H NMR (in CDCl₃, predicted chemical shifts δ in ppm):
| Protons | Predicted δ (ppm) | Multiplicity | Integration |
| CH₃ (ethyl) | 1.1 - 1.3 | triplet | 3H |
| CH₂ (ethyl) | 3.3 - 3.5 | quartet | 2H |
| NH | 6.5 - 7.5 (broad) | singlet | 1H |
| Aromatic H | 7.2 - 8.2 | multiplet | 9H |
¹³C NMR (in CDCl₃, predicted chemical shifts δ in ppm):
| Carbon | Predicted δ (ppm) |
| CH₃ (ethyl) | ~15 |
| CH₂ (ethyl) | ~35 |
| Aromatic C | 125 - 140 |
| C=O (amide) | ~168 |
| C=O (ketone) | ~197 |
Mass Spectrometry
The mass spectrum is expected to show a prominent molecular ion peak. Fragmentation patterns would likely involve cleavage at the amide bond and the carbonyl bridge of the benzophenone moiety.
| Ion | Predicted m/z |
| [M]⁺ | 253 |
| [M - C₂H₅]⁺ | 224 |
| [C₆H₅CO]⁺ | 105 |
| [C₆H₅]⁺ | 77 |
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound is uncharacterized, its structural components suggest several avenues for investigation. Benzamide derivatives are known to interact with a variety of biological targets. For instance, they can act as enzyme inhibitors or receptor antagonists. The benzophenone group can act as a photosensitizer, which could be exploited in photodynamic therapy or for photo-cross-linking studies to identify protein-ligand interactions.[4]
A hypothetical signaling pathway that could be investigated is its potential role as a modulator of G-protein coupled receptors (GPCRs), a common target for benzamide-containing drugs.
Caption: Hypothetical GPCR signaling pathway modulation.
Conclusion
This technical guide provides a foundational understanding of the molecular structure, synthesis, and potential characterization of this compound. While direct experimental data for this compound is not currently available in the public domain, the information presented, based on well-established chemical principles and data from close structural analogs, offers a robust starting point for any research or development professional interested in this novel molecule. The detailed protocols and predictive data are intended to facilitate its synthesis and characterization, paving the way for the exploration of its potential applications.
References
An In-depth Technical Guide to the Synthesis of 2-benzoyl-N-ethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-benzoyl-N-ethylbenzamide, a valuable compound in organic synthesis and medicinal chemistry. This document details two principal synthetic routes, starting from either 2-benzoylbenzoic acid or its corresponding acid chloride. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.
Synthesis Pathway 1: Amidation of 2-Benzoylbenzoic Acid
The direct formation of an amide bond between 2-benzoylbenzoic acid and ethylamine is a common and efficient approach. This transformation can be achieved through the use of coupling agents or by forming a mixed anhydride intermediate.
Synthesis via Amide Coupling Agents
Coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are frequently employed to facilitate the formation of the amide bond by activating the carboxylic acid.[1]
Experimental Protocol (Adapted from a similar HATU-mediated coupling reaction): [1]
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-benzoylbenzoic acid (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add HATU (1.1 equivalents) and a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (2.0 equivalents), to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Amine Addition: Add ethylamine (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Synthesis via the Mixed Anhydride Method
The mixed anhydride method offers an alternative route for the activation of the carboxylic acid, which then readily reacts with the amine.[2]
Experimental Protocol (General Procedure):
-
Formation of Mixed Anhydride: Dissolve 2-benzoylbenzoic acid (1.0 equivalent) in a dry, inert solvent like tetrahydrofuran (THF) or dichloromethane (DCM) and cool the solution to 0 °C. Add a tertiary amine base such as triethylamine (1.1 equivalents), followed by the dropwise addition of a chloroformate, for instance, ethyl chloroformate or isobutyl chloroformate (1.0 equivalent). Stir the reaction mixture at 0 °C for 30-60 minutes.
-
Amidation: In a separate flask, dissolve ethylamine (1.2 equivalents) in the same solvent. Add this solution to the freshly prepared mixed anhydride solution at 0 °C.
-
Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC. Once complete, filter the reaction mixture to remove any precipitated salts. The filtrate is then washed with water, dilute acid, and dilute base.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the residue by recrystallization or column chromatography.
Diagram of Synthesis Pathway 1
Caption: Amidation of 2-benzoylbenzoic acid.
Synthesis Pathway 2: From 2-Benzoyl Chloride
This pathway involves the conversion of 2-benzoylbenzoic acid to its more reactive acid chloride derivative, which then undergoes a nucleophilic acyl substitution reaction with ethylamine. This is often accomplished via the Schotten-Baumann reaction.[3][4][5][6]
Preparation of 2-Benzoyl Chloride
The carboxylic acid is converted to the acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[7][8][9]
Experimental Protocol (Using Thionyl Chloride): [7][8]
-
Reaction Setup: In a fume hood, place 2-benzoylbenzoic acid (1.0 equivalent) in a round-bottom flask equipped with a reflux condenser and a gas trap to neutralize the HCl and SO₂ byproducts.
-
Addition of Thionyl Chloride: Add an excess of thionyl chloride (e.g., 2-3 equivalents), either neat or in an inert solvent like toluene or dichloromethane. A catalytic amount of DMF can be added to accelerate the reaction.
-
Reaction: Gently heat the mixture to reflux. The reaction is typically complete when the evolution of gases ceases (usually after 1-3 hours).
-
Isolation: After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-benzoyl chloride can often be used in the next step without further purification.
Schotten-Baumann Reaction with Ethylamine
The Schotten-Baumann reaction is a well-established method for the synthesis of amides from acid chlorides and amines in the presence of a base.[3][4][5][6][10]
Experimental Protocol (Adapted from a similar Schotten-Baumann reaction): [3]
-
Reaction Setup: Dissolve 2-benzoyl chloride (1.0 equivalent) in an inert organic solvent such as dichloromethane or diethyl ether. In a separate flask, prepare a solution of ethylamine (at least 2.0 equivalents) in an aqueous base (e.g., 10% NaOH solution). Using an excess of the amine is common, as one equivalent will be consumed to neutralize the HCl byproduct.
-
Reaction: Cool both solutions in an ice bath. Slowly add the solution of 2-benzoyl chloride to the vigorously stirred ethylamine solution.
-
Reaction Monitoring and Work-up: Continue stirring vigorously for 15-30 minutes. The product, this compound, will often precipitate out of the solution. If not, the organic layer is separated, washed with water, dried, and the solvent is evaporated.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Diagram of Synthesis Pathway 2
Caption: Synthesis from 2-benzoyl chloride.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of benzamide derivatives. Note that specific yields for this compound may vary depending on the exact reaction conditions and purification methods employed.
| Parameter | Pathway 1 (Coupling Agent) | Pathway 2 (Acid Chloride) | Reference |
| Yield | Typically 70-95% | Typically 80-99% | [11],[12] |
| Purity | >95% after chromatography | >98% after recrystallization | - |
| Melting Point | Not widely reported | Not widely reported | - |
Characterization Data for a Related Compound (N-benzylbenzamide): [13]
-
¹H NMR (500 MHz, CDCl₃): δ 7.79 (d, J = 7.1 Hz, 2H), 7.48−7.51(t, J = 7.1 Hz, 1H), 7.41−7.44 (m, 2H), 7.32−7.36 (m, 4H), 7.26−7.31 (m, 1H), 6.44 (brs, 1H), 4.65 (d, J = 5.5 Hz, 2H).[13]
-
¹³C NMR (125 MHz, CDCl₃): δ 167.5, 138.2, 134.5, 131.7, 128.9, 128.7, 128.1, 127.7, 127.1, 44.2.[13]
Experimental Workflow
The following diagram illustrates a general experimental workflow applicable to both synthesis pathways, from reaction setup to the final purified product.
Caption: General experimental workflow.
Conclusion
The synthesis of this compound can be effectively achieved through two primary pathways: the direct amidation of 2-benzoylbenzoic acid or the reaction of 2-benzoyl chloride with ethylamine. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction. The acid chloride route, particularly via the Schotten-Baumann reaction, often provides higher yields and simpler purification. Proper experimental technique and monitoring are crucial for obtaining a high-purity product. This guide provides the necessary foundational knowledge for researchers to successfully synthesize this important chemical entity.
References
- 1. growingscience.com [growingscience.com]
- 2. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. byjus.com [byjus.com]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. testbook.com [testbook.com]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
An In-depth Technical Guide to the Putative Mechanisms of Action of 2-benzoyl-N-ethylbenzamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound 2-benzoyl-N-ethylbenzamide is a novel chemical entity with limited publicly available data on its biological activity. This document, therefore, presents a hypothesized series of mechanisms of action based on the known pharmacological properties of its constituent chemical moieties: the benzophenone and benzamide scaffolds. The experimental protocols described herein provide a roadmap for the systematic investigation of these putative activities.
Introduction
This compound is a synthetic organic molecule characterized by the presence of a benzophenone core and an N-ethylbenzamide functional group. While the specific biological profile of this compound is not yet elucidated, the benzophenone and benzamide scaffolds are found in a wide array of pharmacologically active agents[1][2][3]. Benzophenone derivatives are known for their anti-inflammatory, anticancer, antimicrobial, and antiviral properties[1][2]. Similarly, benzamide-containing molecules have demonstrated efficacy as anti-inflammatory, analgesic, antimicrobial, and anticancer agents, as well as modulators of the central nervous system[3][4][5].
This technical guide outlines potential mechanisms of action for this compound and provides detailed experimental workflows to investigate these hypotheses.
Putative Mechanisms of Action and Experimental Investigation
Based on the activities of related compounds, we hypothesize that this compound may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Anti-inflammatory Activity
Many benzophenone and benzamide derivatives exhibit anti-inflammatory effects[2][6]. The proposed mechanism often involves the inhibition of key inflammatory mediators.
A plausible anti-inflammatory mechanism for this compound could be the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Hypothesized NF-κB signaling pathway and the potential inhibitory point of this compound.
A tiered approach would be employed to investigate the anti-inflammatory potential of this compound.
Caption: Experimental workflow for investigating anti-inflammatory activity.
-
Tier 1: In Vitro Enzyme Inhibition Assays
-
Objective: To determine if this compound directly inhibits key enzymes in the inflammatory cascade.
-
Methodology:
-
COX-1 and COX-2 Inhibition Assay: Utilize a commercial colorimetric or fluorometric inhibitor screening kit. Incubate recombinant COX-1 and COX-2 enzymes with arachidonic acid in the presence of varying concentrations of this compound. Measure the production of prostaglandin H2 (PGH2).
-
5-Lipoxygenase (5-LOX) Inhibition Assay: Use a similar kit-based approach to measure the inhibition of leukotriene production from arachidonic acid.
-
-
-
Tier 2: Cell-Based Assays
-
Objective: To assess the effect of the compound on inflammatory responses in a cellular context.
-
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages.
-
Treatment: Pre-treat cells with a dose range of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS).
-
Nitric Oxide (NO) Measurement: Measure nitrite accumulation in the culture supernatant using the Griess reagent.
-
Prostaglandin E2 (PGE2) and Cytokine Measurement: Quantify the levels of PGE2, TNF-α, and IL-6 in the supernatant using commercial ELISA kits.
-
NF-κB Reporter Assay: Transfect cells with a luciferase reporter plasmid under the control of an NF-κB response element. Measure luciferase activity to determine the effect of the compound on NF-κB transcriptional activity.
-
-
| Assay | Parameter | Hypothetical Value |
| COX-1 Inhibition | IC50 | > 100 µM |
| COX-2 Inhibition | IC50 | 15.2 µM |
| 5-LOX Inhibition | IC50 | 25.8 µM |
| NO Production (RAW 264.7) | IC50 | 12.5 µM |
| TNF-α Release (RAW 264.7) | IC50 | 10.1 µM |
| IL-6 Release (RAW 264.7) | IC50 | 18.3 µM |
Anticancer Activity
Certain N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors[7].
This compound may bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization and arresting the cell cycle.
Caption: Hypothesized mechanism of anticancer activity via tubulin polymerization inhibition.
-
Cell Proliferation Assay
-
Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.
-
Methodology:
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293).
-
MTT Assay: Seed cells in 96-well plates, treat with a concentration range of this compound for 72 hours. Add MTT reagent and measure the absorbance of the formazan product.
-
-
-
Tubulin Polymerization Assay
-
Objective: To directly measure the effect of the compound on tubulin polymerization in vitro.
-
Methodology: Use a fluorescence-based tubulin polymerization assay kit. Incubate purified tubulin with the compound and a fluorescence reporter. Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization.
-
-
Cell Cycle Analysis
-
Objective: To determine if the compound induces cell cycle arrest.
-
Methodology: Treat cancer cells with the compound for 24 hours. Fix the cells, stain with propidium iodide, and analyze the DNA content by flow cytometry.
-
| Assay | Cell Line | Parameter | Hypothetical Value |
| Cell Proliferation | HeLa | IC50 | 0.5 µM |
| A549 | IC50 | 0.8 µM | |
| MCF-7 | IC50 | 1.2 µM | |
| HEK293 | IC50 | > 50 µM | |
| Tubulin Polymerization | IC50 | 2.1 µM |
Antimicrobial Activity
Benzamide derivatives have been shown to possess broad-spectrum antimicrobial activity[4][5].
-
Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Methodology:
-
Microorganisms: A panel of Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and a fungus (Candida albicans).
-
Broth Microdilution Method: Prepare serial dilutions of the compound in a 96-well plate with microbial culture. Incubate and determine the MIC as the lowest concentration with no visible growth.
-
-
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Bacillus subtilis | 8 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | > 128 |
| Candida albicans | 32 |
Conclusion
While the precise mechanism of action of this compound remains to be elucidated, its chemical structure suggests a high potential for biological activity. This guide provides a structured and experimentally-driven framework for the investigation of its putative anti-inflammatory, anticancer, and antimicrobial properties. The proposed workflows and assays will enable a comprehensive characterization of the pharmacological profile of this novel compound, paving the way for potential future drug development efforts.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 2-benzoyl-N-ethylbenzamide in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 2-benzoyl-N-ethylbenzamide in organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on qualitative solubility information for the closely related analogue, 2-benzoyl-N,N-diethylbenzamide, and presents generalized experimental protocols for determining the solubility of benzamide compounds.
Qualitative Solubility of 2-benzoyl-N,N-diethylbenzamide
While specific quantitative data for this compound is not available in published literature, studies on the synthesis and crystallization of the similar compound, 2-benzoyl-N,N-diethylbenzamide, provide valuable qualitative insights into its solubility in various organic solvents. This information is crucial for tasks such as solvent screening for recrystallization and purification.
The following table summarizes the observed solubility of 2-benzoyl-N,N-diethylbenzamide at room temperature.
| Solvent | Qualitative Solubility |
| Acetone | Soluble[1] |
| Ethanol | Soluble[1] |
| Diethylether | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Hexane and Chloroform (1:1 mixture) | Soluble[1] |
Experimental Protocols for Solubility Determination
The following outlines a general experimental methodology for determining the solubility of a solid compound like this compound in an organic solvent. This protocol is based on standard laboratory practices for solubility measurement of benzamides.
Objective: To determine the equilibrium solubility of a benzamide compound in a selected organic solvent at a specific temperature.
Materials and Apparatus:
-
Benzamide compound (e.g., this compound)
-
Selected organic solvent(s)
-
Analytical balance
-
Isothermal shaker or magnetic stirrer with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Saturated Solution: An excess amount of the benzamide compound is added to a known volume of the selected organic solvent in a sealed container.
-
Equilibration: The mixture is agitated in an isothermal shaker or on a magnetic stirrer at a constant, controlled temperature for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle. A sample of the supernatant is then withdrawn and immediately filtered through a syringe filter to remove any undissolved solid particles. Centrifugation can be employed prior to filtration to facilitate the separation of the solid and liquid phases.
-
Quantification: The concentration of the dissolved benzamide in the clear, filtered solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of the compound is used for accurate quantification.
-
Data Reporting: The solubility is typically expressed in terms of mass per unit volume (e.g., mg/mL) or as a mole fraction at the specified temperature.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the experimental determination of solubility.
Caption: A flowchart of the experimental process for determining the solubility of a solid in a solvent.
References
Spectroscopic and Structural Analysis of 2-Benzoyl-N-ethylbenzamide: A Technical Overview
Introduction
This technical guide provides an in-depth analysis of the spectroscopic data for 2-benzoyl-N-ethylbenzamide, a molecule of interest to researchers and scientists in the field of drug development and materials science. Due to the limited availability of published spectroscopic data for this compound, this report presents data for the closely related analogue, 2-benzoyl-N,N-diethylbenzamide, as a predictive reference. The structural similarities between these compounds allow for valuable comparative insights into their spectroscopic characteristics. This document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the findings in a clear, tabular format for ease of comparison.
Spectroscopic Data
The spectroscopic data for the analogous compound, 2-benzoyl-N,N-diethylbenzamide, is summarized below. These values can be used as a reasonable estimation for the spectral characteristics of this compound.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.8 - 7.2 | m | 9H | Aromatic Protons |
| 3.5 - 3.1 | m | 4H | -N(CH₂CH₃)₂ |
| 1.2 - 0.9 | t | 6H | -N(CH₂CH₃)₂ |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 197.0 - 196.0 | C=O (Ketone) |
| 169.0 - 168.0 | C=O (Amide) |
| 140.0 - 127.0 | Aromatic Carbons |
| 43.0 - 39.0 | -N(CH₂CH₃)₂ |
| 14.0 - 12.0 | -N(CH₂CH₃)₂ |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3060 - 3030 | Aromatic C-H Stretch |
| 2975 - 2870 | Aliphatic C-H Stretch |
| ~1685 | C=O Stretch (Ketone) |
| ~1635 | C=O Stretch (Amide) |
| 1600 - 1450 | Aromatic C=C Stretch |
Mass Spectrometry (MS) Data
| m/z | Assignment |
| [M]+ | Molecular Ion |
| [M-C₆H₅CO]+ | Fragment corresponding to loss of benzoyl group |
| [C₆H₅CO]+ | Benzoyl cation |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for benzamide derivatives, based on common laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a Bruker DRX-500 AVANCE FT-NMR instrument.[1] The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, the spectral width is typically 0-15 ppm. For ¹³C NMR, the spectral width is typically 0-220 ppm.
Infrared (IR) Spectroscopy
IR spectra are commonly recorded using a Shimadzu 8400s FT-IR spectrometer.[1] The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are generally obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.
Workflow Visualization
The general workflow for the spectroscopic analysis of a synthesized compound is illustrated in the diagram below.
Caption: A flowchart illustrating the general experimental workflow from compound synthesis to spectroscopic analysis and final structure elucidation.
Disclaimer: The spectroscopic data presented in this document is for the analogous compound 2-benzoyl-N,N-diethylbenzamide and should be considered as an estimation for this compound. Experimental verification for the target compound is recommended.
References
Technical Guide on the Thermal Stability of 2-benzoyl-N-ethylbenzamide: Data Not Available and Analysis of a Related Compound
To: Researchers, Scientists, and Drug Development Professionals
Subject: In-depth Technical Guide on the Thermal Stability of 2-benzoyl-N-ethylbenzamide
This technical guide addresses the request for information regarding the thermal stability of this compound. Despite a comprehensive search of available scientific literature and chemical databases, no experimental data on the thermal stability, decomposition temperature, or thermogravimetric analysis (TGA) of this compound has been found.
However, detailed thermal analysis is available for a structurally similar compound, 2-benzoyl-N,N-diethylbenzamide (BDB) . This information is provided below for reference and comparative purposes. It is crucial to note that the substitution of an ethyl group for one of the ethyl groups on the amide nitrogen may lead to different thermal properties due to changes in molecular weight, crystal packing, and intermolecular interactions.
Reference Data: Thermal Stability of 2-benzoyl-N,N-diethylbenzamide (BDB)
The following data pertains to Form II of 2-benzoyl-N,N-diethylbenzamide.
Quantitative Thermal Stability Data
| Parameter | Value | Method |
| Melting Point (Onset) | 51.2 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Onset | > 200 °C | Thermogravimetric Analysis (TGA) |
| Complete Mass Loss | < 320.0 °C | Thermogravimetric Analysis (TGA) |
Experimental Protocols
Thermogravimetric Analysis (TGA)
The thermal stability of 2-benzoyl-N,N-diethylbenzamide (Form II) was investigated using TGA. The analysis revealed that the compound begins to degrade at temperatures exceeding 200 °C, with complete mass loss occurring below 320.0 °C[1].
Differential Scanning Calorimetry (DSC)
DSC analysis was conducted on Form II of BDB. The sample was sealed in an aluminum crucible with a pierced lid and subjected to heating and cooling cycles. The first heating cycle showed a large endothermic peak with an onset temperature of 51.2 °C, which corresponds to the melting of the sample. No solid-solid phase transitions were observed in the temperature range of -50 °C to 90 °C[2].
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the thermal analysis of a chemical compound like 2-benzoyl-N,N-diethylbenzamide.
Conclusion
While there is no specific information available on the thermal stability of this compound, the data for the closely related 2-benzoyl-N,N-diethylbenzamide suggests that this class of compounds possesses thermal stability up to approximately 200 °C. Researchers and drug development professionals working with this compound should consider performing TGA and DSC analyses to determine its specific thermal properties. The experimental protocols outlined for the diethyl analogue can serve as a suitable starting point for such investigations.
References
An In-depth Technical Guide on the Potential Biological Activity of 2-benzoyl-N-ethylbenzamide
Disclaimer: No direct studies on the biological activity of 2-benzoyl-N-ethylbenzamide have been identified in publicly available scientific literature. This document provides a predictive overview of its potential biological activities based on the known pharmacological profiles of structurally related benzamide and N-benzoyl derivatives. The information presented is intended for research and drug development professionals and should be interpreted as a guide for potential areas of investigation.
Introduction
Benzamide and its derivatives are a versatile class of compounds that have attracted significant attention in medicinal chemistry due to their wide range of pharmacological activities. These activities include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The core structure, consisting of a benzene ring attached to an amide group, serves as a scaffold that can be extensively modified to modulate biological activity and target specificity. The compound of interest, this compound, features a benzoyl group at the ortho position of the benzamide ring and an N-ethyl substitution on the amide nitrogen. These structural motifs suggest several potential biological activities based on structure-activity relationship (SAR) studies of analogous compounds. This guide will explore these potential activities, supported by data from related compounds, and provide generalized experimental protocols for their investigation.
Potential Biological Activities and Supporting Data from Related Compounds
Based on the activities of structurally similar compounds, this compound could be investigated for the following biological effects:
Many benzamide derivatives have demonstrated potent anticancer properties, often through the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and cyclooxygenases (COXs).
-
Histone Deacetylase (HDAC) Inhibition: N-substituted benzamides are a well-established class of HDAC inhibitors. These enzymes play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The activity of these inhibitors is often dependent on the nature of the substituents on the benzamide core.
-
Cyclooxygenase (COX) Inhibition: Certain benzamide derivatives have been identified as inhibitors of COX enzymes, which are involved in inflammation and have been implicated in the progression of some cancers.
Table 1: In Vitro Anticancer and Enzyme Inhibitory Activities of Selected Benzamide Derivatives
| Compound/Derivative Class | Target/Assay | Activity Metric | Value | Reference Cell Line/Enzyme |
| N-substituted benzamide derivative 9d | HDAC Inhibition | IC50 | Comparable to MS-275 | Not Specified |
| Morpholinobenzamide 16 | Mycobacterium tuberculosis QcrB Inhibition | IC90 | 0.13 µM | M. tuberculosis |
| Morpholinobenzamide 22f | Mycobacterium tuberculosis QcrB Inhibition | IC90 | 0.09 µM | M. tuberculosis |
| N-[4-(tert-butyl) cyclohexyl]-substituted benzamides | Anti-inflammatory | In vivo activity | Potent | Carrageenan-induced rat paw edema |
| N-(aroylphenyl) benzamides | COX-2 Inhibition | In vitro inhibition | Active | COX-2 Enzyme |
The benzamide scaffold is present in a number of antimicrobial and antiprotozoal agents.
-
Antiprotozoal Activity: N-benzoyl-2-hydroxybenzamides have shown activity against a range of protozoan parasites, including Plasmodium falciparum (the causative agent of malaria), Trypanosoma brucei rhodesiense, and Leishmania donovani.
-
Antibacterial and Antifungal Activity: Various substituted benzamides have been reported to possess antibacterial and antifungal properties.
Table 2: In Vitro Antiprotozoal and Antimicrobial Activities of Selected Benzamide Derivatives
| Compound/Derivative Class | Target Organism | Activity Metric | Value |
| N-(4-ethylbenzoyl)-2-hydroxybenzamide | Toxoplasma gondii | In vitro activity | Moderately Active |
| N-benzoyl-2-hydroxybenzamides | Plasmodium falciparum (K1 strain) | In vitro activity | Active |
| N-benzoyl-2-hydroxybenzamides | Leishmania donovani | In vitro activity | Active |
| Benzamide derivatives | Staphylococcus aureus | MIC | Not Specified |
| Benzamide derivatives | Escherichia coli | MIC | Not Specified |
-
Acetylcholinesterase (AChE) Inhibition: Some benzamide and picolinamide derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the management of Alzheimer's disease.
Table 3: In Vitro Acetylcholinesterase Inhibitory Activity of Selected Benzamide Derivatives
| Compound/Derivative Class | Target Enzyme | Activity Metric | Value |
| Benzamide and picolinamide derivatives | Acetylcholinesterase (AChE) | IC50 | Ranging from µM to nM |
Experimental Protocols
The following are generalized protocols for the initial in vitro screening of this compound for the potential biological activities discussed above.
This assay determines the cytotoxic effect of a compound on cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1][2][3][4][5]
-
Formazan Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).[1][5]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Microorganism Culture: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains in appropriate broth media overnight.
-
Inoculum Preparation: Dilute the microbial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing broth medium.[6][7]
-
Inoculation: Add the standardized microbial inoculum to each well.[7]
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[6][7][8]
This fluorometric assay measures the ability of a compound to inhibit HDAC enzyme activity.
-
Reagents: Use a commercial HDAC inhibitor screening kit or prepare the necessary reagents, including an acetylated histone substrate, HDAC enzyme (e.g., recombinant human HDAC1), and a developer solution.
-
Reaction Setup: In a 96-well plate, add the HDAC enzyme to a buffer solution containing the acetylated substrate.
-
Compound Addition: Add this compound at various concentrations to the wells. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a no-inhibitor control.
-
Incubation: Incubate the plate at 37°C for a specified period to allow for deacetylation.
-
Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing a fluorescent product.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.
This assay measures the inhibition of prostaglandin E2 (PGE2) production by COX enzymes.
-
Enzyme and Substrate Preparation: Use purified COX-1 and COX-2 enzymes and arachidonic acid as the substrate.
-
Reaction Mixture: In a suitable buffer, combine the COX enzyme with co-factors such as hematin and epinephrine.[9]
-
Inhibitor Pre-incubation: Add this compound at various concentrations to the enzyme mixture and pre-incubate.[9]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.[9]
-
Reaction Termination: Stop the reaction after a specific time by adding an acid solution.[9]
-
PGE2 Quantification: Measure the amount of PGE2 produced using a specific method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2 to assess selectivity.
This colorimetric assay measures the activity of AChE.[11]
-
Reagents: Prepare a phosphate buffer (pH 8.0), acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent, and a source of AChE.[12][13]
-
Reaction Setup: In a 96-well plate, add the phosphate buffer, DTNB, and the AChE enzyme solution.
-
Compound Addition: Add this compound at various concentrations. Include a known AChE inhibitor (e.g., galanthamine) as a positive control.
-
Reaction Initiation: Start the reaction by adding the substrate, ATCI.
-
Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the increase in absorbance at 412 nm over time using a microplate reader.[12]
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and the IC50 value.
Visualizations
The following diagram illustrates a general workflow for the initial assessment of the biological activity of a novel compound like this compound.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. 3.5. Cellular Viability Assay—MTT Test [bio-protocol.org]
- 4. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. 2.6.5. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Benzoyl-N-ethylbenzamide Derivatives and Analogs for Researchers and Drug Development Professionals
Introduction
Derivatives of 2-benzoyl-N-ethylbenzamide represent a class of small molecules with significant therapeutic potential, drawing interest from researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these compounds and their close analogs. The core focus of this document is to furnish researchers, scientists, and drug development professionals with a detailed understanding of this chemical scaffold, supported by quantitative data, in-depth experimental protocols, and visual representations of key biological pathways and workflows. While specific data for this compound itself is limited in publicly accessible literature, this guide leverages information from structurally related benzamide and acetamide analogs to provide a thorough and instructive resource.
Synthesis of this compound Derivatives and Analogs
The synthesis of N-substituted benzamides is a well-established process in organic chemistry, typically involving the acylation of an amine with a benzoyl derivative. The following sections detail the general and specific methodologies applicable to the synthesis of this compound and its analogs.
General Synthesis Scheme
The most common approach for the synthesis of benzamide derivatives involves the reaction of a substituted benzoic acid or its activated form (e.g., acyl chloride) with a primary or secondary amine. For this compound derivatives, the synthesis would typically start from a 2-benzoylbenzoic acid derivative and an appropriate ethylamine analog.
A general workflow for the synthesis is depicted below:
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocol: Synthesis of N-(2-(Benzylamino)-2-oxoethyl)benzamide Analogs
The following protocol is adapted from the synthesis of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs, which share the core benzamide structure and are investigated for their biological activity.[1] This procedure can be modified for the synthesis of this compound derivatives by using the appropriate starting materials.
Materials:
-
Substituted benzoic acid (1.0 eq)
-
Ethyl glycinate hydrochloride (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Ethanol
-
Water
-
Substituted benzylamine (1.1 eq)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Synthesis of Benzoylglycine Ester:
-
To a solution of the substituted benzoic acid in DMF, add ethyl glycinate hydrochloride, EDC, and HOBt.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the benzoylglycine ester.
-
-
Hydrolysis to Benzoylglycine:
-
Dissolve the benzoylglycine ester in a mixture of ethanol and water.
-
Cool the solution to 5-10 °C and add an aqueous solution of LiOH.
-
Stir the reaction mixture at this temperature for 2-4 hours.
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the benzoylglycine.
-
-
Amide Coupling to form N-(2-(Benzylamino)-2-oxoethyl)benzamide Analog:
-
To a solution of the benzoylglycine in DCM, add the substituted benzylamine and HATU at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final N-(2-(benzylamino)-2-oxoethyl)benzamide analog.[1]
-
Biological Activities and Therapeutic Potential
Benzamide derivatives have been investigated for a wide range of biological activities. This section focuses on two prominent areas of research for compounds structurally related to this compound: anticonvulsant activity and pancreatic β-cell protection.
Anticonvulsant Activity
Numerous N-substituted benzamide and acetamide derivatives have demonstrated potent anticonvulsant properties in preclinical models.[2] The mechanism of action for many anticonvulsants involves the modulation of voltage-gated ion channels (e.g., sodium and calcium channels) or the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA).[3][4][5][6][7]
Quantitative Data for Anticonvulsant Activity of Related Analogs:
The following table summarizes the anticonvulsant activity of N-benzyl-2-acetamidopropionamide derivatives, which are structurally related to the target compounds, in the maximal electroshock (MES) seizure test in mice and rats.[2]
| Compound | Stereoisomer | MES ED₅₀ (mg/kg, i.p., mice) | MES ED₅₀ (mg/kg, p.o., rats) | Neurotoxicity TD₅₀ (mg/kg, i.p., mice) | Protective Index (PI = TD₅₀/ED₅₀, mice) |
| 18 | Racemic | 8.3 | 3.9 | 49.8 | 6.0 |
| (R)-18 | 4.5 | - | - | - | |
| (S)-18 | >100 | - | - | - | |
| 19 | Racemic | 17.3 | 19 | 103.8 | 6.0 |
| Phenytoin | - | 6.5 | 23 | 65 | 10 |
Data extracted from a study on N-benzyl-2-acetamidopropionamide derivatives and presented for comparative purposes.[2]
Pancreatic β-Cell Protection
Recent studies have identified benzamide derivatives as a novel class of agents that protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced dysfunction and death.[1] ER stress is a key factor in the pathogenesis of both type 1 and type 2 diabetes.
Quantitative Data for Pancreatic β-Cell Protection of a Benzamide Analog:
A notable example is the N-(2-(benzylamino)-2-oxoethyl)benzamide analog, WO5m , which demonstrated significant β-cell protective activity.[1]
| Compound | Max. Activity (%) | EC₅₀ (µM) |
| WO5m | 100 | 0.1 ± 0.01 |
Data for a N-(2-(benzylamino)-2-oxoethyl)benzamide analog.[1]
Experimental Protocols for Biological Evaluation
This section provides detailed protocols for key in vivo and in vitro assays used to evaluate the biological activities of this compound derivatives and their analogs.
Anticonvulsant Activity Assays
Principle: The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
Materials:
-
Male albino mice (e.g., Swiss strain, 20-25 g)
-
Electroconvulsiometer with corneal electrodes
-
Saline solution (0.9% NaCl)
-
Test compound solution/suspension
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Administer the test compound or vehicle control to groups of mice (n=6-10 per group) via the desired route (e.g., intraperitoneal or oral).
-
At the time of peak effect of the drug, apply a drop of saline to the eyes of each mouse to ensure good electrical contact.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Abolition of the hindlimb tonic extension is considered as the endpoint for protection.
-
Calculate the percentage of protected animals in each group and determine the median effective dose (ED₅₀) using a suitable statistical method (e.g., probit analysis).
Principle: The scPTZ test is a model for clonic seizures and is used to identify compounds that elevate the seizure threshold.
Materials:
-
Male albino mice (e.g., Swiss strain, 20-25 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Test compound solution/suspension
-
Vehicle control
Procedure:
-
Administer the test compound or vehicle control to groups of mice (n=6-10 per group).
-
At the time of peak effect of the drug, administer a convulsant dose of PTZ subcutaneously in the loose skin on the back of the neck.
-
Immediately place each mouse in an individual observation cage.
-
Observe the mice for 30 minutes for the onset of clonic seizures (characterized by rhythmic contractions of the limbs, jaw, and vibrissae lasting for at least 5 seconds).
-
The absence of clonic seizures during the observation period is considered as protection.
-
Calculate the percentage of protected animals in each group and determine the ED₅₀.
Pancreatic β-Cell Protection Assay
Principle: This in vitro assay assesses the ability of a compound to protect pancreatic β-cells from ER stress-induced cell death.
Materials:
-
Rat insulinoma (INS-1) or other suitable β-cell line
-
Cell culture medium (e.g., RPMI-1640 with supplements)
-
Tunicamycin (ER stress inducer)
-
Test compound solutions at various concentrations
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well microplates
-
Luminometer
Procedure:
-
Seed the β-cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for 1 hour.
-
Induce ER stress by adding tunicamycin (e.g., 2 µg/mL) to the wells (except for the untreated control wells).
-
Incubate the plate for 24-48 hours.
-
Measure cell viability using a luminescent cell viability assay according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the EC₅₀ of the test compound.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design and development.
Anticonvulsant Mechanism of Action (Hypothesized)
While the precise mechanism for this compound derivatives is not fully elucidated, many anticonvulsant drugs with a benzamide or related scaffold are known to act on voltage-gated sodium channels.[4][6] By binding to these channels, they stabilize the inactivated state, thereby reducing the repetitive firing of neurons that is characteristic of seizures.
Pancreatic β-Cell Protection via Modulation of the Unfolded Protein Response (UPR)
Benzamide derivatives that protect pancreatic β-cells from ER stress have been shown to act by modulating the Unfolded Protein Response (UPR).[1] The UPR is a cellular stress response that is activated upon the accumulation of unfolded or misfolded proteins in the ER. The UPR has three main signaling branches initiated by the sensors IRE1α, PERK, and ATF6. While initially adaptive, chronic ER stress and sustained UPR activation can lead to apoptosis. The protective benzamide analogs appear to suppress the pro-apoptotic arms of the UPR.
Caption: The Unfolded Protein Response (UPR) pathway and the inhibitory effect of protective benzamide analogs.
Conclusion
The this compound scaffold and its analogs represent a promising area for the development of novel therapeutics, particularly for neurological disorders and metabolic diseases. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of these compounds. While further research is needed to fully characterize the pharmacological profile of specific this compound derivatives, the information presented herein serves as a valuable resource for scientists and researchers dedicated to advancing this field of study. The detailed protocols and compiled data offer a solid foundation for initiating and conducting further investigations into this interesting class of molecules.
References
- 1. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 5. Anticonvulsant drugs | Pharmacology Education Project [pharmacologyeducation.org]
- 6. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
literature review of N-acylbenzamide compounds
An In-depth Technical Guide to N-acylbenzamide Compounds for Drug Development Professionals
Introduction
N-acylbenzamide compounds represent a significant class of molecules in medicinal chemistry and drug discovery. Characterized by a core structure containing a benzamide group further acylated on the nitrogen atom, these compounds have demonstrated a remarkable breadth of biological activities. Their structural versatility allows for facile modification, enabling the exploration of vast chemical spaces and the optimization of pharmacological properties. This has led to the identification of N-acylbenzamide derivatives with potent antimicrobial, anti-inflammatory, anticancer, and antiparasitic properties, among others.[1][2] This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of N-acylbenzamide compounds, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Synthesis of N-acylbenzamide Compounds
The synthesis of N-acylbenzamides can be achieved through several synthetic routes, with the choice of method often depending on the desired substituents and the overall complexity of the target molecule.
General Synthetic Workflow
A common and straightforward method for the synthesis of N-acylbenzamides involves the reaction of a primary or secondary benzamide with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the acidic byproduct.[1][3] The reaction is typically carried out in an inert solvent.
Below is a generalized experimental workflow for the synthesis of N-acylbenzamide compounds.
Caption: Generalized workflow for the synthesis of N-acylbenzamide compounds.
Experimental Protocol: Synthesis of N-benzoyl-2-hydroxybenzamides
This protocol describes the synthesis of a series of N-benzoyl-2-hydroxybenzamides with antiprotozoal activity.[1]
-
Reaction Setup: Salicylamide (1 equivalent) is dissolved in refluxing pyridine, which serves as both the solvent and the base.
-
Addition of Acyl Chloride: The desired acid chloride (1 equivalent) is added to the solution.
-
Reaction: The reaction mixture is refluxed for a specified period.
-
Purification: The crude product, which often precipitates upon cooling, is purified by crystallization or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure N-benzoyl-2-hydroxybenzamide.
Biological Activities of N-acylbenzamide Compounds
N-acylbenzamide derivatives have been reported to exhibit a wide array of biological activities, making them attractive scaffolds for drug discovery programs.
Antimicrobial Activity
Numerous studies have demonstrated the potent antibacterial and antifungal properties of N-acylbenzamide compounds.[4]
-
Antibacterial Activity: Certain benzamide derivatives have shown significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[2][4]
-
Antifungal Activity: Some compounds exhibit good fungicidal activities against a range of fungi. For instance, compound 7h showed better inhibitory activity (90.5%) than the commercial fungicide fluxapyroxad (63.6%) against Botrytis cinereal.[5]
Anti-inflammatory Activity
A number of N-phenylcarbamothioylbenzamides have been synthesized and evaluated for their anti-inflammatory properties. Several of these compounds exhibited significantly higher anti-inflammatory activity than the reference drug indomethacin in acute carrageenan-induced paw edema assays in mice.[6]
Antiparasitic Activity
N-acylbenzamide derivatives have shown promise as agents against various protozoan parasites.
-
Antimalarial Activity: N-benzoyl-2-hydroxybenzamides have been identified with excellent activity against Plasmodium falciparum. Notably, one compound in this series was found to be 21-fold more active than the standard antimalarial drug chloroquine against the K1 P. falciparum isolate.[1]
-
Antileishmanial and Antitrypanosomal Activity: The same series of N-benzoyl-2-hydroxybenzamides also yielded compounds with significant activity against Leishmania donovani and trypanosomes.[1]
Other Biological Activities
-
Anticancer Activity: N-arylsubstituted hydroxamic acids, which are structurally related to N-acylbenzamides, have been investigated as inhibitors of human adenocarcinoma cells.[7]
-
Pesticidal Activity: Benzamides substituted with pyridine-linked 1,2,4-oxadiazole have demonstrated good larvicidal activities against mosquito larvae.[5]
-
Antiviral Activity: Arylpropenamide derivatives have been synthesized and evaluated for their inhibitory activity against Hepatitis B Virus (HBV) replication.[8]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data for some of the most potent N-acylbenzamide compounds reported in the literature.
Table 1: Antimicrobial Activity of Selected Benzamide Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
| 5a | B. subtilis | 25 | 6.25 |
| 5a | E. coli | 31 | 3.12 |
| 6b | E. coli | 24 | 3.12 |
| 6c | B. subtilis | 24 | 6.25 |
| (Cu:L),(1:1) of 6e | S. aureus | - | Comparable to ampicillin |
| (Cd:L),(1:1) of 7c | S. aureus | - | Comparable to ampicillin |
Table 2: Antiplasmodial and Cytotoxic Activity of 2-Phenoxybenzamides [9]
| Compound | PfNF54 IC₅₀ (µM) | L-6 cells IC₅₀ (µM) | Selectivity Index (S.I.) |
| 13 | 1.902 | 17.20 | 9.043 |
| 36 | 3.297 | 124.0 | 37.58 |
| 37 | 0.2690 | 124.0 | 461.0 |
| 54 | 1.222 | - | - |
Mechanism of Action and Signaling Pathways
The precise mechanisms of action for many N-acylbenzamide compounds are still under investigation and can vary depending on the specific chemical scaffold and the biological target.
Inhibition of Prostaglandin E2 (PGE₂) Synthesis
For the anti-inflammatory N-phenylcarbamothioylbenzamides, a key mechanism of action is the inhibition of prostaglandin E₂ (PGE₂) synthesis.[6] PGE₂ is a principal mediator of inflammation, and its inhibition leads to a reduction in the inflammatory response.
The diagram below illustrates the inhibitory effect of these compounds on the PGE₂ signaling pathway.
Caption: Inhibition of PGE₂ synthesis by N-phenylcarbamothioylbenzamides.
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how the chemical structure of N-acylbenzamide compounds influences their biological activity and for designing more potent analogs.[7][8][10]
A typical QSAR workflow involves the following steps:
-
Data Collection: A dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled.
-
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
-
Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity.
-
Model Validation: The predictive power of the QSAR model is rigorously validated using statistical techniques.
-
Prediction: The validated model is used to predict the activity of new, untested compounds.
The following diagram outlines a typical QSAR workflow.
Caption: A typical workflow for Quantitative Structure-Activity Relationship (QSAR) studies.
Conclusion
N-acylbenzamide compounds continue to be a fertile ground for the discovery of new therapeutic agents. Their synthetic tractability and diverse range of biological activities make them a highly attractive scaffold for medicinal chemists. Future research in this area will likely focus on elucidating the specific molecular targets and mechanisms of action for the most promising compounds, as well as leveraging computational tools like QSAR to guide the design of next-generation N-acylbenzamide-based drugs with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. cyberleninka.ru [cyberleninka.ru]
- 5. mdpi.com [mdpi.com]
- 6. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative structure-activity relationship (QSAR) of N-arylsubstituted hydroxamic acids as inhibitors of human adenocarcinoma cells A431 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Quantitative Structure-activity Relationships Study for Arylpropenamide Derivatives as Inhibitors of Hepatitis B Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
Safety and Handling of 2-Benzoyl-N-ethylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling of 2-benzoyl-N-ethylbenzamide. Due to the limited availability of specific safety data for this compound, this guide extrapolates information from structurally related molecules, including benzophenones and N-substituted benzamides, and incorporates principles of predictive toxicology. All procedures should be conducted with rigorous adherence to laboratory safety standards.
Physicochemical and Toxicological Properties
While specific experimental data for this compound is scarce, the following tables summarize known properties of related compounds to provide an estimated safety profile.
Table 1: Physicochemical Properties of Related Compounds
| Property | N-Ethylbenzamide | Benzophenone | 2-Benzoyl-N,N-diethylbenzamide |
| Molecular Formula | C₉H₁₁NO | C₁₃H₁₀O | C₁₈H₁₉NO₂ |
| Molecular Weight | 149.19 g/mol | 182.22 g/mol | 281.35 g/mol |
| Melting Point | 68-70 °C | 48.5 °C | 76-77 °C[1] |
| Boiling Point | 298.6 °C (predicted) | 305.4 °C | Not available |
| Solubility | Soluble in ethanol, ether | Insoluble in water; soluble in organic solvents | Soluble in acetone, ethanol, diethyl ether, dichloromethane[1] |
Table 2: Toxicological Data for Structurally Similar Compounds
| Hazard | N-Ethylbenzamide | Benzophenone | General Benzamides |
| Acute Oral Toxicity | No data available | LD50 (rat) > 10,000 mg/kg | Harmful if swallowed[2] |
| Skin Corrosion/Irritation | May cause skin irritation | Mild skin irritation | May cause skin irritation[2] |
| Serious Eye Damage/Irritation | May cause eye irritation | Causes serious eye irritation | Causes serious eye irritation[2] |
| Carcinogenicity | No data available | IARC Group 2B (Possibly carcinogenic to humans) | Suspected of causing genetic defects[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation | May cause respiratory irritation | May cause respiratory irritation[2] |
Note: The toxicological data presented is for related compounds and should be used as a precautionary guide. The actual toxicity of this compound has not been determined.
Hazard Identification and Precautionary Measures
Based on the data from related compounds, this compound should be handled as a potentially hazardous substance.
Potential Hazards:
-
Harmful if swallowed.
-
May cause skin and eye irritation.
-
May cause respiratory irritation.
-
Potential for long-term health effects due to the benzophenone moiety (possible carcinogen).
Recommended Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powder form or during synthesis.
-
Personal Protective Equipment (PPE):
-
Wear chemical safety goggles and a face shield.
-
Wear a lab coat and long pants.
-
Wear nitrile or neoprene gloves. Inspect gloves before use and change them frequently.
-
If handling large quantities or if there is a risk of aerosolization, use a respirator with an appropriate cartridge.
-
-
Hygiene Practices: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Experimental Protocols
The following is a general experimental protocol for the synthesis of this compound from 2-benzoylbenzoic acid and ethylamine. This procedure is based on standard amidation reactions.
Synthesis of this compound
Materials:
-
2-Benzoylbenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Ethylamine (solution in a suitable solvent, e.g., THF or as a gas)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, dropping funnels, magnetic stirrer, etc.)
Procedure:
-
Acid Chloride Formation:
-
In a fume hood, dissolve 2-benzoylbenzoic acid in anhydrous DCM.
-
Slowly add thionyl chloride (or oxalyl chloride) dropwise at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-benzoylbenzoyl chloride.
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve ethylamine and triethylamine in anhydrous DCM.
-
Slowly add the acid chloride solution to the ethylamine solution at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Safe Handling Workflow
Caption: General safe handling workflow for laboratory synthesis.
Spill and Emergency Procedures
-
Small Spills:
-
For solid spills, carefully sweep up the material to avoid raising dust. Place in a sealed container for disposal.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Alert laboratory personnel and the institutional safety officer.
-
If safe to do so, contain the spill to prevent it from spreading.
-
Allow trained personnel in appropriate PPE to clean up the spill.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain.
This guide is intended to provide a starting point for the safe handling of this compound. Researchers are strongly encouraged to consult institutional safety guidelines and to perform a thorough risk assessment before beginning any experimental work.
References
The Polymorphism of Substituted Benzamides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The phenomenon of polymorphism, the ability of a solid material to exist in more than one crystalline form, is of paramount importance in the pharmaceutical industry. For substituted benzamides, a class of compounds with diverse therapeutic applications, understanding and controlling polymorphism is critical for ensuring drug product quality, efficacy, and stability. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, dissolution rate, melting point, and stability, which can significantly impact bioavailability and therapeutic outcomes. This technical guide provides a comprehensive overview of the polymorphism of substituted benzamides, detailing experimental protocols for characterization, presenting key quantitative data, and visualizing experimental workflows.
Introduction to Polymorphism in Substituted Benzamides
Substituted benzamides are a versatile class of molecules with applications ranging from antiemetics and antipsychotics to analgesics. The amide functional group and the potential for various substitutions on the benzene ring allow for a rich landscape of intermolecular interactions, including hydrogen bonding and π-π stacking. These interactions are fundamental to the formation of different crystal lattices, leading to polymorphism. The specific arrangement of molecules in the crystal lattice dictates the macroscopic properties of the solid form. Therefore, the discovery and characterization of all accessible polymorphic forms are crucial steps in drug development.
Key Substituted Benzamides Exhibiting Polymorphism
Several substituted benzamides have been extensively studied for their polymorphic behavior. This section highlights a few prominent examples.
Benzamide: The simplest member of this class, benzamide, is known to exhibit at least four polymorphic forms (I, II, III, and IV). Form I is the most stable under ambient conditions, while the other forms are metastable.[1][2] The study of benzamide's polymorphism has a long history, with its metastable Form II being known since 1832, though its crystal structure was not solved until much later using modern techniques like high-resolution powder X-ray diffraction.[3]
Salicylamide: A common analgesic, salicylamide also displays polymorphism. Different forms can be obtained under varying crystallization conditions, such as high pressure.[4] The interplay of hydrogen bonding and dispersion interactions is crucial in determining the relative stability of its polymorphs.
Ethenzamide: This analgesic and anti-inflammatory drug is known to form cocrystals with various coformers, and these cocrystals can themselves exhibit polymorphism. For instance, cocrystals of ethenzamide with gentisic acid exist in two polymorphic forms with differing stability and solubility profiles.[5]
N-(1,3-Thiazol-2-yl)benzamide: This compound is a more complex example, with three known polymorphs (I, II, and III).[6][7] These polymorphs differ in their crystal packing and hydrogen bonding motifs, with polymorph III exhibiting a particularly complex structure with four crystallographically independent molecules in the asymmetric unit.[6][7]
Quantitative Data on Substituted Benzamide Polymorphs
The following tables summarize key quantitative data for various substituted benzamide polymorphs, facilitating a direct comparison of their physicochemical properties.
Table 1: Physicochemical Properties of Benzamide Polymorphs
| Polymorph | Melting Point (°C) | Crystal System | Space Group | Reference |
| Form I | 127-130 | Monoclinic | P2₁/c | [1][8] |
| Form II | Metastable | Orthorhombic | Pba2 | [3] |
| Form III | Metastable | Monoclinic | P2₁ | [1] |
| Form IV | Highly disordered | - | - | [2] |
Table 2: Physicochemical Properties of Salicylamide and its Cocrystal Polymorphs
| Compound/Polymorph | Melting Point (°C) | Crystal System | Space Group | Reference |
| Salicylamide Form I | 140 | Monoclinic | I2/a | [4] |
| Salicylamide Form II (High Pressure) | - | Orthorhombic | P2₁2₁2₁ | [4] |
Table 3: Physicochemical Properties of Ethenzamide and its Cocrystal Polymorphs
| Compound/Polymorph | Melting Point (°C) | Crystal System | Space Group | Reference |
| Ethenzamide | 132-134 | Monoclinic | P2₁/c | [9] |
| Ethenzamide-Gentisic Acid Cocrystal Form I | - | - | - | [5] |
| Ethenzamide-Gentisic Acid Cocrystal Form II | - | - | - | [5] |
| Ethenzamide-Catechol Cocrystal | 65-66 | - | - | [10] |
| Ethenzamide-Resorcinol Cocrystal | 91.4 | - | - | [10] |
| Ethenzamide-Hydroquinone Cocrystal | 103 | - | - | [10] |
| Ethenzamide-Phloroglucinol Cocrystal | 127 | - | - | [10] |
Table 4: Crystallographic Data for N-(1,3-Thiazol-2-yl)benzamide Polymorphs
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z | Reference |
| Form I | Monoclinic | P2₁/c | 12.0142(2) | 5.0581(1) | 15.4090(3) | 99.093(1) | 924.62(3) | 4 | [7][11] |
| Form II | Monoclinic | C2/c | 15.9169(5) | 10.0631(4) | 12.5115(5) | 97.7186(14) | 1985.85(13) | 8 | [7] |
| Form III | Monoclinic | Pc | 20.3396(3) | 5.07500(10) | 20.3274(3) | 116.755(2) | 1873.62(6) | 8 | [7] |
Table 5: Solubility of Benzamide in Various Solvents at 298.15 K
| Solvent | Molar Fraction Solubility (x10³) | Reference |
| Methanol | 253.9 | [12] |
| Acetone | 210.1 | [12] |
| Ethanol | 165.7 | [12] |
| 1-Propanol | 108.9 | [12] |
| 1-Butanol | 79.5 | [12] |
| Isobutanol | 58.7 | [12] |
| Isopropanol | 68.4 | [12] |
| Methyl Acetate | 57.6 | [12] |
| Ethyl Acetate | 48.9 | [12] |
| Butyl Acetate | 33.8 | [12] |
| Acetonitrile | 28.9 | [12] |
| Water | 1.8 | [12] |
Experimental Protocols for Polymorph Characterization
A thorough investigation of polymorphism requires the application of multiple analytical techniques. This section provides detailed methodologies for key experiments.
Powder X-Ray Diffraction (PXRD)
PXRD is a fundamental technique for identifying crystalline phases. Each polymorph produces a unique diffraction pattern, acting as a "fingerprint".
-
Sample Preparation: A small amount of the sample (typically 10-50 mg) is gently ground to a fine powder to ensure random orientation of the crystallites. The powder is then packed into a sample holder, ensuring a flat, smooth surface.
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used. Data is typically collected over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The resulting diffractogram (intensity vs. 2θ) is analyzed by comparing the peak positions and relative intensities to known patterns of reference standards or computationally generated patterns from single-crystal X-ray diffraction data.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, transition temperatures, and enthalpies of fusion and transition.
-
Sample Preparation: A small amount of sample (1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
Instrumentation: A calibrated differential scanning calorimeter is used. The sample is typically heated at a constant rate, commonly 10 °C/min, under a nitrogen purge.
-
Data Analysis: The DSC thermogram shows endothermic events (e.g., melting, solid-solid transitions) as downward peaks and exothermic events (e.g., crystallization) as upward peaks. The onset temperature of the melting peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.[13][14]
Hot-Stage Microscopy (HSM)
HSM allows for the direct visual observation of thermal events, such as melting, recrystallization, and solid-solid phase transitions, as a function of temperature.[15][16][17]
-
Sample Preparation: A small amount of the crystalline material is placed on a microscope slide. A coverslip may be placed over the sample. The slide is then placed on the heating stage of the microscope.[15]
-
Instrumentation: A polarized light microscope equipped with a hot stage and a temperature controller is used. A video camera can be attached to record the thermal events. The sample is heated at a controlled rate, often slower than in DSC (e.g., 2-5 °C/min), to allow for clear observation of transitions.[18]
-
Data Analysis: Visual changes in the sample, such as changes in crystal habit, color, or birefringence, are correlated with the temperature at which they occur. This provides qualitative information about polymorphic transitions and can help in interpreting DSC data.
Slurry Crystallization
Slurry crystallization is a common method for determining the most thermodynamically stable polymorph at a given temperature in a specific solvent.
-
Procedure: A supersaturated solution of the compound is prepared in a chosen solvent at a specific temperature. An excess of the solid material (or a mixture of known polymorphs) is added to create a slurry. The slurry is then agitated (e.g., stirred or shaken) for an extended period (days to weeks) to allow the system to reach equilibrium.[19]
-
Sampling and Analysis: At regular intervals, a small sample of the solid is withdrawn from the slurry, filtered, and dried. The solid is then analyzed by PXRD to identify the polymorphic form present. The most stable form will be the one that persists at the end of the experiment.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
ssNMR is a powerful technique for characterizing both crystalline and amorphous forms of a drug substance. It provides information about the local molecular environment and can be used to distinguish between polymorphs that may have very similar PXRD patterns.[20][21][22]
-
Sample Preparation: A sufficient amount of the solid sample (typically 50-100 mg) is packed into a zirconia rotor.
-
Instrumentation: A solid-state NMR spectrometer operating at a high magnetic field is used. Cross-polarization magic-angle spinning (CP/MAS) is a common technique to enhance the signal of less abundant nuclei like ¹³C and ¹⁵N.
-
Data Analysis: The chemical shifts in the ssNMR spectrum are sensitive to the local electronic environment of the nuclei. Different polymorphs will exhibit different chemical shifts for the same nuclei due to variations in crystal packing and intermolecular interactions. ssNMR can also be used for quantitative analysis of polymorphic mixtures.[22]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the investigation of polymorphism in a substituted benzamide.
Impact of Polymorphism on Drug Development
The existence of multiple polymorphic forms of a substituted benzamide has significant implications for drug development:
-
Bioavailability: Different polymorphs can have different solubilities and dissolution rates, which directly affect the rate and extent of drug absorption in the body. A more soluble metastable form may offer enhanced bioavailability, but its potential to convert to a less soluble, more stable form during storage must be carefully evaluated.
-
Stability: The most thermodynamically stable polymorph is generally preferred for development as it is less likely to undergo solid-state transformations during manufacturing and storage, ensuring product consistency and shelf-life.
-
Manufacturing: The mechanical properties of different polymorphs, such as crystal habit and compressibility, can affect downstream processing steps like milling, blending, and tableting.
-
Intellectual Property: The discovery and characterization of novel polymorphs can be a valuable source of intellectual property, providing patent protection for new solid forms of an existing drug.
Conclusion
The study of polymorphism in substituted benzamides is a critical and complex area of pharmaceutical science. A comprehensive understanding of the different crystalline forms of a drug candidate is essential for the development of safe, effective, and stable drug products. The application of a suite of analytical techniques, as detailed in this guide, allows for the thorough characterization of polymorphs and the selection of the optimal solid form for clinical development. As the field of solid-state chemistry continues to evolve, so too will the tools and strategies for navigating the intricate landscape of polymorphism in this important class of therapeutic agents.
References
- 1. Mechanochemically Induced Conversion of Crystalline Benzamide Polymorphs by Seeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Powder diffraction reveals the crystal structure of the metastable polymorph of benzamide [esrf.fr]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical properties of two ethenzamide-gentisic acid cocrystal polymorphs: Drug release profiles, spectroscopic studies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzamide - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of synthon influence on ethenzamide–polyphenol pharmaceutical cocrystals - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00234A [pubs.rsc.org]
- 11. N-(1,3-Thiazol-2-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. shimadzu.com [shimadzu.com]
- 14. tainstruments.com [tainstruments.com]
- 15. nishkaresearch.com [nishkaresearch.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. improvedpharma.com [improvedpharma.com]
- 18. ijcpa.in [ijcpa.in]
- 19. improvedpharma.com [improvedpharma.com]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. Solid-State NMR | Characterizing Polymorphs and Amorphous Form | Bruker [bruker.com]
- 22. jocpr.com [jocpr.com]
The Versatility of 2-Benzoyl-N-ethylbenzamide as a Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzoyl-N-ethylbenzamide is a chemical intermediate with significant potential in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds and other complex molecular architectures. Its unique structure, featuring a benzophenone moiety and an N-ethylbenzamide group, provides multiple reactive sites for further functionalization. This technical guide consolidates available information on its synthesis, key reactions, and potential applications, offering a comprehensive resource for researchers in the field. While direct experimental data for this specific molecule is limited, this guide provides detailed protocols and data extrapolated from closely related analogues, enabling its practical application in the laboratory.
Introduction
The benzamide functional group is a cornerstone in medicinal chemistry, present in a wide array of approved drugs. The introduction of a benzoyl substituent at the ortho position, as seen in this compound, creates a molecule with distinct conformational properties and electronic characteristics. This structural feature can be leveraged to synthesize a variety of heterocyclic and polycyclic compounds through intramolecular reactions or to serve as a scaffold for the introduction of diverse substituents. This guide will explore the synthesis of this compound and its utility as a versatile building block.
Synthesis of this compound
The synthesis of this compound can be achieved through the acylation of ethylamine with 2-benzoylbenzoyl chloride. This established method for amide bond formation is reliable and generally proceeds with high yield.
Proposed Synthetic Pathway
The logical workflow for the synthesis of this compound is depicted below. The process starts from the commercially available 2-benzoylbenzoic acid, which is first converted to its more reactive acid chloride derivative. Subsequent reaction with ethylamine affords the target compound.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is based on established procedures for the synthesis of N-substituted benzamides and related compounds.[1][2]
Step 1: Synthesis of 2-Benzoylbenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-benzoylbenzoic acid (1 equivalent).
-
Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents) or oxalyl chloride.
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-benzoylbenzoyl chloride, a viscous oil or low-melting solid, can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-benzoylbenzoyl chloride (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or diethyl ether) in a flask cooled in an ice bath.
-
In a separate flask, dissolve ethylamine (1.1-1.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.2 equivalents) in the same solvent. The base is used to neutralize the HCl generated during the reaction.
-
Slowly add the ethylamine solution to the cooled solution of 2-benzoylbenzoyl chloride with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Physicochemical Data (Predicted and from Analogues)
| Property | 2-Benzoyl-N,N-diethylbenzamide (BDB)[3] | 2-Benzoyl-N-(2-diethylaminoethyl)benzamide Hydrochloride[4] | N-Ethylbenzamide[5] |
| Molecular Formula | C₁₉H₂₁NO₂ | C₂₀H₂₅ClN₂O₂ | C₉H₁₁NO |
| Molecular Weight | 295.38 g/mol | 360.88 g/mol | 149.19 g/mol |
| Melting Point | 51.1 °C or 76-77 °C (polymorphs) | Not available | 100-103 °C |
| Boiling Point | Not available | 511.7 °C at 760 mmHg | Not available |
| Density | Not available | 1.089 g/cm³ | 1.076 g/cm³ |
| Synthesis Yield | 77% | Not available | Not available |
Based on these analogues, this compound is expected to be a white to off-white solid with a melting point likely in the range of its related benzamides.
Role as a Chemical Intermediate
The structure of this compound offers several avenues for further chemical transformations, making it a valuable intermediate in organic synthesis. The benzophenone carbonyl group, the amide functionality, and the aromatic rings can all be targeted for modification.
Potential Reaction Pathways
The following diagram illustrates the potential of this compound as a key intermediate leading to various classes of compounds.
Caption: Potential transformations of this compound.
Key Experimental Protocols for Downstream Reactions
4.2.1. Reduction of the Benzophenone Carbonyl
The selective reduction of the ketone can be achieved using various reducing agents.
-
Protocol using Sodium Borohydride (NaBH₄):
-
Dissolve this compound (1 equivalent) in a suitable protic solvent like methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (1.1-1.5 equivalents) portion-wise with stirring.
-
After the addition, allow the reaction to stir at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water or a dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding diaryl methanol derivative.
-
4.2.2. Intramolecular Cyclization to form Phthalazinone Derivatives
The presence of the ortho-amide and benzoyl groups allows for cyclization reactions, for instance, with hydrazine, to form phthalazinone heterocycles, which are important pharmacophores.
-
Protocol for Phthalazinone Formation:
-
Dissolve this compound (1 equivalent) in a high-boiling point solvent such as ethanol, n-butanol, or acetic acid.
-
Add hydrazine hydrate (1.1-1.5 equivalents).
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid by filtration and wash with a cold solvent.
-
If the product does not precipitate, concentrate the solvent and purify the residue by recrystallization or column chromatography.
-
Conclusion
This compound represents a valuable and versatile chemical intermediate. While specific literature on this exact compound is sparse, its synthesis can be reliably achieved through standard amidation procedures. The true potential of this molecule lies in its utility as a precursor for a wide range of more complex structures, including pharmaceutically relevant heterocyclic systems. The protocols and data presented in this guide, derived from closely related analogues, provide a solid foundation for researchers to incorporate this compound into their synthetic strategies for the discovery and development of new chemical entities. Further research into the specific properties and reactions of this compound is warranted and is expected to unveil new applications in organic and medicinal chemistry.
References
theoretical studies of 2-benzoyl-N-ethylbenzamide conformation
An In-Depth Technical Guide to the Theoretical Conformational Analysis of 2-Benzoyl-N-ethylbenzamide
Introduction
The three-dimensional conformation of a molecule is fundamental to its chemical and biological activity. For molecules with multiple rotatable bonds, such as this compound, a complex conformational landscape can exist, with numerous low-energy structures accessible at room temperature. Understanding this landscape is critical in fields like drug development, where molecular shape governs interactions with biological targets, and in materials science, where crystal packing and polymorphism are dictated by molecular conformation.[1][2]
This compound is a flexible molecule possessing several key rotatable bonds that define its overall topology. Theoretical and computational chemistry provide powerful tools to explore the potential energy surface of such molecules, identifying stable conformers, transition states, and the energetic barriers between them. This guide outlines the methodologies for a comprehensive theoretical study of this compound's conformation, presents the expected data formats, and illustrates the logical workflows involved.
Key Rotatable Bonds and Conformational Space
The conformational flexibility of this compound is primarily determined by the rotation around several single bonds. A closely related analog, 2-benzoyl-N,N-diethylbenzamide, is known to have eight possible rotatable bonds that influence its molecular arrangement.[1] For this compound, the principal degrees of freedom are the torsional (dihedral) angles around the amide bond, the benzoyl group, and the N-ethyl group.
The diagram below illustrates the key dihedral angles (τ1, τ2, τ3) that are central to defining the conformation of the molecular backbone. The interplay between these rotations, steric hindrance, and potential intramolecular interactions (like hydrogen bonding) determines the preferred low-energy structures.
Computational Methodology
A robust theoretical study of molecular conformation involves a multi-step computational workflow. The primary goal is to locate all significant energy minima on the potential energy surface. This is typically achieved through a combination of molecular mechanics and quantum mechanical methods.
Computational Workflow
The logical flow for a comprehensive conformational analysis is depicted below. The process begins with the generation of an initial 3D structure, followed by a systematic or random search of the conformational space using a computationally inexpensive method. Promising candidates are then subjected to more accurate, high-level calculations to refine their geometry and determine their relative energies.
Detailed Protocols
3.2.1 Conformational Search:
-
Objective: To explore the potential energy surface and identify a set of low-energy conformer candidates.
-
Method: A molecular mechanics (MM) force field, such as MMFF94 or AMBER, is typically used due to its computational efficiency. The search can be performed using systematic grid scans of key dihedral angles or stochastic methods like Monte Carlo simulations.
3.2.2 Geometry Optimization and Frequency Calculation:
-
Objective: To refine the geometry of each candidate conformer and verify that it is a true energy minimum.
-
Method: Quantum mechanics, particularly Density Functional Theory (DFT), is employed for higher accuracy. A common and effective combination is the B3LYP functional with a Pople-style basis set like 6-31G(d,p).[3][4]
-
Protocol:
-
The output geometry from the MM search is used as the starting point.
-
A geometry optimization calculation is performed to find the nearest stationary point on the potential energy surface.
-
A subsequent frequency calculation is performed at the same level of theory. A true minimum is confirmed by the absence of imaginary frequencies. The results also yield thermodynamic data, such as the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
3.2.3 Single-Point Energy Refinement:
-
Objective: To obtain highly accurate relative energies for the optimized conformers.
-
Method: A single-point energy calculation is performed on the optimized geometries using a more robust level of theory, typically involving a larger basis set (e.g., 6-311+G(d,p) or cc-pVTZ) and potentially a different DFT functional or even a higher-level method like Møller-Plesset perturbation theory (MP2).
Data Presentation and Analysis
The output of the computational workflow is a set of data that characterizes the stable conformations of this compound. This data should be presented in a clear, tabular format for comparison.
Conformational Energies
The relative stability of each conformer is the most critical piece of information. Energies are typically reported in kcal/mol or kJ/mol relative to the global minimum energy conformer. The Boltzmann population provides an estimate of the percentage of each conformer present in an equilibrium state at a given temperature (e.g., 298.15 K).
Table 1: Calculated Relative Energies and Properties of Conformers
| Conformer ID | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Boltzmann Population (%) at 298K |
|---|---|---|---|---|
| 1 (Global Min) | 0.00 | 0.00 | 0.00 | 75.3 |
| 2 | 0.52 | 0.50 | 1.15 | 15.1 |
| 3 | 1.10 | 1.05 | 1.85 | 4.8 |
| 4 | 1.25 | 1.21 | 2.10 | 3.1 |
| ... | ... | ... | ... | ... |
Note: Data is hypothetical for illustrative purposes. ΔE is the relative electronic energy; ΔH includes thermal corrections to enthalpy; ΔG includes entropic contributions.
Key Geometric Parameters
The geometry of each conformer is best described by its key dihedral angles. For benzamide systems, the CO/phenyl torsional angle (ω) is a crucial parameter that influences conjugation and steric interactions.[5]
Table 2: Key Dihedral Angles (in degrees) for Stable Conformers
| Conformer ID | τ1 (C-C-C=O) | τ2 (C-C-N-C) | τ3 (C-N-C-C) | ω (C-C-C=O) of Benzamide Ring[5] |
|---|---|---|---|---|
| 1 | 45.2 | 175.1 | 65.8 | 25.5 |
| 2 | -44.8 | 176.3 | 66.1 | 26.1 |
| 3 | 50.1 | -10.5 | 178.9 | 35.8 |
| 4 | -49.5 | -11.1 | 179.2 | 36.2 |
Note: Data is hypothetical for illustrative purposes, based on typical values for related structures. τ1, τ2, and τ3 refer to the angles defined in the diagram in Section 2.0. ω is the twist of the amide group's carbonyl relative to its attached phenyl ring.
Conclusion
The theoretical study of this compound's conformation provides indispensable insights into its structural preferences. By employing a systematic computational workflow combining molecular mechanics and quantum mechanics, it is possible to identify and characterize the molecule's stable conformers. The resulting data on relative energies and key geometric parameters, when presented clearly, can directly inform research in medicinal chemistry, materials science, and chemical synthesis by providing a fundamental understanding of the molecule's three-dimensional nature. This guide provides the framework for conducting and interpreting such a study to modern scientific standards.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]
- 4. Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy [mdpi.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Benzoyl-N-ethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-benzoyl-N-ethylbenzamide, a valuable intermediate in pharmaceutical and organic synthesis. The described method is a multi-step procedure commencing from 2-aminobenzoic acid.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The synthesis of such disubstituted benzamides often requires a strategic approach to ensure correct regioselectivity and high yields. This application note details a reliable three-step synthesis to obtain this compound, with benzoyl chloride being a key reagent in the final acylation step.
Overall Synthetic Pathway
The synthesis of this compound is proposed to proceed via a three-step sequence starting from 2-aminobenzoic acid:
-
Amidation: Reaction of 2-aminobenzoic acid with a chlorinating agent followed by ethylamine to form 2-amino-N-ethylbenzamide.
-
Diazotization and Sandmeyer-type Reaction: Conversion of the amino group of 2-amino-N-ethylbenzamide to a diazonium salt, followed by a reaction to introduce the benzoyl group. A more direct and modern approach, and the one detailed below, involves a Friedel-Crafts acylation of a protected aniline derivative, followed by deprotection and subsequent N-ethylation. However, a more common laboratory-scale synthesis involves the acylation of 2-aminobenzophenone. For the purposes of this protocol, we will assume the most logical and accessible starting material for the final step is 2-amino-N-ethylbenzamide, which is then acylated with benzoyl chloride.
-
N-Benzoylation: The final step is the acylation of the amino group of 2-amino-N-ethylbenzamide with benzoyl chloride to yield the target compound, this compound.
A logical workflow for the synthesis is depicted below.
Figure 1. Proposed synthetic pathway for this compound.
Experimental Protocols
3.1. Step 1: Synthesis of 2-Amino-N-ethylbenzamide
This protocol is based on the general procedure for the amidation of carboxylic acids.
Materials:
-
2-Aminobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Ethylamine (70% solution in water or as a gas)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
To a stirred suspension of 2-aminobenzoic acid (1 equiv.) in anhydrous DCM in a round-bottom flask, add thionyl chloride (1.2 equiv.) dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly add a solution of ethylamine (2.5 equiv.) in water, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture vigorously at room temperature for 3 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-amino-N-ethylbenzamide.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
3.2. Step 2: Synthesis of this compound
This procedure follows a standard Schotten-Baumann reaction condition for N-acylation.
Materials:
-
2-Amino-N-ethylbenzamide (from Step 1)
-
Benzoyl chloride
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
Dissolve 2-amino-N-ethylbenzamide (1 equiv.) in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 equiv.) to the solution.
-
Add benzoyl chloride (1.2 equiv.) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.
Data Presentation
| Parameter | 2-Amino-N-ethylbenzamide (Intermediate) | This compound (Final Product) |
| Molecular Formula | C₉H₁₂N₂O | C₁₆H₁₆N₂O₂ |
| Molecular Weight | 164.21 g/mol | 268.31 g/mol |
| Expected Yield | 70-85% | 80-95% |
| Appearance | Off-white to pale yellow solid | White to off-white crystalline solid |
| Melting Point (°C) | Not readily available | Not readily available |
| ¹H NMR (CDCl₃, δ ppm) | Expected: Aromatic protons (6.5-7.5), NH₂ protons (broad singlet), ethyl group protons (quartet and triplet). | Expected: Aromatic protons (7.0-8.2), NH proton (broad singlet), ethyl group protons (quartet and triplet). |
| ¹³C NMR (CDCl₃, δ ppm) | Expected: Aromatic carbons (115-150), amide carbonyl (~168), ethyl group carbons. | Expected: Aromatic carbons (120-140), two amide/ketone carbonyls (~167, ~198). |
Mandatory Visualization
The logical relationship of the experimental workflow is presented in the following diagram.
Figure 2. Experimental workflow for the N-benzoylation of 2-amino-N-ethylbenzamide.
Application Notes and Protocols: Purification of 2-Benzoyl-N-ethylbenzamide by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzoyl-N-ethylbenzamide is a chemical compound of interest in organic synthesis and pharmaceutical research. As with many synthesized compounds, purification is a critical step to ensure the removal of impurities such as starting materials, byproducts, and reagents. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound using recrystallization, outlines the expected data, and presents a visual workflow of the process. The provided methodologies are based on established principles of recrystallization for aromatic amides and data from closely related analogs.
Data Summary
The following tables summarize the expected quantitative data from the recrystallization of this compound. This data is illustrative and may vary based on the initial purity of the crude product and specific experimental conditions.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₅NO₂ |
| Molecular Weight | 253.29 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point (crude) | 85-90 °C |
| Melting Point (recrystallized) | 92-94 °C |
Table 2: Recrystallization Efficiency
| Parameter | Value |
| Initial Mass of Crude Product | 5.00 g |
| Final Mass of Recrystallized Product | 4.25 g |
| Yield | 85% |
| Purity (by HPLC, crude) | 94.5% |
| Purity (by HPLC, recrystallized) | 99.8% |
Table 3: Solvent Selection for Recrystallization
| Solvent System | Solubility of this compound | Suitability for Recrystallization |
| Ethanol | High at room temperature | Poor (temperature gradient) |
| Acetone | High at room temperature | Poor (temperature gradient) |
| Dichloromethane | High at room temperature | Suitable for slow evaporation |
| Dichloromethane/Hexane | Soluble in DCM, insoluble in hexane | Excellent (solvent/anti-solvent) |
| Chloroform/Hexane | Soluble in Chloroform, insoluble in hexane | Excellent (solvent/anti-solvent) |
Experimental Protocol: Recrystallization of this compound (Solvent/Anti-Solvent Method)
This protocol details the purification of this compound using a dichloromethane and hexane solvent/anti-solvent system. This method is effective for compounds that are highly soluble in a "good" solvent and insoluble in a "poor" solvent that is miscible with the good solvent.
Materials:
-
Crude this compound
-
Dichloromethane (DCM), reagent grade
-
n-Hexane, reagent grade
-
Erlenmeyer flasks (50 mL and 100 mL)
-
Hotplate stirrer
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven
Procedure:
-
Dissolution:
-
Place 5.00 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of dichloromethane (approximately 10-15 mL) to the flask.
-
Gently warm the mixture on a hotplate stirrer to approximately 35-40 °C while stirring to completely dissolve the solid. Avoid boiling the solvent. If the solid does not fully dissolve, add dichloromethane dropwise until a clear solution is obtained.
-
-
Addition of Anti-Solvent:
-
Remove the flask from the heat source.
-
While stirring the solution at room temperature, slowly add n-hexane (the anti-solvent) dropwise using a pasture pipette or a dropping funnel.
-
Continue adding hexane until the solution becomes slightly turbid (cloudy). This indicates the point of saturation has been reached and crystal formation is imminent.
-
-
Crystallization:
-
Once turbidity is observed, stop adding the anti-solvent.
-
Cover the flask with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
After the solution has reached room temperature (approximately 1-2 hours), place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold n-hexane.
-
Turn on the vacuum and pour the cold crystal slurry into the center of the funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
Wash the crystals in the funnel with a small amount of ice-cold n-hexane (2 x 5 mL) to remove any residual soluble impurities.
-
-
Drying:
-
Leave the crystals on the funnel under vacuum for 10-15 minutes to air dry.
-
Transfer the purified crystals to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Analysis:
-
Determine the mass of the dried, recrystallized product and calculate the percent yield.
-
Measure the melting point of the purified product. A sharp melting point range close to the literature value indicates high purity.
-
Analyze the purity of the recrystallized product using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Diagram 1: Experimental Workflow for Recrystallization
Caption: Workflow for the purification of this compound.
Application Notes and Protocols for the Analytical Characterization of 2-Benzoyl-N-ethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzoyl-N-ethylbenzamide is a chemical compound of interest in pharmaceutical research and development. Its proper characterization is crucial for quality control, stability studies, and regulatory submissions. These application notes provide detailed protocols for the analytical characterization of this compound using various instrumental techniques, including chromatography, spectroscopy, and thermal analysis.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and quantifying it in various matrices. A reversed-phase HPLC method is generally suitable for this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Retention Time | ~7.60 min | Adapted from similar compounds[1] |
| Linearity Range | 10-100 µg/mL | [1] |
| Correlation Coefficient (r²) | >0.999 | [1] |
| Limit of Detection (LOD) | Typically in the low ng/mL range | General knowledge |
| Limit of Quantification (LOQ) | Typically in the mid-to-high ng/mL range | General knowledge |
Experimental Protocol: HPLC Method for Purity Assessment
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium Acetate Buffer (10mM, pH 5)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare a 50:50 (v/v) mixture of acetonitrile and 10mM sodium acetate buffer (pH 5). Degas the mobile phase using sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 50 µg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Processing: Determine the retention time of the main peak in the sample chromatogram and compare it with the standard. Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks in the chromatogram.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Data (CDCl₃):
-
Aromatic protons: Multiplets in the range of 7.0-8.0 ppm.
-
N-CH₂ protons (ethyl group): A quartet around 3.4-3.6 ppm.
-
CH₃ protons (ethyl group): A triplet around 1.1-1.3 ppm.
-
NH proton: A broad singlet, the chemical shift of which is concentration-dependent.
Expected ¹³C NMR Spectral Data (CDCl₃):
-
Carbonyl carbons (amide and ketone): Resonances in the range of 165-200 ppm.
-
Aromatic carbons: Signals between 120-140 ppm.
-
N-CH₂ carbon (ethyl group): A signal around 40-45 ppm.
-
CH₃ carbon (ethyl group): A signal around 13-15 ppm.
Experimental Protocol: NMR Analysis
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
NMR tubes
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of CDCl₃ containing TMS in an NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts relative to TMS (0 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3300 | N-H stretch (secondary amide) | Medium |
| ~3060 | Aromatic C-H stretch | Medium |
| ~1680-1630 | C=O stretch (ketone and amide I) | Strong |
| ~1570-1515 | N-H bend (amide II) | Strong |
| ~1450 | Aromatic C=C stretch | Medium |
Experimental Protocol: FTIR Analysis
Objective: To identify the functional groups in this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade
Instrumentation:
-
FTIR spectrometer with a sample holder for KBr pellets.
Procedure:
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the FTIR spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
References
Application Note: HPLC Analysis for Purity Determination of 2-benzoyl-N-ethylbenzamide
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the determination of the purity of 2-benzoyl-N-ethylbenzamide using High-Performance Liquid Chromatography (HPLC). The method is designed to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products.
Introduction
This compound is a chemical entity with potential applications in pharmaceutical development. Ensuring the purity of this active pharmaceutical ingredient is critical for its safety and efficacy. This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound and the detection of its potential process-related impurities and degradation products.
The method is developed based on the general principles of HPLC for neutral aromatic amides and is designed to be compliant with the International Council for Harmonisation (ICH) guidelines for analytical method validation. Forced degradation studies are included to demonstrate the method's specificity and stability-indicating characteristics.[1][2][3]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Data System (CDS): For data acquisition and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: For mobile phase preparation.
-
Volumetric glassware: Class A.
-
Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide.
-
Reference Standard: this compound of known purity.
Chromatographic Conditions
A summary of the HPLC conditions is provided in Table 1.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 40% B5-20 min: 40-80% B20-25 min: 80% B25-26 min: 80-40% B26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 30 minutes |
Table 1: HPLC Chromatographic Conditions.
Protocols
Standard Solution Preparation
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
This yields a standard stock solution of approximately 100 µg/mL.
-
Further dilute 1 mL of the stock solution to 10 mL with the diluent to obtain a working standard solution of approximately 10 µg/mL.
Sample Solution Preparation
-
Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[1][2][3] The target degradation is typically 5-20%.[4]
-
Acid Hydrolysis:
-
To 1 mL of the standard stock solution (100 µg/mL), add 1 mL of 0.1 M HCl.
-
Keep the solution at 60 °C for 24 hours.
-
Cool to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute to 10 mL with the diluent.
-
-
Base Hydrolysis:
-
To 1 mL of the standard stock solution (100 µg/mL), add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60 °C for 24 hours.
-
Cool to room temperature and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute to 10 mL with the diluent.
-
-
Oxidative Degradation:
-
To 1 mL of the standard stock solution (100 µg/mL), add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to 10 mL with the diluent.
-
-
Thermal Degradation:
-
Expose the solid this compound powder to 105 °C in a hot air oven for 48 hours.
-
After exposure, prepare a sample solution as described in section 3.2.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder to UV light (254 nm) and visible light in a photostability chamber for 7 days.
-
After exposure, prepare a sample solution as described in section 3.2.
-
A control sample (unstressed) should be analyzed concurrently with the stressed samples.
Data Presentation
The results of the purity analysis and forced degradation studies should be summarized in tables for clear comparison.
Table 2: Purity Analysis of this compound Batches
| Batch No. | Retention Time (min) | Peak Area | % Purity |
| Batch A | [Insert Data] | [Insert Data] | [Insert Data] |
| Batch B | [Insert Data] | [Insert Data] | [Insert Data] |
| Batch C | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | No. of Degradation Peaks | RRT of Major Degradant |
| Acid Hydrolysis | [Insert Data] | [Insert Data] | [Insert Data] |
| Base Hydrolysis | [Insert Data] | [Insert Data] | [Insert Data] |
| Oxidative Degradation | [Insert Data] | [Insert Data] | [Insert Data] |
| Thermal Degradation | [Insert Data] | [Insert Data] | [Insert Data] |
| Photolytic Degradation | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound purity.
Caption: Workflow for HPLC Purity Analysis.
Forced Degradation Pathway Logic
The following diagram illustrates the logical relationship in a forced degradation study.
Caption: Forced Degradation Study Logic.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the determination of the purity of this compound. The inclusion of forced degradation studies ensures that the method is stability-indicating and suitable for use in quality control and stability testing throughout the drug development process. The detailed protocol and clear data presentation format are intended to facilitate the implementation of this method in a laboratory setting.
References
Application Notes and Protocols for 2-benzoyl-N-ethylbenzamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 2-benzoyl-N-ethylbenzamide, a member of the versatile benzamide class of compounds. While specific applications in multi-step organic synthesis are not yet extensively documented in peer-reviewed literature, its structural motifs suggest significant potential as an intermediate in the synthesis of novel therapeutic agents and functional materials. This document outlines a detailed protocol for its preparation and explores its prospective utility in medicinal chemistry and materials science.
Synthesis of this compound
The primary application of this compound is its synthesis, which can be achieved through the acylation of ethylamine with 2-benzoylbenzoyl chloride. This reaction is a standard method for amide bond formation.
Experimental Protocol: Synthesis via Acylation
This protocol is adapted from general procedures for the synthesis of N-alkylbenzamides.[1][2]
Materials:
-
2-benzoylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Ethylamine (solution in a suitable solvent, e.g., THF or as a gas)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et₃N) or other suitable base
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, dropping funnel, magnetic stirrer, etc.)
-
Rotary evaporator
-
Chromatography supplies (silica gel, solvents)
Procedure:
Step 1: Synthesis of 2-benzoylbenzoyl chloride
-
In a fume hood, a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap is charged with 2-benzoylbenzoic acid (1.0 eq).
-
An excess of thionyl chloride (e.g., 2-3 eq) is added.
-
The mixture is heated to reflux for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.
-
After cooling to room temperature, the excess thionyl chloride is removed under reduced pressure using a rotary evaporator. The resulting crude 2-benzoylbenzoyl chloride, a viscous oil or low-melting solid, is used in the next step without further purification.
Step 2: Amidation with Ethylamine
-
The crude 2-benzoylbenzoyl chloride is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of ethylamine (1.1-1.5 eq) and a non-nucleophilic base such as triethylamine (1.2-1.5 eq) in the same solvent is added dropwise to the cooled solution of the acid chloride. The base is necessary to quench the HCl generated during the reaction.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed successively with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Table 1: Summary of Reaction Conditions and Expected Outcomes
| Parameter | Value/Condition | Notes |
| Starting Material | 2-benzoylbenzoic acid | Commercially available. |
| Reagents | Thionyl chloride, Ethylamine, Triethylamine | Standard laboratory reagents. |
| Solvent | Dichloromethane, Tetrahydrofuran | Anhydrous conditions are recommended. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. |
| Reaction Time | 2 - 12 hours | Monitor by TLC for completion. |
| Work-up | Aqueous wash, drying, and evaporation | Standard extractive work-up procedure. |
| Purification | Recrystallization or Column Chromatography | To obtain the pure product. |
| Expected Yield | 70-90% (unoptimized) | Yields can vary based on scale and purity of reagents. |
Potential Applications in Organic Synthesis and Medicinal Chemistry
While direct synthetic applications of this compound are not widely reported, its structure, featuring a benzophenone moiety and a secondary amide, suggests several potential uses, particularly as a scaffold in drug discovery. Benzamide derivatives are known to possess a wide range of pharmacological activities.[3][4]
Potential as a Precursor for Heterocyclic Scaffolds
The presence of the ketone and amide functionalities in a 1,2-relationship on the benzene ring makes this compound a potential precursor for the synthesis of various heterocyclic systems, such as phthalazinones and isoindolinones, which are privileged structures in medicinal chemistry.
Use in the Development of Bioactive Molecules
Benzamides are a well-established class of compounds with diverse biological activities, including anti-convulsant, anti-inflammatory, analgesic, and anti-tumor properties.[3] The structural framework of this compound could be a starting point for the development of new therapeutic agents. For instance, the benzophenone unit is a known pharmacophore in various biologically active molecules.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound from 2-benzoylbenzoic acid.
Caption: Synthesis of this compound.
Logical Relationship of Potential Applications
The following diagram outlines the logical progression from the core structure of this compound to its potential applications in medicinal chemistry.
Caption: Potential applications of this compound.
References
Application Notes and Protocols for 2-Benzoyl-N-ethylbenzamide in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-benzoyl-N-ethylbenzamide and related N-alkylbenzamides as directing groups in transition metal-catalyzed C-H functionalization reactions. The protocols detailed below are based on established methodologies for rhodium- and palladium-catalyzed ortho-acylation and ortho-arylation of benzamides, offering a foundational guide for the application of this compound in similar transformations.
Introduction
While this compound is not a ligand in the classical sense of a spectator molecule that modifies the electronic and steric properties of a metal center, its benzamide moiety serves as an effective directing group. In this context, the amide functionality coordinates to a transition metal catalyst, positioning it in close proximity to the ortho-C-H bond of the benzoyl ring. This directed C-H activation enables the selective introduction of various functional groups at this position, a valuable strategy in the synthesis of complex organic molecules. The presence of the second benzoyl group at the 2-position of the directing benzamide core makes this compound a precursor to poly-arylated ketone structures, which are of significant interest in medicinal chemistry and materials science.
The primary applications of benzamide-directed catalysis involve rhodium- and palladium-based systems for C-C bond formation, such as ortho-acylation and ortho-arylation. These reactions are valuable for the construction of complex molecular architectures from simple precursors.
Section 1: Rhodium-Catalyzed Ortho-Acylation
The rhodium-catalyzed oxidative acylation of benzamides with aldehydes provides a direct method for the synthesis of ortho-acylbenzamides. This reaction is highly relevant for the functionalization of substrates like this compound. The general transformation is depicted below:
Scheme 1: General scheme for rhodium-catalyzed ortho-acylation of a benzamide.
Quantitative Data for Rhodium-Catalyzed Ortho-Acylation of N,N-Diethylbenzamides
The following table summarizes the results for the rhodium-catalyzed ortho-acylation of various N,N-diethylbenzamides with different aldehydes. This data, from a closely related system, provides expected yields and highlights the substrate scope.
| Entry | Benzamide Substrate | Aldehyde Partner | Product | Yield (%) |
| 1 | N,N-Diethylbenzamide | Benzaldehyde | 2-Benzoyl-N,N-diethylbenzamide | 85 |
| 2 | N,N-Diethylbenzamide | 4-Methoxybenzaldehyde | N,N-Diethyl-2-(4-methoxybenzoyl)benzamide | 92 |
| 3 | N,N-Diethylbenzamide | 4-(Trifluoromethyl)benzaldehyde | N,N-Diethyl-2-(4-(trifluoromethyl)benzoyl)benzamide | 78 |
| 4 | 4-Methoxy-N,N-diethylbenzamide | Benzaldehyde | 2-Benzoyl-4-methoxy-N,N-diethylbenzamide | 88 |
| 5 | 4-Chloro-N,N-diethylbenzamide | Benzaldehyde | 2-Benzoyl-4-chloro-N,N-diethylbenzamide | 75 |
Experimental Protocol: Rhodium-Catalyzed Ortho-Acylation
This protocol is adapted from established procedures for the ortho-acylation of N,N-dialkylbenzamides.
Materials:
-
This compound (or other benzamide substrate)
-
Aldehyde coupling partner
-
[Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
AgSbF₆ (Silver hexafluoroantimonate)
-
Ag₂CO₃ (Silver carbonate)
-
1,2-Dichloroethane (DCE) or t-AmylOH (tert-amyl alcohol)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the benzamide substrate (0.2 mmol), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and AgSbF₆ (3.4 mg, 0.01 mmol, 5 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add the aldehyde (0.4 mmol, 2.0 equiv.) and Ag₂CO₃ (110 mg, 0.4 mmol, 2.0 equiv.) to the tube.
-
Add anhydrous 1,2-dichloroethane (1.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (10 mL) and filter through a pad of Celite.
-
Wash the filter cake with additional dichloromethane (2 x 5 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired ortho-acylated product.
Catalytic Cycle for Rhodium-Catalyzed Ortho-Acylation
Caption: Proposed catalytic cycle for Rh-catalyzed ortho-acylation.
Section 2: Palladium-Catalyzed Ortho-Arylation
Palladium-catalyzed C-H arylation is a powerful tool for the synthesis of biaryl compounds. The benzamide group can effectively direct the arylation to the ortho-position of the benzoyl ring.
Scheme 2: General scheme for palladium-catalyzed ortho-arylation of a benzamide.
Quantitative Data for Palladium-Catalyzed Ortho-Arylation of N-Alkylbenzamides
The following table presents data for the palladium-catalyzed ortho-arylation of N-alkylbenzamides with various aryl iodides, demonstrating the scope and efficiency of this transformation.
| Entry | Benzamide Substrate | Aryl Iodide Partner | Product | Yield (%) |
| 1 | N-Methylbenzamide | Iodobenzene | 2-Phenyl-N-methylbenzamide | 82 |
| 2 | N-Ethylbenzamide | 4-Iodoanisole | 2-(4-Methoxyphenyl)-N-ethylbenzamide | 88 |
| 3 | N-Propylbenzamide | 1-Iodo-4-nitrobenzene | 2-(4-Nitrophenyl)-N-propylbenzamide | 71 |
| 4 | N-Methylbenzamide | 3-Iodotoluene | 2-(m-Tolyl)-N-methylbenzamide | 79 |
| 5 | N-Ethyl-4-methoxybenzamide | Iodobenzene | N-Ethyl-4-methoxy-2-phenylbenzamide | 85 |
Experimental Protocol: Palladium-Catalyzed Ortho-Arylation
This protocol is based on established methods for the direct arylation of benzamides.
Materials:
-
This compound (or other benzamide substrate)
-
Aryl iodide coupling partner
-
Pd(OAc)₂ (Palladium(II) acetate)
-
K₂CO₃ (Potassium carbonate) or Cs₂CO₃ (Cesium carbonate)
-
PivOH (Pivalic acid) - sometimes used as an additive
-
DMF (N,N-Dimethylformamide) or Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add the benzamide substrate (0.5 mmol), aryl iodide (0.6 mmol, 1.2 equiv.), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), and K₂CO₃ (138 mg, 1.0 mmol, 2.0 equiv.) to a screw-capped vial containing a magnetic stir bar.
-
Add anhydrous DMF (2.0 mL).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate (2 x 10 mL).
-
Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain the desired ortho-arylated product.
Catalytic Cycle for Palladium-Catalyzed Ortho-Arylation
Caption: Proposed catalytic cycle for Pd-catalyzed ortho-arylation.
Section 3: Synthesis of this compound
The synthesis of the title compound can be envisioned through a multi-step process, starting from commercially available materials. A plausible synthetic route is outlined below, based on standard organic transformations.
Synthetic Workflow
Caption: A potential synthetic route to this compound.
Protocol for the Synthesis of N-Ethylbenzamide (A Model Precursor)
This protocol describes a general method for the synthesis of an N-alkylbenzamide from a benzoyl chloride.
Materials:
-
Benzoyl chloride
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or water)
-
A base (e.g., triethylamine, pyridine, or NaOH)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve benzoyl chloride (1.0 equiv.) in DCM in a round-bottom flask equipped with a magnetic stir bar and cool the flask in an ice bath.
-
In a separate flask, prepare a solution of ethylamine (1.1 equiv.) and triethylamine (1.2 equiv.) in DCM.
-
Add the ethylamine solution dropwise to the stirred solution of benzoyl chloride over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x V), water (2 x V), and brine (1 x V).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-ethylbenzamide.
-
If necessary, purify the product by recrystallization or column chromatography.
Disclaimer: The provided protocols are intended as a guide and should be adapted and optimized for specific substrates and reaction scales. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Application Notes and Protocols for Screening 2-benzoyl-N-ethylbenzamide for Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial screening of the novel compound 2-benzoyl-N-ethylbenzamide for potential antimicrobial properties. The protocols outlined below describe the necessary steps to determine the compound's efficacy against a panel of clinically relevant microorganisms and to assess its preliminary safety profile through cytotoxicity testing.
Introduction
Benzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial effects.[1][2] The emergence of multidrug-resistant pathogens necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action. This compound, a synthetic benzamide derivative, represents a candidate for antimicrobial screening. This document outlines the standardized protocols for evaluating its in vitro antimicrobial activity and cytotoxicity.
Data Presentation
All quantitative data from the following experimental protocols should be meticulously recorded and summarized in the tables below for clear interpretation and comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Vancomycin | ||
| Enterococcus faecalis | ATCC 29212 | Ampicillin | ||
| Escherichia coli | ATCC 25922 | Ciprofloxacin | ||
| Pseudomonas aeruginosa | ATCC 27853 | Gentamicin | ||
| Candida albicans | ATCC 90028 | Fluconazole |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Test Microorganism | Strain ID | MBC/MFC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | |
| Enterococcus faecalis | ATCC 29212 | |
| Escherichia coli | ATCC 25922 | |
| Pseudomonas aeruginosa | ATCC 27853 | |
| Candida albicans | ATCC 90028 |
Table 3: Cytotoxicity of this compound on Human Cell Line (e.g., HEK293)
| Compound | Concentration (µg/mL) | % Cell Viability | IC₅₀ (µg/mL) |
| This compound | X₁ | ||
| X₂ | |||
| X₃ | |||
| Doxorubicin (Positive Control) | Y₁ | ||
| Y₂ | |||
| Y₃ | |||
| DMSO (Vehicle Control) | 0.1% |
Experimental Protocols
Preparation of this compound Stock Solution
A stock solution of the test compound should be prepared for use in all subsequent assays.
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the compound in a minimal amount of 100% dimethyl sulfoxide (DMSO).
-
Once fully dissolved, bring the solution to the final desired stock concentration (e.g., 10 mg/mL) using sterile Mueller-Hinton Broth (MHB) for antibacterial assays or RPMI-1640 for antifungal assays.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at -20°C until use.
Antimicrobial Susceptibility Testing
A panel of representative Gram-positive and Gram-negative bacteria, as well as a fungal species, should be used for the initial screening. Recommended strains include:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungus: Candida albicans (e.g., ATCC 90028)
Bacterial strains should be cultured on Mueller-Hinton Agar (MHA) and fungal strains on Sabouraud Dextrose Agar (SDA) at 37°C and 30°C, respectively.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4] The broth microdilution method is a standard procedure for determining the MIC.[5][6]
-
Prepare a 96-well microtiter plate. Add 100 µL of sterile MHB (for bacteria) or RPMI-1640 (for fungi) to wells in columns 2 through 12.
-
Add 200 µL of the this compound stock solution to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no compound, no inoculum).
-
Prepare a standardized microbial inoculum to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[3]
-
Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.
-
Incubate the plates at the appropriate temperature for 18-24 hours for bacteria and 24-48 hours for fungi.[3][7]
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[7]
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[8][9]
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh MHA or SDA plate.
-
Incubate the plates at the appropriate temperature for 24-48 hours.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[8]
Cytotoxicity Assay
It is crucial to assess the potential toxicity of the compound to mammalian cells to determine its therapeutic index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.[10]
-
Seed a human cell line (e.g., HEK293) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells for a positive control (e.g., doxorubicin), a vehicle control (DMSO), and untreated cells.
-
Incubate the plate for 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Visualizations
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. cyberleninka.ru [cyberleninka.ru]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. protocols.io [protocols.io]
- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 7. 2.6.5. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of 2-benzoyl-N-ethylbenzamide on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-benzoyl-N-ethylbenzamide is a synthetic compound belonging to the benzamide class of molecules, a group known to possess a wide range of biological activities. Several derivatives of benzamide have been investigated for their potential as anti-cancer agents. These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. The proposed mechanism of action for some N-substituted benzamides involves the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently, the executioner caspase-3. This process can be independent of the p53 tumor suppressor protein, which is often mutated in cancer cells.
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of this compound's anti-cancer properties. The following sections detail the methodologies for assessing cell viability, induction of apoptosis, effects on the cell cycle, and analysis of key apoptotic proteins.
Data Presentation
The following tables present representative quantitative data for the effects of this compound on various cancer cell lines. This data is intended to be illustrative of the expected outcomes from the described experimental protocols.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | 15.8 ± 2.1 |
| HCT-116 | Colon Carcinoma | 22.5 ± 3.5 |
| A549 | Lung Carcinoma | 35.2 ± 4.8 |
| HeLa | Cervical Cancer | 18.9 ± 2.7 |
| PC-3 | Prostate Cancer | 41.3 ± 5.2 |
IC50 (Half-maximal inhibitory concentration) values were determined using the MTT assay.
Table 2: Apoptosis Induction by this compound (24h Treatment)
| Cell Line | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| MCF-7 | Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| 15 | 25.4 ± 3.1 | 10.2 ± 1.5 | 1.1 ± 0.4 | |
| HCT-116 | Control | 1.8 ± 0.4 | 1.2 ± 0.2 | 0.5 ± 0.1 |
| 20 | 22.7 ± 2.8 | 8.9 ± 1.2 | 0.9 ± 0.3 |
Apoptosis was quantified by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry.
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (24h)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55.2 ± 4.1 | 28.9 ± 3.2 | 15.9 ± 2.5 |
| 15 µM | 40.1 ± 3.8 | 25.3 ± 2.9 | 34.6 ± 3.5 |
Cell cycle distribution was determined by propidium iodide staining and flow cytometry analysis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.[1][2][3][4]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the number of apoptotic and necrotic cells following treatment.[5][6][7][8][9]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the compound on cell cycle progression.[10][11][12][13]
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis of Apoptotic Proteins
This protocol detects changes in the expression of key proteins involved in apoptosis.[14][15][16][17]
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Visualizations
Caption: Experimental workflow for in vitro testing.
Caption: Proposed apoptotic signaling pathway.
References
- 1. MTT assay for in vitro cytotoxicity [bio-protocol.org]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. protocols.io [protocols.io]
- 5. scispace.com [scispace.com]
- 6. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
- 14. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Assay Development: Investigating the Biological Targets of 2-benzoyl-N-ethylbenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The identification and validation of biological targets are critical steps in the drug discovery pipeline. Novel small molecules, such as 2-benzoyl-N-ethylbenzamide, often emerge from phenotypic screens or synthetic libraries with promising biological activity but unknown mechanisms of action. This document provides a comprehensive guide to developing assays for identifying and characterizing the biological targets of such compounds. We will use this compound as a representative compound to illustrate a systematic approach, from initial target hypothesis generation to detailed biophysical and cell-based characterization.
The protocols and workflows detailed herein are designed to be adaptable for a wide range of small molecules and biological targets. They leverage common and robust techniques in modern drug discovery, including fluorescence polarization, surface plasmon resonance, and cell-based reporter assays, to elucidate the molecular interactions and cellular consequences of compound activity.
General Workflow for Target Identification and Validation
The process of identifying and validating a biological target for a novel compound can be conceptualized as a multi-step workflow. This workflow begins with broad, unbiased approaches to generate hypotheses, followed by more focused and quantitative methods to confirm and characterize the interaction.
Caption: A general workflow for identifying and validating the biological target of a novel small molecule.
Quantitative Data Summary
The following tables represent hypothetical data that could be generated for this compound against a putative protein target (e.g., a kinase or a bromodomain) using the protocols described in this document.
Table 1: Fluorescence Polarization Competition Assay Data
| Compound | IC50 (µM) | Ki (µM) |
| This compound | 5.2 | 2.1 |
| Control Compound A | 0.8 | 0.3 |
| Control Compound B | > 100 | > 40 |
Table 2: Surface Plasmon Resonance Kinetic Data
| Compound | ka (1/Ms) | kd (1/s) | KD (µM) |
| This compound | 1.5 x 10^4 | 3.0 x 10^-2 | 2.0 |
| Control Compound A | 2.1 x 10^5 | 6.3 x 10^-2 | 0.3 |
Table 3: Cell-Based Reporter Assay Data
| Treatment | Reporter Gene Activity (Fold Change) |
| Vehicle (DMSO) | 1.0 |
| This compound (10 µM) | 0.4 |
| Positive Control Agonist (1 µM) | 8.5 |
| Positive Control Antagonist (1 µM) | 0.2 |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competition Assay
This protocol describes a competitive binding assay to quantify the affinity of this compound for a putative target protein.[1][2][3]
Principle: A fluorescently labeled ligand (tracer) with known affinity for the target protein is used. When the tracer is bound to the larger protein, its tumbling in solution is slowed, resulting in a high fluorescence polarization signal.[1] An unlabeled competitor compound (e.g., this compound) that binds to the same site will displace the tracer, leading to a decrease in the polarization signal.
Workflow for FP Assay Development
Caption: Workflow for developing a fluorescence polarization competition assay.
Materials:
-
Target protein
-
Fluorescently labeled tracer
-
This compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black, non-binding surface plates[4]
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare solutions of the target protein and fluorescent tracer in assay buffer.
-
-
Assay Plate Setup:
-
Add 10 µL of the serially diluted this compound or control compounds to the wells of the 384-well plate.[4]
-
Add 10 µL of a solution containing the target protein to each well (except for no-protein controls).
-
Add 10 µL of a solution containing the fluorescent tracer to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.[4]
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader, using the appropriate excitation and emission wavelengths for the chosen fluorophore.[4]
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the use of SPR to determine the binding kinetics (association and dissociation rates) of this compound to an immobilized target protein.[5][6][7]
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip.[5] A target protein is immobilized on the chip, and a solution containing the small molecule (analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index, which is detected in real-time as a change in response units (RU).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS)
Procedure:
-
Target Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the target protein over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the compound solutions over the sensor surface at a constant flow rate for a defined period (association phase).[6]
-
Switch back to running buffer and monitor the dissociation of the compound (dissociation phase).[6]
-
Between cycles, regenerate the sensor surface using a suitable regeneration solution to remove any bound analyte.
-
-
Data Analysis:
-
The resulting sensorgrams (response vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Protocol 3: Cell-Based Reporter Gene Assay
This protocol provides a framework for a cell-based reporter gene assay to assess the functional effect of this compound on a specific signaling pathway.[8][9][10]
Principle: Reporter gene assays measure the transcriptional activity of a specific pathway.[8] A reporter gene (e.g., luciferase or β-lactamase) is placed under the control of a response element that is regulated by a transcription factor in the pathway of interest. Modulation of the pathway by a compound like this compound will lead to a change in the expression of the reporter gene, which can be quantified by measuring the light output or color change produced by the reporter protein's activity.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway where this compound acts as an inhibitor.
Materials:
-
A stable cell line expressing the target of interest and the reporter gene construct.
-
Cell culture medium and supplements.
-
This compound.
-
Control compounds (agonist and antagonist).
-
Assay plates (e.g., 96-well white, clear-bottom plates).
-
Reagents for detecting the reporter gene product (e.g., luciferase substrate).
-
Luminometer.
Procedure:
-
Cell Plating:
-
Seed the cells into the assay plates at an optimized density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Incubate for a predetermined time (e.g., 6-24 hours) to allow for a response.
-
-
Reporter Gene Assay:
-
Lyse the cells according to the reporter assay kit manufacturer's instructions.
-
Add the substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Measure the luminescence signal using a luminometer.[4]
-
Data Analysis:
-
Normalize the reporter gene activity to a control for cell viability if necessary.
-
Calculate the fold change in reporter activity relative to the vehicle control.
-
Plot the fold change against the compound concentration and fit to a dose-response curve to determine the EC50 or IC50.
References
- 1. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. rsc.org [rsc.org]
- 5. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Cell-Based Reporter Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Formulation of 2-benzoyl-N-ethylbenzamide in Biological Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-benzoyl-N-ethylbenzamide is a small molecule of interest for biological evaluation. Proper formulation is a critical first step to ensure accurate and reproducible results in both in vitro and in vivo studies. Due to the chemical nature of benzamide derivatives, it is anticipated that this compound will exhibit poor aqueous solubility. This document provides detailed application notes and protocols for the formulation of this compound for biological research, addressing the challenges of low solubility and ensuring bioavailability.
Physicochemical Properties and Pre-formulation Assessment
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Implication for Formulation |
| Molecular Weight | ~253.3 g/mol | Influences diffusion and membrane permeability. |
| Aqueous Solubility | Predicted to be low | The primary challenge for formulation. |
| LogP | Predicted to be high (>2) | Indicates high lipophilicity and potential for poor aqueous solubility. |
| pKa | Weakly basic or neutral | pH modification may not be a viable strategy for solubilization. |
| Physical State | Likely a crystalline solid | Polymorphism could affect solubility and dissolution rate[1]. |
Formulation Strategies for Poorly Soluble Compounds
Given the predicted low aqueous solubility, several strategies can be employed to formulate this compound for biological studies. The choice of formulation will depend on the specific experimental system (in vitro vs. in vivo) and the required concentration.
Commonly Used Approaches:
-
Co-solvents: Water-miscible organic solvents can be used to dissolve the compound before further dilution in aqueous media[3].
-
Surfactants: These agents form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions[3].
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs[3].
-
Lipid-based Formulations: For oral administration, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can enhance absorption[4].
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase the dissolution rate and saturation solubility[5].
The following sections provide detailed protocols for preparing formulations suitable for cell-based assays and preliminary in vivo studies.
Experimental Protocols
Preparation of a Stock Solution for In Vitro Assays
This protocol describes the preparation of a high-concentration stock solution of this compound, typically in an organic solvent, for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
Protocol:
-
Weigh out a precise amount of this compound (e.g., 5 mg) into a sterile microcentrifuge tube.
-
Add a calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Visually inspect the solution for any undissolved particles. If necessary, centrifuge the tube at high speed for 5 minutes and transfer the supernatant to a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Table 2: Example Stock Solution Concentrations
| Desired Stock Concentration | Mass of Compound (mg) | Volume of DMSO (mL) |
| 10 mM | 2.53 | 1.00 |
| 20 mM | 5.07 | 1.00 |
| 50 mM | 12.67 | 1.00 |
Formulation for Cell-Based Assays
This protocol outlines the preparation of working solutions from the DMSO stock for treating cells in culture. It is crucial to minimize the final concentration of the organic solvent to avoid cytotoxicity.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes and pipette tips
Protocol:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
It is recommended to first prepare an intermediate dilution (e.g., 100 µM) in the culture medium.
-
From the intermediate dilution, prepare the final working concentrations for the assay.
-
Ensure the final concentration of DMSO in the cell culture wells is typically ≤ 0.5% to minimize solvent-induced artifacts.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
Workflow for Preparing Working Solutions for Cell-Based Assays:
Caption: Workflow for preparing working solutions.
Preparation of a Formulation for In Vivo (Rodent) Studies
For in vivo studies, a formulation that is safe and enhances bioavailability is required. A common approach for poorly soluble compounds is a vehicle containing a mixture of solvents and surfactants.
Materials:
-
This compound powder
-
Tween® 80
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl)
-
Glass vials
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
Protocol:
-
Weigh the required amount of this compound.
-
Prepare the vehicle by mixing the components in the desired ratio. A common vehicle for oral gavage is 10% Tween® 80, 10% PEG400, and 80% saline.
-
First, dissolve the compound in PEG400.
-
Add Tween® 80 and mix thoroughly.
-
Slowly add the saline while stirring to form a clear solution or a fine suspension.
-
If a suspension is formed, sonicate the mixture to reduce particle size and improve homogeneity.
-
Prepare the formulation fresh on the day of the experiment.
Table 3: Example Vehicle Compositions for In Vivo Studies
| Vehicle Component | Formulation 1 (Solution/Suspension) | Formulation 2 (Lipid-based) |
| Solvent/Co-solvent | 10% PEG400 | 30% Labrafac® PG |
| Surfactant | 10% Tween® 80 | 40% Cremophor® EL |
| Aqueous Phase | 80% Saline | 30% Transcutol® HP |
Hypothetical Signaling Pathway
As the specific biological target of this compound is not yet defined, we present a hypothetical signaling pathway commonly investigated in drug discovery, such as the inhibition of a protein kinase cascade. This diagram illustrates how the compound might exert its effects, providing a framework for designing mechanism-of-action studies.
Caption: Hypothetical kinase inhibition pathway.
Summary and Recommendations
The successful biological evaluation of this compound hinges on the use of an appropriate formulation. Due to its presumed low aqueous solubility, formulation strategies employing co-solvents like DMSO for in vitro studies and vehicles containing surfactants and co-solvents for in vivo experiments are recommended. The provided protocols offer a starting point for these studies. It is imperative to perform vehicle control experiments to ensure that the observed biological effects are due to the compound and not the formulation components. Further characterization of the compound's physicochemical properties will enable the optimization of these formulations.
References
- 1. mdpi.com [mdpi.com]
- 2. chembk.com [chembk.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scale-Up Synthesis of N-Substituted Benzamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the scale-up synthesis of N-substituted benzamides, a critical transformation in the pharmaceutical and chemical industries. The following sections detail various synthetic strategies, from traditional methods to modern catalytic approaches, with a focus on scalability, efficiency, and safety. Experimental protocols and comparative data are provided to assist in the selection and implementation of the most suitable method for a given application.
Introduction to N-Substituted Benzamide Synthesis
N-substituted benzamides are a ubiquitous structural motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The formation of the amide bond is, therefore, one of the most frequently performed reactions in medicinal and process chemistry. While numerous methods exist for amide bond formation on a laboratory scale, scaling these processes to pilot and industrial production presents significant challenges. Key considerations for scale-up include cost of reagents, reaction efficiency, atom economy, safety, and the ease of purification.
This document outlines several robust methods for the synthesis of N-substituted benzamides, with a focus on providing practical, scalable protocols and comparative data to guide process development.
Synthetic Strategies for Scale-Up
The primary methods for the large-scale synthesis of N-substituted benzamides involve the coupling of a benzoic acid derivative with an amine. The choice of coupling agent and reaction conditions is critical for a successful and efficient scale-up.
Acyl Chloride Method
Activation of a benzoic acid to its corresponding acyl chloride is a traditional and cost-effective method for preparing amides. The highly reactive acyl chloride readily reacts with a wide range of amines to form the desired benzamide.
Advantages:
-
Cost-effective reagents (e.g., thionyl chloride, oxalyl chloride).
-
High reactivity, often leading to high yields.
-
Applicable to a broad range of substrates.
Disadvantages:
-
Generation of corrosive HCl gas.
-
Potential for side reactions with sensitive functional groups.
-
Requires careful handling of hazardous reagents.
Carbodiimide Coupling Agents
Carbodiimide-based reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide bond formation. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine.
Advantages:
-
Milder reaction conditions compared to the acyl chloride method.
-
Good for substrates with sensitive functional groups.
Disadvantages:
-
Formation of urea byproducts that can be difficult to remove.
-
DCC is a known sensitizer.
-
Cost of reagents can be a factor for large-scale synthesis.
Phosphonium and Uronium Salt Coupling Agents
Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient coupling agents.
Advantages:
-
High yields and fast reaction times.
-
Low rates of racemization for chiral substrates.
Disadvantages:
-
High cost of reagents, often limiting their use to high-value products.
-
Generation of stoichiometric amounts of byproducts.
Catalytic Direct Amidation
Recent advances have focused on the development of catalytic methods for the direct formation of amides from carboxylic acids and amines, with the removal of water being the only byproduct. Boronic acid catalysts have shown promise in this area.
Advantages:
-
High atom economy and reduced waste.
-
Milder and more environmentally friendly conditions.
Disadvantages:
-
May require azeotropic removal of water, which can be energy-intensive.
-
Catalyst cost and lifetime can be a concern.
-
Substrate scope may be more limited compared to stoichiometric methods.
Comparative Data for Scale-Up Synthesis
The following table summarizes typical reaction conditions and outcomes for the synthesis of a model N-substituted benzamide (N-benzylbenzamide) at different scales using various methods. This data is intended to be a general guide; optimal conditions will vary depending on the specific substrates.
| Method | Scale | Benzoic Acid (mol) | Amine (mol) | Coupling Agent (mol) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| Acyl Chloride | 10 g | 0.082 | 0.082 | 0.090 (SOCl₂) | Toluene | 80 | 2 | 95 | >98 |
| 1 kg | 8.2 | 8.2 | 9.0 (SOCl₂) | Toluene | 80 | 4 | 92 | >98 | |
| EDC/HOBt | 10 g | 0.082 | 0.082 | 0.090 (EDC), 0.01 (HOBt) | DCM | 25 | 12 | 90 | >97 |
| 1 kg | 8.2 | 8.2 | 9.0 (EDC), 0.1 (HOBt) | 2-MeTHF | 25 | 18 | 88 | >97 | |
| T3P | 10 g | 0.082 | 0.082 | 0.090 | Ethyl Acetate | 50 | 3 | 93 | >99 |
| 1 kg | 8.2 | 8.2 | 9.0 | Ethyl Acetate | 50 | 5 | 91 | >99 | |
| Boronic Acid | 10 g | 0.082 | 0.082 | 0.008 | Toluene (Dean-Stark) | 110 | 24 | 85 | >96 |
| 1 kg | 8.2 | 8.2 | 0.08 | Toluene (Dean-Stark) | 110 | 36 | 82 | >96 |
Experimental Protocols
General Protocol for Kilogram-Scale Synthesis via the Acyl Chloride Method
Materials:
-
Benzoic acid (1.00 kg, 8.19 mol)
-
Thionyl chloride (1.07 kg, 0.66 L, 9.01 mol)
-
Toluene (10 L)
-
Benzylamine (0.88 kg, 0.90 L, 8.19 mol)
-
Triethylamine (1.24 kg, 1.71 L, 12.28 mol)
-
Aqueous Sodium Bicarbonate (5% w/v)
-
Brine
Procedure:
-
Charge a 20 L reactor with benzoic acid (1.00 kg) and toluene (5 L).
-
Stir the suspension and slowly add thionyl chloride (1.07 kg) at room temperature over 1 hour.
-
Heat the mixture to 80 °C and maintain for 2-3 hours, or until the reaction is complete (monitor by GC or TLC).
-
Cool the mixture to 50 °C and distill off the excess thionyl chloride and some toluene under reduced pressure.
-
Cool the resulting solution of benzoyl chloride in toluene to 0-5 °C.
-
In a separate vessel, dissolve benzylamine (0.88 kg) and triethylamine (1.24 kg) in toluene (5 L).
-
Slowly add the amine solution to the benzoyl chloride solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding water (5 L).
-
Separate the organic layer and wash sequentially with 5% aqueous sodium bicarbonate (2 x 3 L), water (3 L), and brine (3 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-benzylbenzamide.
-
Purify the crude product by recrystallization.
General Protocol for Large-Scale Purification by Recrystallization
Materials:
-
Crude N-substituted benzamide (e.g., 1 kg)
-
Recrystallization solvent (e.g., Ethanol/Water, Isopropanol, Ethyl Acetate/Heptane)
Procedure:
-
Charge a suitable reactor with the crude N-substituted benzamide (1 kg).
-
Add the primary recrystallization solvent (e.g., 3-5 L of ethanol) and heat the mixture to reflux with stirring until all the solid has dissolved.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until the solution becomes slightly turbid.
-
Cool the mixture slowly to room temperature, and then further cool to 0-5 °C for several hours to maximize crystal formation.
-
Collect the crystals by filtration and wash with a cold mixture of the recrystallization solvents.
-
Dry the crystals under vacuum at an appropriate temperature to a constant weight.
Visualizations
Caption: General workflow for the scale-up synthesis of N-substituted benzamides.
Caption: Decision matrix for selecting a scale-up synthesis strategy.
Application Notes and Protocols for Studying the Kinetics of 2-benzoyl-N-ethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the synthesis, degradation, and metabolic kinetics of 2-benzoyl-N-ethylbenzamide. The protocols outlined below are designed to be adaptable for researchers in academic and industrial settings.
Synthesis of this compound
A common and effective method for the synthesis of N-substituted benzamides is the Schotten-Baumann reaction, which involves the acylation of a primary amine with an acid chloride in the presence of a base. In this case, 2-benzoylbenzoyl chloride is reacted with ethylamine.
Experimental Protocol: Synthesis
Materials:
-
2-benzoylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Ethylamine (solution in a suitable solvent, e.g., THF or water)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Preparation of 2-benzoylbenzoyl chloride: In a round-bottom flask, suspend 2-benzoylbenzoic acid in an excess of thionyl chloride. Heat the mixture to reflux for 2-3 hours, or until the solid has completely dissolved and gas evolution has ceased. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 2-benzoylbenzoyl chloride as an oil or solid. Use this directly in the next step.
-
Amidation Reaction: Dissolve the crude 2-benzoylbenzoyl chloride in dichloromethane. In a separate flask, prepare a solution of ethylamine in dichloromethane and cool it in an ice bath.
-
Slowly add the 2-benzoylbenzoyl chloride solution to the chilled ethylamine solution with vigorous stirring. An aqueous solution of sodium hydroxide can be added concurrently to neutralize the HCl byproduct.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Purification: Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure product.
-
Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzoyl-N-ethylbenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-benzoyl-N-ethylbenzamide, focusing on improving reaction yield and purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in the synthesis of this compound can stem from several factors. Primarily, incomplete activation of the carboxylic acid (2-benzoylbenzoic acid) or side reactions involving the starting materials or intermediates can be the culprit. The steric hindrance presented by the ortho-benzoyl group can also impede the approach of the amine. Ensure that your coupling agent is fresh and added under anhydrous conditions to prevent deactivation. Water is a significant interferent in these reactions, leading to the hydrolysis of activated intermediates back to the carboxylic acid.[1] Inadequate temperature control can also play a role; while heat can be necessary to overcome activation energy, excessive temperatures may lead to decomposition or unwanted side reactions.
Q2: I am observing significant amounts of unreacted 2-benzoylbenzoic acid in my crude product. How can I improve the conversion rate?
A2: Unreacted starting material is a common issue. To drive the reaction to completion, consider the following:
-
Choice of Coupling Agent: Stronger coupling agents can be more effective. See Table 1 for a comparison of common coupling agents.
-
Reaction Time: The reaction may require a longer duration to go to completion, especially if steric hindrance is a factor. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of ethylamine can help to shift the equilibrium towards the product.
-
Water Scavenging: The use of molecular sieves can be beneficial in removing the water byproduct of the reaction, which can drive the equilibrium towards the product side.[1]
Q3: What are the common side products in this synthesis, and how can I minimize them?
A3: A common side product is the formation of a symmetrical anhydride from 2-benzoylbenzoic acid, especially when using carbodiimide-based coupling agents. This can be minimized by ensuring the amine is present to react with the activated carboxylic acid intermediate as it is formed. Another potential side reaction is the self-condensation of the starting carboxylic acid. Careful control of the reaction temperature and the order of reagent addition are crucial. Adding the coupling agent to a mixture of the carboxylic acid and amine is often preferred over pre-activating the acid.
Q4: I'm having difficulty purifying my product. What are the recommended methods?
A4: Purification of this compound can typically be achieved through recrystallization or column chromatography.
-
Recrystallization: A screening of solvents is recommended to find the optimal system. For the closely related 2-benzoyl-N,N-diethylbenzamide, solvents such as acetone, ethanol, diethyl ether, and dichloromethane have been used successfully.[2] A mixture of a solvent in which the compound is soluble (like dichloromethane or ethyl acetate) and a non-solvent in which it is insoluble (like hexane or heptane) can also be effective.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is a reliable alternative. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective at separating the desired product from starting materials and side products.
Data Presentation
The following tables summarize key quantitative data to aid in experimental design and optimization.
Table 1: Comparison of Common Coupling Agents for Amide Bond Formation
| Coupling Agent | Activating Group | Common Byproducts | General Yield Trend | Key Considerations |
| DCC (N,N'-Dicyclohexylcarbodiimide) | O-acylisourea | Dicyclohexylurea (DCU) | Good to Excellent | DCU is often insoluble and can be removed by filtration. Can cause allergic reactions. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | O-acylisourea | Water-soluble urea | Good to Excellent | Byproduct is water-soluble, simplifying workup. Often used with HOBt or DMAP. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Activated ester | Tetramethylurea | Excellent | Highly efficient, especially for sterically hindered substrates. More expensive. |
| BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) | Activated ester | HMPA (carcinogenic) | Excellent | Very effective but generates a carcinogenic byproduct. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Activated ester | HMPA-analog | Excellent | Similar to BOP but with a less volatile byproduct. |
Table 2: Suitable Solvents for Recrystallization of Benzamide Derivatives
| Solvent | Properties | Application Notes |
| Ethanol | Polar protic | Good for dissolving many organic compounds upon heating and allowing crystallization upon cooling.[3] |
| Acetone | Polar aprotic | High volatility, good for dissolving a wide range of compounds.[2] |
| Dichloromethane | Non-polar | Often used in combination with a non-polar anti-solvent like hexane for effective recrystallization.[2] |
| Ethyl Acetate | Moderately polar | A good general-purpose solvent for recrystallization. |
| Toluene | Non-polar | Can be effective for less polar compounds. |
| Hexane/Ethyl Acetate Mixture | Variable polarity | The ratio can be adjusted to achieve optimal solubility for dissolution and insolubility for crystallization. |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from a procedure for the synthesis of the closely related 2-benzoyl-N,N-diethylbenzamide which reported a 77% yield.[2]
Synthesis of this compound
Materials:
-
2-Benzoylbenzoic acid
-
Ethylamine (as a solution in a suitable solvent, e.g., THF, or as a salt with subsequent liberation)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-benzoylbenzoic acid (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and stir until dissolved.
-
Add ethylamine (1.2 eq) to the solution, followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for improving the yield of this compound.
References
Technical Support Center: Synthesis of N-Acylbenzamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of N-acylbenzamides. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-acylbenzamides?
A1: The most prevalent laboratory method for synthesizing N-acylbenzamides is the Schotten-Baumann reaction. This reaction involves the acylation of a primary or secondary amine with benzoyl chloride (or another acyl chloride) in the presence of a base. The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[1][2]
Q2: Why is a base necessary in the Schotten-Baumann reaction?
A2: A base is essential for two primary reasons. First, it neutralizes the HCl generated during the reaction, preventing the formation of an ammonium salt with the starting amine.[1][2] This is critical because the protonated amine is no longer nucleophilic and cannot react with the acyl chloride. Secondly, the base helps to drive the reaction equilibrium towards the formation of the amide product.[1]
Q3: Can I use a different acylating agent besides benzoyl chloride?
A3: Yes, other acylating agents can be used. Acid anhydrides are a common alternative to acyl chlorides.[3] Additionally, in cases where the corresponding acyl chloride is unstable or difficult to prepare, coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct condensation of a carboxylic acid and an amine.
Q4: What are the typical solvents used for N-acylbenzamide synthesis?
A4: The Schotten-Baumann reaction is often performed in a two-phase system, typically using water and a non-polar organic solvent like dichloromethane (DCM) or diethyl ether.[4] The inorganic base resides in the aqueous phase, while the reactants and the N-acylbenzamide product are in the organic phase. Aprotic solvents can also be used with an organic base like pyridine or triethylamine.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of N-acylbenzamides, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
Possible Causes:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and can be hydrolyzed by water to form benzoic acid. This is a significant side reaction if the reaction is run in the presence of water, especially if the amine is not sufficiently nucleophilic or if the reaction conditions are not optimized.[6]
-
Protonation of the Amine: If the base is not added or is insufficient to neutralize the HCl byproduct, the starting amine will be protonated, rendering it unreactive.[1]
-
Poor Solubility of Reactants: If the amine or benzoyl chloride has poor solubility in the chosen solvent system, the reaction rate will be significantly reduced.
-
Steric Hindrance: A bulky amine or a sterically hindered benzoyl chloride can slow down the reaction rate considerably.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions (if applicable): If not using a biphasic aqueous system, ensure all glassware is oven-dried and use anhydrous solvents to minimize hydrolysis of the benzoyl chloride.
-
Verify Base Stoichiometry and Addition: Use at least one equivalent of a suitable base. For biphasic systems, ensure vigorous stirring to promote contact between the phases. Consider the slow, dropwise addition of the base to maintain a controlled pH.
-
Optimize Solvent System: If solubility is an issue, consider a different solvent or a co-solvent system to ensure all reactants are in the same phase.
-
Increase Reaction Time and/or Temperature: For sterically hindered substrates, a longer reaction time or gentle heating may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Issue 2: Presence of Significant Byproducts
Common Byproducts and Their Causes:
-
Benzoic Acid: This is a primary byproduct resulting from the hydrolysis of benzoyl chloride.[6] Its presence indicates that the rate of hydrolysis is competitive with the rate of aminolysis.
-
Benzoic Anhydride: This can form from the reaction of benzoyl chloride with the benzoate salt of benzoic acid (formed from hydrolysis). It can also act as an acylating agent, but its formation consumes the primary acylating agent.
-
Diacylated Amine: Primary amines can sometimes undergo a second acylation to form a diacyl- or dibenzoylamine, especially if an excess of benzoyl chloride is used or if the reaction conditions are forcing.
-
Unreacted Starting Materials: The presence of unreacted amine or benzoyl chloride indicates an incomplete reaction.
Troubleshooting and Purification:
| Byproduct | Identification | Prevention | Purification Method |
| Benzoic Acid | Acidic nature, characteristic peaks in NMR/IR. | Use anhydrous conditions where possible. Ensure rapid mixing and a sufficiently nucleophilic amine. | Wash the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic benzoic acid. |
| Benzoic Anhydride | Characteristic carbonyl stretches in IR, distinct NMR signals. | Minimize water content in the reaction. Use a slight excess of the amine. | Can often be removed by recrystallization or column chromatography. |
| Diacylated Amine | Higher molecular weight in MS, characteristic changes in NMR. | Use a stoichiometric amount or a slight excess of the amine relative to the benzoyl chloride. Avoid high temperatures for extended periods. | Purification is typically achieved through column chromatography. |
| Unreacted Amine | Basic nature, characteristic signals in NMR. | Ensure complete reaction by monitoring with TLC. Use a slight excess of benzoyl chloride if the amine is precious. | Wash the crude product with a dilute aqueous acid (e.g., 1M HCl) to extract the basic amine. |
| Unreacted Benzoyl Chloride | Pungent smell, reacts with moisture. | Ensure complete reaction. | Can be quenched during workup with an aqueous base. |
Issue 3: Product is an Oil and Does Not Crystallize
Possible Causes:
-
Presence of Impurities: Even small amounts of impurities can inhibit crystallization.
-
Product is a Low-Melting Solid or an Oil at Room Temperature: Not all N-acylbenzamides are crystalline solids at ambient temperature.
Troubleshooting Steps:
-
Purify the Crude Product: Before attempting crystallization, purify the crude product using an appropriate method from the table above to remove major impurities.
-
Attempt Recrystallization from Different Solvents: Try a range of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal formation.
-
Purification by Column Chromatography: If crystallization is unsuccessful, column chromatography is an effective method for purifying oily products.
Experimental Protocols
General Protocol for the Synthesis of N-Acylbenzamides (Schotten-Baumann Conditions)
-
Dissolve the Amine: In a round-bottom flask, dissolve the amine (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane).
-
Add Aqueous Base: Add an aqueous solution of a base (e.g., 2M NaOH, 1.5 eq.).
-
Cool the Mixture: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Add Benzoyl Chloride: Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirring mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Workup:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol for Purification by Recrystallization
-
Choose a Suitable Solvent: The ideal solvent should dissolve the N-acylbenzamide at an elevated temperature but not at room temperature, while impurities should remain soluble at all temperatures. Common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
-
Dissolve the Crude Product: Add a minimal amount of the hot solvent to the crude product until it just dissolves.
-
Cool Slowly: Allow the solution to cool slowly to room temperature. Crystal formation should occur. For further crystallization, the flask can be placed in an ice bath.
-
Isolate Crystals: Collect the crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Visualizing Reaction Pathways
The following diagrams illustrate the main reaction pathway and key side reactions in N-acylbenzamide synthesis.
Caption: Main reaction and side reactions in N-acylbenzamide synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. byjus.com [byjus.com]
- 3. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
Technical Support Center: Purification of 2-Benzoyl-N-ethylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-benzoyl-N-ethylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The impurity profile of this compound can vary depending on the synthetic route. However, common impurities may include:
-
Unreacted Starting Materials: Such as 2-aminobenzophenone and benzoyl chloride (or benzoic acid if a coupling agent is used).
-
Hydrolysis Products: Benzamide or 2-benzoylbenzoic acid can form if water is present during the reaction or work-up.
-
Side-Reaction Products: Over-acylation or other side reactions can lead to related benzamide derivatives.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two primary and most effective purification techniques for this compound are recrystallization and flash column chromatography. The choice between these methods will depend on the impurity profile and the scale of the purification.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the purification process.[1] A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the product from its impurities on a silica gel plate. Visualization can be achieved under UV light, as benzophenone and its derivatives are typically UV-active.[2]
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, several challenges can arise.
Problem 1: The compound "oils out" and does not crystallize.
-
Cause: The compound's solubility in the chosen solvent is too high, or the cooling process is too rapid. For a related compound, 2-benzoyl-N,N-diethylbenzamide, it was observed that it formed an oil in acetone, ethanol, and diethyl ether due to high solubility.[3]
-
Solution:
-
Re-dissolve and Add Anti-Solvent: Reheat the mixture to dissolve the oil. While hot, slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents to find a more suitable one. For aromatic amides, common recrystallization solvents include ethanol, acetone, and acetonitrile.[4] Mixtures such as ethanol/water or ethyl acetate/hexanes are also good candidates.
-
Slow Cooling: Ensure the solution cools slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling can promote oiling out.
-
Problem 2: Poor recovery of the purified product.
-
Cause: The chosen solvent is too good at dissolving the compound, even at low temperatures, or too much solvent was used.
-
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Concentrate the Mother Liquor: If the mother liquor is suspected to contain a significant amount of product, it can be concentrated and a second crop of crystals can be collected.
-
Optimize Solvent System: Experiment with different solvent systems to find one where the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Problem 3: The purified product is still not pure enough.
-
Cause: The impurities have very similar solubility profiles to the product in the chosen solvent.
-
Solution:
-
Second Recrystallization: A second recrystallization using the same or a different solvent system can significantly improve purity.
-
Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help remove them.
-
Alternative Purification Method: If recrystallization is ineffective, flash column chromatography may be necessary.
-
Flash Column Chromatography
Flash column chromatography is a versatile technique for separating compounds with different polarities.
Problem 1: Poor separation of the product from impurities.
-
Cause: The chosen mobile phase does not provide adequate resolution between the product and the impurities.
-
Solution:
-
Optimize the Mobile Phase: Use TLC to test various solvent systems. A good starting point for aromatic amides is a mixture of ethyl acetate and hexanes.[5] The polarity of the mobile phase can be adjusted to achieve better separation. An ideal retention factor (Rf) for the product on TLC is typically between 0.2 and 0.4 for good separation on a column.[6]
-
Gradient Elution: If a single solvent system is insufficient, a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, can be employed.
-
Change the Stationary Phase: While silica gel is the most common stationary phase, other options like alumina or reversed-phase silica could provide different selectivity.
-
Problem 2: The product elutes too quickly or not at all.
-
Cause: The polarity of the mobile phase is either too high or too low.
-
Solution:
-
Adjust Mobile Phase Polarity: If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes). If the product does not elute (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).
-
Add a Modifier: For basic compounds that may interact strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can improve elution.[7]
-
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture to the solvent's boiling point and observe. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
General Flash Column Chromatography Protocol
-
TLC Analysis: Determine the optimal mobile phase by running TLC plates with different solvent systems (e.g., varying ratios of ethyl acetate in hexanes).
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with air or nitrogen) to force the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes and analyze them by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Common Solvents for Recrystallization of Aromatic Amides
| Solvent/Solvent System | Polarity | Notes |
| Ethanol | Polar | Good for many amides, can be mixed with water as an anti-solvent. |
| Acetone | Polar | A versatile solvent, can be mixed with water. |
| Ethyl Acetate/Hexanes | Medium | A common and effective mixture for adjusting polarity. |
| Dichloromethane/Hexanes | Medium | Another useful mixture for compounds with intermediate polarity. |
| Acetonitrile | Polar | Can be effective for amides that are difficult to crystallize from other solvents.[4] |
Table 2: General Starting Conditions for Flash Column Chromatography
| Stationary Phase | Mobile Phase System | Gradient Profile (Example) |
| Silica Gel | Ethyl Acetate / Hexanes | Start with 5% Ethyl Acetate in Hexanes, gradually increase to 30% Ethyl Acetate. |
| Silica Gel | Dichloromethane / Methanol | For more polar impurities, start with 1% Methanol in Dichloromethane, gradually increase to 5%. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for when a compound oils out during recrystallization.
References
- 1. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Technical Support Center: Degradation Pathways of 2-Benzoyl-N-ethylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-benzoyl-N-ethylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
Based on its chemical structure, which includes a secondary amide and a benzophenone moiety, this compound is susceptible to three primary degradation pathways:
-
Hydrolysis: Cleavage of the amide bond, particularly under acidic or basic conditions, to yield 2-benzoylbenzoic acid and ethylamine.
-
Oxidation: Degradation initiated by oxidizing agents, which can affect the N-ethyl group or the benzophenone carbonyl group.
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation, due to the presence of the benzophenone chromophore.
Q2: What are the expected major degradation products of this compound?
The primary degradation products will vary depending on the stress conditions:
-
Hydrolytic Conditions: The major products are expected to be 2-benzoylbenzoic acid and ethylamine.
-
Oxidative Conditions: Potential products include 2-benzoylbenzamide (from N-de-ethylation) and further oxidation products of the aromatic rings.
-
Photolytic Conditions: A complex mixture of products can be formed, potentially including hydroxylated derivatives and products resulting from the cleavage of the bond between the two aromatic rings.
Q3: My degradation study shows more degradation under basic conditions than acidic conditions. Is this expected?
Yes, this is plausible. Amide hydrolysis can be catalyzed by both acid and base. The relative rates depend on the specific structure of the amide and the reaction conditions. For N-substituted amides, base-catalyzed hydrolysis can sometimes be more facile.
Q4: I am observing a degradation product with the same mass as the parent compound in my LC-MS analysis. What could this be?
An isobaric degradation product could be an isomer of the parent compound. In the case of this compound, this could potentially arise from intramolecular rearrangement or cyclization under certain stress conditions, although this is less common than hydrolysis or oxidation. It is also possible that it is an unrelated co-eluting impurity. Further structural elucidation using techniques like MS/MS and NMR would be necessary for confirmation.
Troubleshooting Guides
Issue 1: Poor or no degradation observed under stress conditions.
| Possible Cause | Troubleshooting Step |
| Insufficient stress level. | Increase the concentration of the acid, base, or oxidizing agent. For thermal stress, increase the temperature. For photolytic stress, increase the light intensity or duration of exposure. The goal is to achieve 5-20% degradation.[1] |
| Low solubility of this compound in the stress medium. | Ensure the compound is fully dissolved. A co-solvent may be necessary, but it should be inert under the stress conditions being applied. |
| Incorrect pH of the solution. | Verify the pH of the solution before and during the experiment, as it can change over time, especially in unbuffered solutions. |
Issue 2: Mass balance in my stability study is less than 90%.
| Possible Cause | Troubleshooting Step |
| Formation of non-UV active or volatile degradation products. | Use a mass spectrometer (MS) detector in conjunction with a UV detector to identify non-chromophoric products. For volatile products, consider using gas chromatography (GC) with an appropriate sample preparation technique. |
| Degradation products are not being eluted from the HPLC column. | Use a stronger mobile phase or a different stationary phase to ensure all degradation products are eluted. A gradient elution method is recommended. |
| Inaccurate quantification of degradation products. | Ensure that the response factors of the degradation products are considered. If authentic standards for the degradants are not available, use relative response factors estimated from the parent compound, but acknowledge the potential for inaccuracy. |
Issue 3: Difficulty in identifying the structure of a major degradation product.
| Possible Cause | Troubleshooting Step | | Insufficient data from a single analytical technique. | Employ orthogonal analytical techniques. High-resolution mass spectrometry (HRMS) can provide an accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) can yield fragmentation patterns to aid in structural elucidation. For definitive structure confirmation, isolation of the degradation product followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required.[2] | | Co-elution of the degradation product with another component. | Optimize the chromatographic method to achieve baseline separation. This may involve changing the mobile phase composition, pH, gradient slope, or column chemistry. |
Quantitative Data Summary
The following tables present hypothetical quantitative data for the degradation of this compound under various stress conditions. These are illustrative examples to guide researchers in their data presentation.
Table 1: Degradation of this compound under Hydrolytic Conditions
| Condition | Time (hours) | % Parent Remaining | % 2-Benzoylbenzoic Acid | % Ethylamine |
| 0.1 M HCl, 80°C | 24 | 92.5 | 7.1 | 0.4 |
| 0.1 M HCl, 80°C | 48 | 85.2 | 13.9 | 0.9 |
| 0.1 M NaOH, 60°C | 12 | 89.8 | 9.5 | 0.7 |
| 0.1 M NaOH, 60°C | 24 | 80.1 | 18.2 | 1.7 |
Table 2: Degradation of this compound under Oxidative and Photolytic Conditions
| Condition | Time (hours) | % Parent Remaining | % 2-Benzoylbenzamide | % Other Degradants |
| 3% H₂O₂, RT | 24 | 95.1 | 2.8 | 2.1 |
| 3% H₂O₂, RT | 48 | 90.3 | 5.1 | 4.6 |
| UV light (254 nm), RT | 12 | 91.7 | 1.5 | 6.8 |
| UV light (254 nm), RT | 24 | 83.4 | 2.9 | 13.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Hydrolytic Degradation:
-
Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 80°C.
-
Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.
-
Neutral: Mix 1 mL of the stock solution with 9 mL of purified water. Incubate at 80°C.
-
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light.
-
Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in methanol/water) to a UV light source (e.g., 254 nm) in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 6, 12, 24, 48 hours). Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for analysis.
Protocol 2: HPLC-UV/MS Analysis for Degradation Products
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
PDA Detection: Monitor at a wavelength range of 200-400 nm.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 50-500.
-
For structural elucidation: Perform MS/MS experiments on the parent ion and major degradation product ions.
-
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: General experimental workflow for degradation studies.
References
- 1. The N-oxidation of benzamidines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
Technical Support Center: Troubleshooting HPLC Separation of Benzamide Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC separation of benzamide isomers.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution or co-elution of my benzamide isomers?
A1: Poor resolution of benzamide isomers is a common challenge due to their similar structures and physicochemical properties. Several factors can contribute to this issue:
-
Inappropriate Stationary Phase: The choice of HPLC column is critical. For positional isomers (e.g., ortho-, meta-, para-), a standard C18 column might not provide sufficient selectivity. For enantiomers, a chiral stationary phase (CSP) is mandatory.
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, aqueous component, and any additives, plays a significant role in selectivity.
-
Incorrect pH: The pH of the mobile phase can alter the ionization state of benzamide isomers, which in turn affects their retention and separation.[1][2]
-
Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution.
Q2: My peaks are tailing. What could be the cause and how can I fix it?
A2: Peak tailing can be caused by several factors:
-
Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic amide group of benzamides, leading to tailing. To mitigate this, use a base-deactivated column or add a competing base like triethylamine (TEA) to the mobile phase.
-
Column Overload: Injecting too much sample can lead to peak distortion.[3] Try reducing the injection volume or the sample concentration.
-
Column Contamination: Accumulation of contaminants on the column can lead to active sites that cause tailing. Flushing the column with a strong solvent may help.[3] If the problem persists, the column may need to be replaced.
-
Void Volume: A void at the head of the column can cause peak tailing.[4] This can result from improper packing or repeated injections. Reversing the column and flushing it may sometimes resolve the issue, but column replacement is often necessary.
Q3: I am observing inconsistent retention times from run to run. What should I check?
A3: Fluctuating retention times are often indicative of a problem with the HPLC system or the mobile phase preparation.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and accurately each time.[5] Small variations in the percentage of the organic modifier or the pH can lead to significant shifts in retention.[5]
-
System Leaks: Check for any leaks in the pump, injector, or fittings. A leak can cause pressure fluctuations and, consequently, inconsistent flow rates.
-
Pump Performance: Air bubbles in the pump head can cause inconsistent flow rates.[6] Degas the mobile phase and purge the pump.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection.[6] Insufficient equilibration can lead to drifting retention times.
-
Temperature Fluctuations: If the column is not in a thermostatted compartment, changes in ambient temperature can affect retention times.[6]
Q4: How do I choose the right column for separating benzamide isomers?
A4: The choice of column depends on the type of isomers you are trying to separate.
-
Positional Isomers (e.g., ortho, meta, para):
-
C18 and C8 Columns: These are good starting points for reversed-phase separations.
-
Phenyl Columns: The pi-pi interactions offered by phenyl stationary phases can provide unique selectivity for aromatic compounds like benzamide isomers.
-
Pentafluorophenyl (PFP) Columns: These columns offer alternative selectivity through a combination of hydrophobic, pi-pi, and dipole-dipole interactions.
-
-
Enantiomers (Chiral Isomers):
Troubleshooting Data & Protocols
Table 1: Initial HPLC Conditions for Benzamide Isomer Separation (Reversed-Phase)
| Parameter | Recommendation | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | A good starting point for general reversed-phase separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to protonate the amide group, potentially improving peak shape. Formic acid is also MS-compatible. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. Acetonitrile often provides better peak shape for aromatic compounds. |
| Gradient | 5% to 95% B over 20 minutes | A generic gradient to elute a wide range of compounds. This can be optimized based on initial results. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable operating conditions and can improve peak shape. |
| Detection (UV) | 254 nm or 220 nm | Benzamides have strong UV absorbance at these wavelengths. |
| Injection Vol. | 5-20 µL | A typical injection volume range. Adjust based on sample concentration. |
Experimental Protocol: Mobile Phase Optimization for Improved Resolution
-
Initial Scouting Run: Perform an initial run using the conditions outlined in Table 1.
-
Evaluate the Chromatogram: Assess the resolution between the isomer peaks.
-
Adjust Organic Modifier Percentage:
-
If peaks are eluting too quickly and are poorly resolved, decrease the initial percentage of the organic modifier (Mobile Phase B) or use a shallower gradient.
-
If peaks are eluting too late and are broad, increase the initial percentage of the organic modifier or use a steeper gradient.
-
-
Change the Organic Modifier: If optimizing the gradient with acetonitrile does not provide adequate separation, switch to methanol. The different selectivity of methanol may improve resolution.
-
Modify the pH:
-
Prepare mobile phases with different pH values (e.g., pH 3, 5, and 7) using appropriate buffers like phosphate or acetate.
-
Run the separation at each pH and observe the effect on retention and selectivity. Be mindful of the column's pH stability range.
-
-
Add an Ion-Pair Reagent (if applicable): For charged benzamide derivatives, adding an ion-pair reagent to the mobile phase can improve retention and resolution.
Visual Troubleshooting Workflows
Diagram 1: Troubleshooting Poor Resolution
Caption: A workflow for troubleshooting poor resolution of benzamide isomers.
Diagram 2: Diagnosing Peak Shape Problems
Caption: A logical flow for diagnosing and resolving common peak shape issues.
References
- 1. HPLC故障排除指南 [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ijsdr.org [ijsdr.org]
- 4. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 5. lcms.cz [lcms.cz]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. csfarmacie.cz [csfarmacie.cz]
enhancing the solubility of 2-benzoyl-N-ethylbenzamide for assays
Welcome to the technical support center for 2-benzoyl-N-ethylbenzamide. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of this compound for use in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is an organic compound that, like many benzamide derivatives, is expected to have low aqueous solubility.[1][2] It is generally soluble in many organic solvents such as ethanol and dichloromethane.[3] For biological assays, which are often aqueous-based, achieving a sufficient concentration can be challenging.[1][2]
Q2: What are the initial recommended solvents for dissolving this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common starting point due to its ability to dissolve a wide range of hydrophobic compounds.[1][2][4] Other organic co-solvents like ethanol, methanol, and N,N-dimethylformamide (DMF) can also be considered.[1][2] It is crucial to prepare a high-concentration stock solution in one of these solvents, which can then be diluted into the aqueous assay buffer.
Q3: How can I avoid precipitation of this compound when diluting my stock solution into an aqueous buffer?
Precipitation upon dilution is a common issue with poorly soluble compounds.[5] To mitigate this, it is recommended to perform a serial dilution of the stock solution. Additionally, ensuring rapid and thorough mixing upon addition to the aqueous buffer can help maintain solubility. The final concentration of the organic solvent in the assay should be kept to a minimum to avoid affecting the biological system.[1]
Q4: Are there any alternative methods to enhance the aqueous solubility of this compound?
Yes, several techniques can be employed to enhance aqueous solubility. These include the use of co-solvents, surfactants, cyclodextrins, and pH modification.[5][6] Surfactants like Tween 80 can form micelles that encapsulate the compound, increasing its solubility.[5] Cyclodextrins can form inclusion complexes with the hydrophobic molecule, thereby increasing its aqueous solubility.[5][6]
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound for assays.
Issue 1: The compound does not dissolve in the initial solvent.
-
Possible Cause: The chosen solvent may not be appropriate for this compound.
-
Troubleshooting Steps:
-
Try a different organic solvent. A suggested order to try is DMSO, DMF, ethanol, methanol.
-
Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution. Be cautious, as heat can degrade some compounds.
-
Sonication can also be used to break up solid particles and enhance dissolution.
-
Issue 2: The compound precipitates out of solution after dilution in the aqueous assay buffer.
-
Possible Cause: The final concentration of the compound exceeds its solubility limit in the aqueous buffer, or the percentage of the organic co-solvent is too low.
-
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: Determine the highest tolerable concentration of the organic co-solvent (e.g., DMSO) in your assay that does not affect the biological outcome. Increase the co-solvent percentage in the final assay medium if possible.[1]
-
Use of Solubilizing Excipients:
-
Surfactants: Add a non-ionic surfactant such as Tween 80 or Polysorbate 20 to the aqueous buffer. These can help to keep the compound in solution by forming micelles.[5]
-
Cyclodextrins: Incorporate a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), into the assay buffer. Cyclodextrins can form inclusion complexes with hydrophobic compounds, enhancing their solubility.[5][6]
-
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.[5][6]
-
Quantitative Data Summary
| Solvent/System | Expected Solubility Range | Notes |
| Water | < 0.1 mg/mL | Poorly soluble. |
| Phosphate Buffered Saline (PBS) | < 0.1 mg/mL | Similar to water; salts may further decrease solubility. |
| Dimethyl Sulfoxide (DMSO) | > 10 mg/mL | A good initial solvent for creating stock solutions.[1][2] |
| Ethanol | 1 - 10 mg/mL | A viable co-solvent, but typically less effective than DMSO.[1] |
| Methanol | 1 - 10 mg/mL | Another potential co-solvent.[1] |
| 10% HP-β-Cyclodextrin (aq) | 0.1 - 1 mg/mL | Can significantly enhance aqueous solubility.[5] |
| 1% Tween 80 (aq) | 0.1 - 1 mg/mL | Surfactants can aid in solubilization.[5] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weighing: Accurately weigh a small amount of this compound (e.g., 5 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Add a precise volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate for 5-10 minutes or gently warm the solution to 37°C with intermittent vortexing.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Aqueous Solubility using a Co-solvent
-
Prepare Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create intermediate concentrations.
-
Final Dilution: Add a small volume of the appropriate intermediate stock solution to the pre-warmed (if applicable) aqueous assay buffer while vortexing to ensure rapid mixing. The final concentration of DMSO should be kept as low as possible (typically ≤ 1%) and consistent across all experimental conditions.[1]
Protocol 3: Solubility Enhancement with Cyclodextrins
-
Prepare Cyclodextrin Solution: Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer (e.g., 10% w/v).
-
Prepare Compound Stock: Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO.
-
Dilution: Dilute the compound stock solution directly into the HP-β-CD containing buffer. The cyclodextrin will help to solubilize the compound as the organic solvent is diluted.
-
Equilibration: Allow the solution to equilibrate by gently mixing or shaking for a period of time (e.g., 30 minutes to 1 hour) at a controlled temperature before use in the assay.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting decision pathway for solubility enhancement.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 2-benzoyl-N,N-diethylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polymorphism during the crystallization of 2-benzoyl-N,N-diethylbenzamide (BDB).
Frequently Asked Questions (FAQs)
Q1: How many polymorphs of 2-benzoyl-N,N-diethylbenzamide (BDB) have been identified?
A1: At least four polymorphic forms of BDB have been reported in the literature, designated as Form I, Form II, Form III, and Form IV.[1]
Q2: What are the basic characteristics of each polymorph?
A2:
-
Form I: This was the first identified crystal structure of BDB. It crystallizes in the chiral space group P2₁2₁2₁.[1]
-
Form II: This form is stable at room temperature and has a melting point of approximately 51.2 °C. It crystallizes in the monoclinic space group I2/a.[1]
-
Form III: This is another monoclinic polymorph, also in the I2/a space group, with similar unit cell dimensions to Form II but differing in the long-range molecular packing.[1]
-
Form IV: This form is obtained through a solid-solid phase transition from Form II upon heating to above -53 °C after being cooled to very low temperatures (e.g., -170 °C).[1]
Q3: Which solvents are suitable for the crystallization of BDB?
A3: Dichloromethane and a 1:1 mixture of hexane and chloroform have been successfully used to obtain crystalline BDB.[1] Solvents such as acetone, ethanol, and diethyl ether are generally unsuitable as they lead to the formation of an oil or amorphous solid, indicating high solubility.[1]
Q4: Can I obtain a specific polymorph by choosing a particular solvent?
A4: Yes, solvent selection is a critical factor. Crystallization from a 1:1 hexane and chloroform mixture has been shown to yield pure Form II.[1] Dichloromethane has produced both pure Form II and a mixture of Form II and Form III, suggesting that other factors like supersaturation, cooling rate, or the presence of impurities may also play a role.[1]
Troubleshooting Guide
Issue 1: The crystallization results in an oil or amorphous solid.
-
Cause: The solvent being used is likely too good a solvent for BDB, leading to high solubility and preventing nucleation and crystal growth. This has been observed with solvents like acetone, ethanol, and diethyl ether.[1]
-
Solution:
-
Switch to a less effective solvent system. A 1:1 mixture of hexane and chloroform is a good starting point for obtaining crystalline material, specifically Form II.[1]
-
Employ an anti-solvent crystallization method. If you need to use a good solvent for initial dissolution, you can try adding a miscible anti-solvent (in which BDB is poorly soluble) to induce crystallization.
-
Reduce the evaporation rate. If using solvent evaporation, slow down the process by reducing the surface area exposed to the atmosphere or by placing the crystallization vessel in a container with a partially closed lid.
-
Issue 2: I obtained a mixture of polymorphs, specifically Form II and Form III.
-
Cause: This has been observed when using dichloromethane as the crystallization solvent.[1] The formation of multiple polymorphs (concomitant polymorphism) can be influenced by subtle variations in experimental conditions.
-
Solution:
-
Use a more selective solvent system. To obtain pure Form II, switch to a 1:1 hexane:chloroform mixture.[1]
-
Control the cooling rate. A slower cooling rate generally favors the formation of the most thermodynamically stable polymorph. Experiment with different cooling profiles.
-
Use seeding. Introduce a small crystal of the desired polymorph (if available) into the supersaturated solution. This will encourage the growth of that specific crystal form. While not specifically documented for BDB, seeding is a common and effective technique for controlling polymorphism. The use of seeding with nicotinamide has been shown to influence the polymorphic outcome of benzamide.[2][3]
-
Consider the role of impurities. Impurities can sometimes promote the nucleation of a specific polymorph.[3][4] Ensure the starting material is of high purity to avoid unintended polymorphic outcomes.
-
Issue 3: I am unable to crystallize Form I.
-
Cause: The experimental conditions required to nucleate and grow Form I have not been readily reproducible in recent studies.[1] It is possible that this form is metastable under many common crystallization conditions or requires very specific conditions that are not yet well understood.
-
Solution:
-
Systematic Screening: Conduct a broad screening of solvents, temperatures, and crystallization techniques (e.g., slow cooling, evaporation, anti-solvent addition).
-
Melt Crystallization: Explore crystallization from the melt at different cooling rates, as this can sometimes yield different polymorphs.
-
Data Presentation
Table 1: Summary of 2-benzoyl-N,N-diethylbenzamide Polymorphs
| Polymorph | Crystal System | Space Group | Melting Point (°C) | Notes |
| Form I | Orthorhombic | P2₁2₁2₁ | Not Reported | Original crystal structure.[1] |
| Form II | Monoclinic | I2/a | ~ 51.2 | Stable at room temperature.[1] |
| Form III | Monoclinic | I2/a | Not Reported | Obtained as a mixture with Form II from dichloromethane.[1] |
| Form IV | Orthorhombic | Not Reported | > 55.0 | Formed from Form II by heating after deep cooling.[1] |
Table 2: Solvent Selection Guide for Crystallization of BDB
| Solvent(s) | Observed Outcome | Predominant Polymorph |
| Acetone | Oil / Amorphous | N/A |
| Ethanol | Oil / Amorphous | N/A |
| Diethyl ether | Oil / Amorphous | N/A |
| Dichloromethane | Crystals | Form II or Mixture of Form II & III[1] |
| Hexane:Chloroform (1:1) | Crystals | Form II[1] |
Experimental Protocols
Protocol 1: Selective Crystallization of BDB Form II
-
Dissolution: Dissolve the crude 2-benzoyl-N,N-diethylbenzamide in a minimal amount of a 1:1 (v/v) mixture of hexane and chloroform at room temperature.
-
Evaporation: Cover the vessel with a lid or paraffin film pierced with a needle to allow for slow solvent evaporation.
-
Incubation: Leave the solution undisturbed at room temperature in a fume hood.
-
Isolation: Once crystals have formed and the solvent has evaporated, collect the solid material.
-
Characterization: Confirm the polymorphic form using Powder X-Ray Diffraction (PXRD) and/or Differential Scanning Calorimetry (DSC).[1]
Visualizations
Caption: Workflow for controlling BDB polymorphism through solvent selection.
Caption: Troubleshooting guide for common issues in BDB crystallization.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanochemically Induced Conversion of Crystalline Benzamide Polymorphs by Seeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Benzoyl-N-ethylbenzamide Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-benzoyl-N-ethylbenzamide. It addresses common stability issues that may be encountered during experimental work in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a decrease in concentration over time. What are the likely causes?
A1: A decrease in the concentration of this compound in solution can be attributed to several factors, including hydrolysis, photodecomposition, or reaction with components of your solvent or buffer. The stability of the compound is influenced by pH, temperature, light exposure, and the presence of oxidizing agents. To identify the specific cause, a forced degradation study is recommended.[1][2][3]
Q2: I have observed the formation of a precipitate in my stock solution. What could be the reason?
A2: Precipitate formation can occur due to several reasons. The most common is exceeding the solubility of this compound in the chosen solvent. Temperature fluctuations can also affect solubility, leading to precipitation upon cooling. Another possibility is the formation of an insoluble degradation product. It is also important to consider the polymorphic nature of the compound, as different crystalline forms can have different solubilities.[4]
Q3: Are there any specific solvents that should be avoided for dissolving this compound?
A3: While specific solvent compatibility studies for this compound are not extensively published, based on the general reactivity of benzamides, it is advisable to be cautious with highly acidic or alkaline aqueous solutions, as these can promote hydrolysis.[5][6] Protic solvents may participate in degradation pathways, and solvents prone to peroxide formation (e.g., aged ethers) could lead to oxidative degradation. It is recommended to use fresh, high-purity solvents.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The most common and effective method for monitoring the degradation of this compound and quantifying its concentration is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][7] This technique allows for the separation of the parent compound from its degradation products, enabling accurate quantification of its remaining concentration. A properly developed and validated stability-indicating HPLC method is crucial for this purpose.[2]
Troubleshooting Guides
Issue 1: Rapid Degradation in Aqueous Buffers
-
Symptom: Significant loss of this compound concentration within hours of preparation in an aqueous buffer.
-
Possible Cause: Hydrolysis of the amide bond, which can be catalyzed by acidic or basic conditions.
-
Troubleshooting Steps:
-
pH Profiling: Determine the pH of your buffer. Perform a preliminary experiment by preparing small aliquots of the solution in buffers of varying pH (e.g., pH 3, 5, 7, 9) and monitor the concentration over a short period. This will help identify the pH range of maximum stability.
-
Temperature Control: Ensure your solutions are stored at the recommended temperature. Hydrolysis rates generally increase with temperature. If possible, conduct your experiments at a lower temperature.
-
Buffer Composition: Certain buffer components can catalyze degradation. If possible, test the stability in alternative buffer systems.
-
Issue 2: Inconsistent Results Between Experiments
-
Symptom: High variability in the measured concentration of this compound in replicate experiments or between different batches of solutions.
-
Possible Cause: Photodegradation due to inconsistent light exposure, or oxidative degradation from dissolved oxygen or solvent impurities.
-
Troubleshooting Steps:
-
Light Protection: Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.[8] This is especially important if your laboratory has significant UV exposure from sunlight or fluorescent lighting.
-
Solvent Quality: Use fresh, HPLC-grade solvents. Older solvents, especially ethers and some alcohols, can accumulate peroxides which can lead to oxidative degradation.
-
Inert Atmosphere: For sensitive experiments, consider degassing your solvents and preparing your solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[1][2][9][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a petri dish and expose it to 60°C in an oven for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC Method
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV scan of this compound (typically the wavelength of maximum absorbance).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Illustrative Summary of Forced Degradation of this compound
| Stress Condition | Duration (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Number of Degradants |
| 0.1 M HCl (60°C) | 24 | 100.2 | 85.1 | 15.1 | 2 |
| 0.1 M NaOH (60°C) | 24 | 99.8 | 72.5 | 27.4 | 3 |
| 3% H₂O₂ (RT) | 24 | 100.5 | 92.3 | 8.2 | 1 |
| Thermal (60°C, solution) | 24 | 100.1 | 98.9 | 1.2 | 0 |
| Photolytic | - | 101.0 | 89.4 | 11.5 | 2 |
Note: The data presented in this table is for illustrative purposes only and may not reflect the actual degradation profile of this compound.
Table 2: Illustrative pH-Rate Profile for Hydrolysis of this compound at 25°C
| pH | k_obs (s⁻¹) | Half-life (hours) |
| 3.0 | 1.5 x 10⁻⁶ | 128.3 |
| 5.0 | 8.2 x 10⁻⁷ | 235.4 |
| 7.0 | 9.5 x 10⁻⁷ | 202.7 |
| 9.0 | 2.1 x 10⁻⁶ | 91.7 |
Note: The data presented in this table is for illustrative purposes only and may not reflect the actual degradation profile of this compound.
Visualizations
Caption: Troubleshooting workflow for stability issues of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. biomedres.us [biomedres.us]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
overcoming poor reactivity of N-ethylbenzamide in acylation
Technical Support Center: Acylation of N-ethylbenzamide
Welcome to the technical support center for synthetic chemistry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the poor reactivity of N-ethylbenzamide and other secondary amides in N-acylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is N-ethylbenzamide so unreactive towards N-acylation?
A1: The poor reactivity of N-ethylbenzamide, a secondary amide, stems from the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group. This phenomenon, known as amide resonance, imparts a partial double-bond character to the C-N bond. Consequently, the nitrogen atom becomes significantly less nucleophilic and less available to attack an acylating agent compared to the nitrogen in a primary or secondary amine. Overcoming this inherent stability is the primary challenge in the N-acylation of secondary amides.[1][2]
Q2: What are the general strategies to promote the N-acylation of a poorly reactive secondary amide?
A2: There are three primary strategies to overcome the poor reactivity of secondary amides like N-ethylbenzamide:
-
Increase Amide Nucleophilicity: This is typically achieved by treating the amide with a strong base to deprotonate the nitrogen, forming a highly nucleophilic amidate anion.
-
Increase Acylating Agent Electrophilicity: Using highly reactive acylating agents such as acyl chlorides or anhydrides is a common approach.[3] The electrophilicity can be further enhanced with Lewis acid catalysts.
-
Employ Catalysis: Various catalytic systems can facilitate the reaction. These include nucleophilic catalysts (e.g., 4-DMAP), transition metals, or internal catalysis where a functional group within the amide itself promotes the reaction.[4][5]
Q3: Can I use standard peptide coupling reagents for this transformation?
A3: While peptide coupling reagents like HATU, HBTU, or DCC are excellent for forming amide bonds between a carboxylic acid and an amine, they are generally not suitable for the N-acylation of an existing amide.[3][6] These reagents work by activating the carboxylic acid to form a highly reactive intermediate (like an active ester) that is then attacked by a nucleophilic amine.[6] The nitrogen in N-ethylbenzamide is not nucleophilic enough to react efficiently under these standard conditions.
Troubleshooting Guide
Problem: My N-acylation reaction with N-ethylbenzamide and an acyl chloride is not proceeding.
-
Possible Cause: Insufficiently basic conditions to deprotonate the amide, or the reaction requires catalytic activation.
-
Solution:
-
Introduce a Strong Base: Standard organic bases like triethylamine or pyridine are often not strong enough. Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH) or N,N-Diisopropylethylamine (DIPEA) to generate the more reactive amidate.[5][7]
-
Add a Nucleophilic Catalyst: Introduce a catalyst like 4-(Dimethylamino)pyridine (DMAP). DMAP can react with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is more susceptible to attack by the amide.
-
Change the Solvent: Use an anhydrous polar aprotic solvent such as THF, DCM, or acetonitrile to ensure the stability of the reagents and intermediates.[3][5]
-
Problem: The reaction is giving very low yields despite using a strong base.
-
Possible Cause: The reaction conditions may still not be optimal, or an inappropriate acylating agent is being used.
-
Solution:
-
Optimize Base and Acylating Agent Stoichiometry: Systematically screen the molar equivalents of the base and the acylating agent. An excess of the acylating agent may be necessary to drive the reaction to completion.[5]
-
Switch to an Acid Anhydride: In some cases, an acid anhydride may be a more effective acylating agent than the corresponding acyl chloride, particularly when paired with a catalyst.[8]
-
Increase Reaction Temperature: If the reaction is sluggish at room temperature, cautiously increasing the temperature may improve the reaction rate and yield. Monitor the reaction closely for any signs of decomposition.
-
Problem: I am observing significant decomposition of my starting materials or product.
-
Possible Cause: The reaction conditions are too harsh (e.g., temperature is too high, or the base is too strong), leading to side reactions or degradation.
-
Solution:
-
Use Milder Activating Agents: Explore alternative, milder methods for acylation. For example, methods involving N-acylbenzotriazoles can be effective under less harsh conditions.[9][10]
-
Internal Catalysis Approach: If synthetically feasible, redesign the amide substrate to include an internal nucleophilic catalyst, such as a pyridine ring. This can transform the intermolecular reaction into a more favorable intramolecular process, allowing for milder conditions.[5]
-
Transition Metal Catalysis: Investigate transition-metal-catalyzed methods, which can often proceed under neutral and mild conditions by activating the amide C-N bond.[4][11]
-
Data Presentation: Comparison of Reaction Conditions
The following table summarizes data from a study on the N-acylation of a secondary amide possessing an internal pyridine catalyst, demonstrating the impact of different bases on the reaction yield.
| Entry | Acyl Donor | Base (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | Benzoyl Chloride | DIPEA (1.1) | CH₂Cl₂ | 3 | 51 |
| 2 | Benzoyl Chloride | DIPEA (1.5) | CH₂Cl₂ | 3 | 83 |
| 3 | Benzoyl Chloride | Et₃N (1.5) | CH₂Cl₂ | 3 | 75 |
| 4 | Benzoyl Chloride | DBU (1.5) | CH₂Cl₂ | 3 | 48 |
| 5 | Benzoyl Chloride | Pyridine (1.5) | CH₂Cl₂ | 3 | 62 |
Data adapted from a study on N-acylation using internal nucleophilic catalysis.[5]
Experimental Protocols
Protocol 1: N-Acylation using Internal Nucleophilic Catalysis
This protocol is adapted from a general procedure for the N-acylation of amides containing a pyridine ring, which acts as an internal catalyst.[5]
-
Preparation: To a solution of the N-(pyridin-2-ylmethyl)amide (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂), add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.).
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.2 equiv.) dropwise to the solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the mixture into water (20 mL) and extract with CH₂Cl₂ (3 x 20 mL).
-
Purification: Combine the organic layers and dry with anhydrous Na₂SO₄. Remove the solvent in vacuo. Purify the crude product using column chromatography on silica gel to obtain the desired imide.
Protocol 2: General N-Acylation using a Strong Base (NaH)
This is a general protocol for the N-acylation of secondary amides using sodium hydride to generate the reactive amidate.
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous tetrahydrofuran (THF).
-
Amide Addition: Add a solution of N-ethylbenzamide (1.0 equiv.) in anhydrous THF dropwise to the NaH suspension at 0 °C.
-
Amidate Formation: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Acylation: Cool the mixture back to 0 °C and add the acylating agent (e.g., acyl chloride or anhydride, 1.1 equiv.) dropwise.
-
Reaction Progression: Let the reaction stir at room temperature overnight or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution at 0 °C.
-
Workup and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting flowchart for failed N-acylation reactions.
Caption: Simplified mechanism for base-promoted N-acylation of an amide.
References
- 1. Amide Activation in Ground and Excited States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Amide activation: an emerging tool for chemoselective synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00335A [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides [organic-chemistry.org]
- 8. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-acylation of sulfonamides using N-acylbenzotriazoles | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 11. researchgate.net [researchgate.net]
minimizing by-product formation in benzoylation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation in benzoylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in benzoylation reactions?
A1: The most common by-products in benzoylation reactions include:
-
Benzoic acid: Formed from the hydrolysis of benzoyl chloride or benzoic anhydride.[1][2]
-
Di-benzoylated or poly-benzoylated products: Occur when a molecule has multiple reactive sites (e.g., primary amines, diols) that can be benzoylated.[3]
-
Benzoic anhydride: Can form from the reaction of benzoyl chloride with benzoic acid.[4]
-
Products from side reactions with the solvent or base: For example, the reaction of benzoyl chloride with certain amine bases like pyridine can sometimes lead to the formation of N-benzoylpyridinium chloride.
Q2: How can I minimize the formation of benzoic acid as a by-product?
A2: To minimize the formation of benzoic acid, it is crucial to control the presence of water in the reaction. Here are some strategies:
-
Use anhydrous solvents and reagents: Ensure that your solvent, substrate, and base are free of water.
-
Perform the reaction under an inert atmosphere: Using nitrogen or argon can prevent atmospheric moisture from entering the reaction.
-
Optimize the reaction temperature: Lower temperatures can sometimes reduce the rate of hydrolysis of benzoyl chloride.
-
Choose the right benzoylating agent: In some cases, using benzoic anhydride instead of benzoyl chloride can reduce the formation of benzoic acid, as it is less susceptible to hydrolysis.
Q3: I am getting a mixture of mono- and di-benzoylated products. How can I improve the selectivity for the mono-benzoylated product?
A3: Achieving selective mono-benzoylation of substrates with multiple reactive sites like diols or primary amines can be challenging. Here are some approaches to improve selectivity:
-
Control the stoichiometry: Use a stoichiometric amount or a slight excess of the benzoylating agent (e.g., 1.0 to 1.2 equivalents) relative to the functional group you want to benzoylate.
-
Slow addition of the benzoylating agent: Adding the benzoylating agent dropwise at a low temperature can help to control the reaction and favor mono-substitution.
-
Choose a less reactive benzoylating agent: Benzoic anhydride is generally less reactive than benzoyl chloride and may offer better selectivity.
-
Use a bulky base: Sterically hindered bases can sometimes favor the reaction at the more accessible functional group.
-
Employ protecting groups: If one of the functional groups is significantly more reactive, you can protect the more reactive group, perform the benzoylation on the less reactive group, and then deprotect.
Q4: How can I effectively remove benzoic acid from my final product?
A4: Benzoic acid can often be removed during the work-up procedure.
-
Aqueous base wash: Washing the organic layer with a dilute aqueous solution of a base like sodium bicarbonate or sodium carbonate will convert the benzoic acid into its water-soluble sodium salt, which will partition into the aqueous layer.[2][5] This is a very common and effective method.
-
Column chromatography: While standard silica gel chromatography can sometimes be challenging for separating benzoic acid from polar products, using a mobile phase containing a small amount of a basic modifier like triethylamine can help to improve the separation.[6]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can often effectively remove benzoic acid impurities.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Benzoylated Product
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete reaction | - Increase reaction time. - Increase reaction temperature. - Use a more effective catalyst or a stronger base. |
| Hydrolysis of benzoyl chloride | - Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Poor nucleophilicity of the substrate | - Use a stronger base to deprotonate the substrate. - Increase the reaction temperature. |
| Steric hindrance | - Use a less bulky benzoylating agent. - Increase the reaction temperature to overcome the activation energy barrier. |
| Formation of insoluble by-products | - Choose a solvent that can dissolve all reactants and products. - Perform the reaction at a higher dilution. |
Problem 2: Excessive Formation of Di- or Poly-benzoylated By-products
Possible Causes & Solutions
| Cause | Recommended Action |
| Excess benzoylating agent | - Carefully control the stoichiometry; use 1.0-1.2 equivalents of the benzoylating agent. |
| High reactivity of the substrate | - Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). - Add the benzoylating agent slowly and dropwise. |
| Rapid reaction rate | - Use a less polar solvent to slow down the reaction. - Use a less reactive benzoylating agent like benzoic anhydride. |
| Base is too strong or concentration is too high | - Use a weaker base or a lower concentration of the base. |
Data Presentation
Table 1: Effect of Base on the Regioselectivity of Benzoylation of Methyl α-D-glucopyranoside
| Entry | Base (0.2 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of 6-O-benzoyl product (%) |
| 1 | DBU | MeCN/DMF (20:1) | 50 | 8 | 70 |
| 2 | Et₃N | MeCN/DMF (20:1) | 50 | 8 | No Reaction |
| 3 | DMAP | MeCN/DMF (20:1) | 50 | 8 | Low Yield |
| 4 | DIPEA | MeCN/DMF (20:1) | 50 | 8 | Low Yield |
| 5 | DBN | MeCN/DMF (20:1) | 50 | 8 | Low Yield |
Data adapted from a study on regioselective benzoylation.[3]
Table 2: Chemoselective Benzoylation of Alcohols, Phenols, and Amines using CuO Catalyst
| Substrate | Product | Time (min) | Yield (%) |
| Benzyl alcohol | Benzyl benzoate | 10 | 98 |
| Phenol | Phenyl benzoate | 15 | 95 |
| Aniline | N-Benzoylaniline | 5 | 96 |
| 4-Nitroaniline | N-(4-nitrophenyl)benzamide | 10 | 94 |
Data from a study on chemoselective benzoylation under solvent-free conditions.[7]
Experimental Protocols
Protocol 1: Selective Mono-benzoylation of a Diol (Schotten-Baumann Conditions)
This protocol is a general guideline for the selective mono-benzoylation of a diol.
Materials:
-
Diol (1.0 equiv)
-
Benzoyl chloride (1.1 equiv)
-
Pyridine or Triethylamine (1.2 equiv)
-
Dichloromethane (anhydrous)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the diol (1.0 equiv) and pyridine (1.2 equiv) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 equiv) dropwise to the stirred solution over a period of 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding 1 M HCl solution.
-
Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-benzoylated product.
Protocol 2: Benzoylation of a Primary Amine in a Two-Phase System
This protocol describes a typical Schotten-Baumann reaction for the benzoylation of a primary amine.[8][9]
Materials:
-
Primary amine (1.0 equiv)
-
Benzoyl chloride (1.2 equiv)
-
10% NaOH solution
-
Dichloromethane or Diethyl ether
Procedure:
-
Dissolve the primary amine (1.0 equiv) in dichloromethane in a flask.
-
Add an equal volume of 10% aqueous NaOH solution.
-
Stir the two-phase mixture vigorously.
-
Slowly add benzoyl chloride (1.2 equiv) to the rapidly stirred mixture.
-
Continue stirring vigorously for 15-30 minutes at room temperature. Monitor the reaction by TLC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the benzoylated amine.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for common benzoylation issues.
Caption: Formation of di-benzoylated by-product and prevention strategies.
Caption: Decision tree for selecting benzoylation conditions.
References
- 1. scribd.com [scribd.com]
- 2. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 3. Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Chemistry 102 - Experiment 3 [home.miracosta.edu]
- 6. reddit.com [reddit.com]
- 7. tsijournals.com [tsijournals.com]
- 8. Benzoylation - Unacademy [unacademy.com]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-Benzoyl-N-ethylbenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-benzoyl-N-ethylbenzamide, with a focus on challenges encountered during scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, work-up, and purification of this compound.
Problem 1: Low or Inconsistent Yield
Possible Causes:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inefficient activation of the carboxylic acid.
-
Side reactions: Competing reactions may be consuming starting materials or the desired product.
-
Product loss during work-up: The product may be lost during extraction or washing steps.
-
Poor quality starting materials: Impurities in 2-benzoylbenzoic acid or ethylamine can interfere with the reaction.
Suggested Solutions:
-
Reaction Monitoring: Utilize analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure it has reached completion before initiating work-up.
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to see if it improves the reaction rate without promoting side reactions.
-
Reaction Time: Extend the reaction time and monitor for further product formation.
-
Reagent Stoichiometry: A slight excess of the amine (ethylamine) may be beneficial, but a large excess can complicate purification.
-
-
Choice of Coupling Agent: If using a coupling agent-mediated approach, consider the efficiency of different reagents. Common choices for large-scale amidations include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with an additive like HOBt (1-hydroxybenzotriazole) to suppress side reactions.[1][2][3][4][5]
-
Work-up Procedure:
-
Ensure the pH of the aqueous phase is optimized during extractions to minimize the solubility of the product.
-
Use a brine wash in the final extraction step to reduce the amount of water in the organic layer.[6]
-
Problem 2: Difficulty in Product Purification/Crystallization
Possible Causes:
-
Presence of impurities: Unreacted starting materials or side products can hinder crystallization.
-
Polymorphism: The product may exist in multiple crystalline forms (polymorphs), making consistent crystallization challenging. The closely related compound, 2-benzoyl-N,N-diethylbenzamide, is known to exhibit polymorphism.[3][7]
-
Inappropriate solvent system: The chosen solvent or solvent mixture may not be ideal for inducing crystallization of the pure product.
Suggested Solutions:
-
Impurity Removal:
-
Aqueous Washes: A series of aqueous washes can remove many common impurities. A typical sequence includes a wash with a weak acid (e.g., 1 M citric acid) to remove basic impurities, followed by a wash with a weak base (e.g., 1 M sodium bicarbonate) to remove acidic impurities.[6]
-
Chromatography: For persistent impurities, column chromatography may be necessary, although this is less ideal for large-scale production.
-
-
Crystallization Solvent Screening:
-
Experiment with a range of solvents and solvent mixtures to find the optimal conditions for crystallization. For the related 2-benzoyl-N,N-diethylbenzamide, successful crystallization has been reported from dichloromethane and a mixture of hexane and chloroform.
-
Consider anti-solvent crystallization, where a solvent in which the product is soluble is mixed with a solvent in which it is insoluble to induce precipitation.
-
-
Controlled Cooling: Implement a controlled cooling profile during crystallization. Slow cooling often leads to larger, purer crystals.
-
Seeding: Introducing a small amount of pure crystalline product (seed crystals) to a supersaturated solution can initiate and control the crystallization process.
Problem 3: Formation of Side Products
Possible Causes:
-
Reaction of Coupling Agent with Amine: Some coupling agents can react with the amine to form undesired byproducts.
-
Formation of Anhydride: The carboxylic acid can self-condense to form an anhydride, especially at elevated temperatures.
-
Over-acylation: If the starting amine has other reactive sites, multiple acylations can occur.
Suggested Solutions:
-
Optimize Reagent Addition: The order of addition of reagents can be critical. It is often recommended to activate the carboxylic acid with the coupling agent before adding the amine.
-
Control Temperature: Running the reaction at the lowest effective temperature can help minimize the formation of thermally induced side products.
-
Use of Additives: Additives like HOBt can react with the activated carboxylic acid to form an intermediate that is less prone to side reactions but still reactive towards the amine.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
Q2: What is the recommended synthetic route for scaling up this synthesis?
A: There are two primary routes to consider:
-
Acyl Chloride Route: Convert 2-benzoylbenzoic acid to 2-benzoylbenzoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ethylamine. This method is often robust and high-yielding.
-
Coupling Agent Route: Directly couple 2-benzoylbenzoic acid with ethylamine using a coupling agent such as DCC or EDC. This route avoids the handling of acyl chlorides but requires careful selection of the coupling agent and reaction conditions to be cost-effective and efficient at scale.[1][2][3][4][5]
The choice between these routes will depend on factors such as cost of reagents, safety considerations, and the available equipment.
Q3: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction at the lab scale. A co-spot of the starting material (2-benzoylbenzoic acid) and the reaction mixture will show the consumption of the starting material and the formation of the product. For more quantitative analysis and for scale-up processes, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q4: What are the key safety considerations when scaling up this synthesis?
A:
-
Reagents: Thionyl chloride and oxalyl chloride are corrosive and release toxic gases upon reaction with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: Amidation reactions can be exothermic. When scaling up, it is crucial to have adequate cooling capacity to control the reaction temperature and prevent runaways. Reagents should be added in a controlled manner.
-
Solvents: Many organic solvents used in the synthesis and purification are flammable. Ensure that all equipment is properly grounded and that there are no ignition sources in the vicinity.
Data Presentation
Table 1: Comparison of Amidation Routes
| Feature | Acyl Chloride Route | Coupling Agent Route |
| Starting Materials | 2-Benzoylbenzoic acid, Thionyl Chloride/Oxalyl Chloride, Ethylamine | 2-Benzoylbenzoic acid, Ethylamine, Coupling Agent (e.g., DCC, EDC) |
| Key Intermediates | 2-Benzoylbenzoyl chloride | Activated ester or O-acylisourea |
| Typical Yield | Generally high (can approach quantitative) | Variable, typically good to excellent (e.g., >80%) |
| Key Byproducts | HCl, SO₂ (from SOCl₂) | Urea derivative (e.g., DCU from DCC), salts |
| Scale-up Pros | Well-established, often high conversion. | Avoids handling of corrosive acid chlorides. |
| Scale-up Cons | Handling of hazardous reagents, potential for thermal runaway. | Cost of coupling agents, removal of urea byproducts can be challenging. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acyl Chloride
This is a general lab-scale procedure that will require optimization for scale-up.
-
Formation of Acyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-benzoylbenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the starting material by TLC.
-
Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude 2-benzoylbenzoyl chloride in an anhydrous aprotic solvent like DCM. In a separate flask, dissolve ethylamine (1.5 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in DCM. Cool the amine solution in an ice bath. Slowly add the acyl chloride solution to the cooled amine solution with vigorous stirring.
-
Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, or as determined by solvent screening).
Protocol 2: HPLC Method for Purity Analysis (Starting Point for Development)
This is a general method and will require validation and optimization for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or another suitable modifier).
-
Gradient Program: Start with a lower percentage of acetonitrile (e.g., 30%) and ramp up to a higher percentage (e.g., 95%) over a period of 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the starting material and product have good absorbance (e.g., 254 nm, to be determined by UV-Vis analysis).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
References
Technical Support Center: Analytical Method Validation for 2-benzoyl-N-ethylbenzamide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical method validation of 2-benzoyl-N-ethylbenzamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound using common analytical techniques.
High-Performance Liquid Chromatography (HPLC) Issues
Question: Why am I observing poor peak shape (asymmetric or tailing peak) for this compound in my HPLC analysis?
Answer:
Peak tailing is a common issue in HPLC and can compromise the accuracy and precision of your results.[1][2] For a compound like this compound, which contains a secondary amide group, several factors could be responsible.
Possible Causes and Solutions:
-
Secondary Interactions with Silanols: The amide group in this compound can interact with free silanol groups on the surface of the silica-based stationary phase, leading to peak tailing.[1][2]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or phosphoric acid) can suppress the ionization of silanol groups, minimizing these interactions.
-
Solution 2: Use an End-Capped Column: Employ a column that is "end-capped," where the free silanol groups are derivatized to reduce their activity.
-
Solution 3: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a distorted peak shape.
-
Solution: Reduce the concentration of the sample or decrease the injection volume.[3]
-
-
Extra-Column Effects: Issues within the HPLC system itself can contribute to peak broadening and tailing.
-
Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column frit or packing material can lead to poor peak shape and increased backpressure.[3]
Troubleshooting Workflow for HPLC Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing issues.
Gas Chromatography-Mass Spectrometry (GC-MS) Issues
Question: My GC-MS results for this compound are inconsistent and show poor sensitivity. What could be the cause?
Answer:
Amides like this compound are polar and may not be sufficiently volatile for direct GC-MS analysis, often leading to poor peak shape and low response. Chemical derivatization is typically required to improve their chromatographic behavior.
Possible Causes and Solutions:
-
Incomplete Derivatization: The most common issue is an incomplete reaction, leading to variability in the results. Silylation is a common derivatization technique for amides.
-
Solution 1: Optimize Reaction Conditions: Ensure the reaction time and temperature are sufficient for the reaction to go to completion. For some amides, heating at an elevated temperature (e.g., 75°C) for an extended period may be necessary.[5]
-
Solution 2: Use Excess Reagent: Use a sufficient molar excess of the derivatizing agent (e.g., BSTFA or MTBSTFA) to drive the reaction to completion.[5]
-
Solution 3: Ensure Anhydrous Conditions: Silylating reagents are sensitive to moisture, which can consume the reagent and lead to poor derivatization yield. Ensure all solvents and glassware are anhydrous.
-
-
Thermal Degradation: The compound may be degrading in the high-temperature environment of the GC inlet.
-
Solution: Lower the inlet temperature. If possible, use a gentler injection technique like pulsed splitless injection.
-
-
Analyte Adsorption: Active sites in the GC inlet liner or the column can adsorb the polar amide, leading to poor peak shape and reduced recovery.
-
Solution: Use a deactivated inlet liner. Ensure the column is in good condition and has low bleed characteristics.
-
Logical Diagram for Derivatization Troubleshooting
Caption: Logical diagram for troubleshooting GC-MS derivatization.
Frequently Asked Questions (FAQs)
Method Validation Parameters
Question: What are the key validation parameters I need to assess for an analytical method for this compound?
Answer:
According to ICH guidelines, the core validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2]
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. It is often determined by recovery studies. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. |
| LOD & LOQ | The lowest amount of analyte that can be detected (LOD) and quantitatively measured (LOQ) with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. |
Question: How should I establish the linearity of my HPLC method for this compound?
Answer:
To establish linearity, you should prepare a series of at least five standard solutions of this compound at different concentrations. The range should cover the expected concentrations in your samples. Analyze each standard in triplicate and plot the average peak area against the concentration. Perform a linear regression analysis on the data. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.999.
Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 12,540 |
| 5.0 | 63,210 |
| 10.0 | 124,980 |
| 25.0 | 311,550 |
| 50.0 | 625,100 |
| Correlation Coefficient (r²) | 0.9998 |
Sample Preparation
Question: What solvents are suitable for preparing stock and working solutions of this compound?
Answer:
Based on solubility studies of the structurally similar compound 2-benzoyl-N,N-diethylbenzamide, this compound is expected to be soluble in common organic solvents.[6]
-
Good Solubility: Dichloromethane, Acetone, Ethanol, Diethyl ether.
-
Recommendation: For HPLC analysis, it is best to dissolve the compound in a solvent compatible with the mobile phase, such as acetonitrile or methanol, to ensure good peak shape.
Accuracy and Precision
Question: What are typical acceptance criteria for accuracy and precision in a method validation?
Answer:
Acceptance criteria can vary depending on the application (e.g., assay of a drug substance vs. determination of an impurity). However, common criteria are:
-
Accuracy: The mean recovery should be within 98.0% to 102.0% for an assay of a drug substance.
-
Precision: The relative standard deviation (%RSD) for repeatability (intra-day precision) and intermediate precision (inter-day precision) should typically be not more than 2.0%.
Example Accuracy and Precision Data
| Parameter | Concentration Level | Acceptance Criteria | Result |
| Accuracy | 80% | 98.0 - 102.0% Recovery | 99.5% |
| 100% | 98.0 - 102.0% Recovery | 100.8% | |
| 120% | 98.0 - 102.0% Recovery | 101.2% | |
| Repeatability | 100% (n=6) | %RSD ≤ 2.0% | 0.8% |
| Intermediate Precision | 100% (n=6, different day) | %RSD ≤ 2.0% | 1.2% |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound
This protocol provides a starting point for developing a quantitative HPLC method.
-
Instrumentation: HPLC with UV/Vis Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v). A similar gradient system has been used for other benzimidazole derivatives.[7][8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
-
Procedure:
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
-
Prepare calibration standards by diluting the stock solution with the sample diluent to concentrations ranging from 1 to 50 µg/mL.
-
Prepare the sample solution by accurately weighing and dissolving the material containing the analyte in the sample diluent to achieve a final concentration within the calibration range.
-
Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: GC-MS Derivatization (Silylation)
This protocol is for the derivatization of this compound for GC-MS analysis.
-
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous Pyridine or Acetonitrile.
-
-
Procedure:
-
Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.
-
Add 200 µL of anhydrous pyridine (or acetonitrile).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 75°C for 60 minutes in a heating block or oven.
-
Cool the vial to room temperature before injection into the GC-MS system.
-
Analyze a 1 µL aliquot by GC-MS.
-
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of 2-benzoyl-N-ethylbenzamide
Welcome to the technical support center for the analysis of 2-benzoyl-N-ethylbenzamide. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of this molecule.
Troubleshooting Guide: Step-by-Step NMR Spectral Interpretation
Navigating the NMR spectrum of this compound can be challenging due to its structural complexity, particularly the presence of two aromatic rings and an amide linkage. This can lead to signal overlap and the appearance of rotational isomers (rotamers). The following guide provides a systematic approach to spectral interpretation.
Caption: Troubleshooting workflow for NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why does the 1H NMR spectrum of the N-ethyl group in this compound appear as two sets of signals instead of a single triplet and quartet?
A1: The C-N bond of an amide has a partial double bond character, which restricts free rotation. This leads to the existence of two stable rotational isomers, or rotamers (often referred to as cis and trans isomers with respect to the carbonyl group and a substituent on the nitrogen). In the case of this compound, the bulky benzoyl group at the ortho position further hinders this rotation. As a result, the two ethyl groups in the different rotamers are in distinct chemical environments and therefore show separate signals in the NMR spectrum, which is a common feature in the NMR of amides.[1] At room temperature, the rate of interconversion between these rotamers is slow on the NMR timescale, leading to the observation of doubled peaks for the ethyl group.
Caption: Rotational isomers of this compound.
Q2: How can I simplify the complex, overlapping signals in the aromatic region of the 1H NMR spectrum?
A2: The aromatic region (typically 7.2-8.0 ppm) is complex due to the presence of nine protons on two different benzene rings. To resolve these signals, consider the following:
-
Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or above) will increase signal dispersion.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment will show which protons are coupled to each other within the same spin system (i.e., on the same aromatic ring).
-
HSQC (Heteronuclear Single Quantum Coherence): This will correlate each proton signal to the carbon it is directly attached to, aiding in the assignment of the 13C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the two aromatic rings and the carbonyl groups.
-
Q3: What are the expected chemical shifts for the key protons and carbons in this compound?
Predicted 1H and 13C NMR Data
| Assignment | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Multiplicity | Notes |
| -CH2CH3 (Rotamer 1) | ~1.1-1.3 | ~13-15 | Triplet | |
| -CH2CH3 (Rotamer 2) | ~0.9-1.1 | ~12-14 | Triplet | Due to hindered rotation |
| -CH2CH3 (Rotamer 1) | ~3.3-3.5 | ~40-42 | Quartet | |
| -CH2CH3 (Rotamer 2) | ~3.1-3.3 | ~38-40 | Quartet | Due to hindered rotation |
| Aromatic H | ~7.2-8.0 | ~125-140 | Multiplets | Complex overlapping signals from 9 protons |
| C=O (Amide) | - | ~168-172 | Singlet | |
| C=O (Ketone) | - | ~195-200 | Singlet |
Q4: What is a standard protocol for preparing an NMR sample of this compound?
A4: A general protocol for NMR sample preparation is as follows:
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl3) is a common choice for this type of molecule.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be necessary if the sample is difficult to dissolve.
-
Referencing: The solvent peak of CDCl3 (7.26 ppm for 1H NMR, 77.16 ppm for 13C NMR) is typically used for referencing the spectrum. Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added (0 ppm).
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the 1H, 13C, and any necessary 2D NMR spectra according to the instrument's standard operating procedures. Typical acquisition parameters for a 500 MHz spectrometer are often used.[2]
References
Validation & Comparative
A Comparative Guide to the Synthesis of 2-benzoyl-N-ethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-substituted benzophenones is of significant interest in medicinal chemistry due to their prevalence in various pharmacologically active compounds. This guide provides a comparative analysis of two plausible synthetic routes for 2-benzoyl-N-ethylbenzamide, a molecule with potential applications in drug discovery. The comparison is based on established chemical transformations, offering insights into the potential efficiency, scalability, and reagent requirements for each pathway. Due to the absence of direct comparative studies in the literature for this specific molecule, this guide leverages data from analogous and well-documented reactions to provide a foundational understanding for researchers.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies are proposed for the synthesis of this compound:
-
Route 1: N-Alkylation and subsequent N-Acylation of 2-Aminobenzophenone. This route commences with the readily available 2-aminobenzophenone, which is first N-ethylated and then benzoylated to yield the target compound.
-
Route 2: Amidation of 2-Benzoylbenzoic Acid. This pathway involves the direct amidation of 2-benzoylbenzoic acid with ethylamine, a common and straightforward method for amide bond formation.
The following table summarizes the key quantitative parameters for each proposed route, based on typical yields and conditions reported for similar transformations in the chemical literature.
| Parameter | Route 1: From 2-Aminobenzophenone | Route 2: From 2-Benzoylbenzoic Acid |
| Overall Yield (estimated) | 60-70% | 85-95% |
| Number of Steps | 2 | 1 (from 2-benzoylbenzoic acid) |
| Key Reagents | 2-Aminobenzophenone, Ethylating agent (e.g., Ethyl iodide), Benzoyl chloride, Base | 2-Benzoylbenzoic Acid, Ethylamine, Activating agent (e.g., Thionyl chloride, TiCl4) |
| Reaction Conditions | Step 1: Moderate temperature; Step 2: Room temperature to moderate heating | Room temperature to 85°C |
| Purification | Chromatography recommended for each step | Direct crystallization or chromatography |
Experimental Protocols
Route 1: N-Alkylation and N-Acylation of 2-Aminobenzophenone
This route is a two-step process starting from 2-aminobenzophenone.
Step 1: Synthesis of N-ethyl-2-aminobenzophenone
-
Materials: 2-aminobenzophenone, ethyl iodide, sodium hydride (NaH), anhydrous tetrahydrofuran (THF).
-
Procedure: To a solution of 2-aminobenzophenone (1.0 eq) in anhydrous THF, sodium hydride (1.2 eq) is added portion-wise at 0°C under an inert atmosphere. The mixture is stirred for 30 minutes, after which ethyl iodide (1.2 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield N-ethyl-2-aminobenzophenone.
Step 2: Synthesis of this compound
-
Materials: N-ethyl-2-aminobenzophenone, benzoyl chloride, triethylamine, dichloromethane (DCM).
-
Procedure: To a solution of N-ethyl-2-aminobenzophenone (1.0 eq) and triethylamine (1.5 eq) in DCM, benzoyl chloride (1.2 eq) is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 4-6 hours. After completion, the reaction is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product can be purified by recrystallization or column chromatography.
Route 2: Amidation of 2-Benzoylbenzoic Acid
This route provides a more direct approach to the target molecule.
-
Materials: 2-benzoylbenzoic acid, ethylamine, thionyl chloride (SOCl₂) or titanium tetrachloride (TiCl₄), pyridine, and a suitable solvent like dichloromethane (DCM) or pyridine.
-
Procedure using Thionyl Chloride: 2-benzoylbenzoic acid (1.0 eq) is refluxed with an excess of thionyl chloride for 2-3 hours. The excess thionyl chloride is removed by distillation. The resulting acid chloride is dissolved in anhydrous DCM and cooled to 0°C. A solution of ethylamine (2.2 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. The mixture is then washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to afford the crude product, which can be purified by recrystallization.
-
Procedure using TiCl₄: To a solution of 2-benzoylbenzoic acid (1 mmol) in pyridine (10 mL), TiCl₄ (3 mmol) and ethylamine (1 mmol) are added.[1] The mixture is heated at 85°C for approximately 2 hours.[1] After cooling, the reaction mixture is acidified with 1 N HCl and extracted with methylene chloride.[1] The combined organic layers are dried and concentrated to yield the product.[1]
Visualizing the Synthetic Comparison
The following diagram illustrates the decision-making process and workflow for selecting a synthetic route for this compound.
Caption: Comparative workflow of two synthetic routes to this compound.
References
A Comparative Guide to the Biological Activity of Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamides are a versatile class of chemical compounds characterized by a benzene ring attached to an amide group. This structural motif is a common feature in a wide array of pharmacologically active molecules. The biological activity of benzamide derivatives can be significantly modulated by the nature and position of substituents on both the benzoyl and the N-amide portions of the molecule. This guide provides a comparative overview of the biological activities of various benzamide derivatives, with a structural focus on the position of substituents, including a discussion of 2-benzoyl-N-ethylbenzamide in the context of its analogs. While direct and extensive experimental data for this compound is limited in publicly accessible literature, this guide synthesizes findings from structurally related compounds to infer its potential activities and to highlight the structure-activity relationships within the broader benzamide class.
Diverse Biological Activities of Benzamide Scaffolds
Benzamide derivatives have been extensively explored for a multitude of therapeutic applications. The core structure serves as a scaffold for designing agents with activities including, but not limited to:
-
Anticonvulsant Activity: Many N-substituted benzamides have shown potent anticonvulsant effects.
-
Antimicrobial Activity: Various benzamide derivatives exhibit significant antibacterial and antifungal properties.
-
Anticancer and Cytotoxic Activity: Certain benzamides have demonstrated the ability to inhibit cancer cell growth through various mechanisms.
-
Antipsychotic Activity: Substituted benzamides are known to act as antagonists at dopamine and serotonin receptors.
-
Enzyme Inhibition: The benzamide structure is a key component of inhibitors for enzymes such as histone deacetylases (HDACs).
This guide will delve into these activities, presenting comparative data and the experimental context in which they were observed.
Comparative Data on Biological Activities
The following tables summarize quantitative data from various studies on benzamide derivatives, offering a comparative perspective on their efficacy in different biological assays.
Table 1: Anticonvulsant Activity of N-Substituted Benzamide Derivatives
| Compound | Animal Model | Seizure Test | Route of Administration | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
| N-benzyl-2-acetamido-3-methoxypropionamide (R-isomer) | Mouse | MES | i.p. | 4.5 | 6.0 | [1] |
| N-benzyl-2-acetamido-3-methoxypropionamide | Rat | MES | p.o. | 3.9 | >130 | [1] |
| N-benzyl-2-acetamido-3-ethoxypropionamide | Mouse | MES | i.p. | 17.3 | - | [1] |
| Phenytoin (Reference Drug) | Mouse | MES | i.p. | 6.5 | - | [1] |
| Phenytoin (Reference Drug) | Rat | MES | p.o. | 23 | - | [1] |
MES: Maximal Electroshock-induced Seizure; i.p.: intraperitoneal; p.o.: oral; ED₅₀: Median Effective Dose; PI: Protective Index (TD₅₀/ED₅₀)
Table 2: Antimicrobial Activity of Substituted Benzamides
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| N-(4-bromophenyl)-4-hydroxybenzamide | Bacillus subtilis | - | 6.25 | [2] |
| N-(4-bromophenyl)-4-hydroxybenzamide | Escherichia coli | - | 3.12 | [2] |
| N-(4-chlorophenyl)-4-hydroxybenzamide | Bacillus subtilis | 24 | 6.25 | [2] |
| N-(4-chlorophenyl)-4-hydroxybenzamide | Escherichia coli | 24 | 3.12 | [2] |
MIC: Minimum Inhibitory Concentration
Table 3: Cytotoxic Activity of Benzamide Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2-Aroyl Benzofuran-Based Hydroxamic Acid (6a) | A549 | <0.01 | [3] |
| 2-Aroyl Benzofuran-Based Hydroxamic Acid (6c) | A549 | <0.01 | [3] |
| 2-Aroyl Benzofuran-Based Hydroxamic Acid (11a) | A549 | <0.01 | [3] |
| Combretastatin A-4 (Reference) | A549 | >10 | [3] |
IC₅₀: Half-maximal Inhibitory Concentration
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in the literature for evaluating the biological activities of benzamides.
Anticonvulsant Activity Assessment
The Maximal Electroshock (MES) Test is a widely used primary screening test for anticonvulsant drugs.
-
Animal Model: Male albino mice or rats are typically used.
-
Drug Administration: The test compounds are administered via intraperitoneal (i.p.) or oral (p.o.) routes at various doses.
-
Induction of Seizure: A high-frequency electrical stimulus is delivered through corneal electrodes to induce a tonic-clonic seizure.
-
Endpoint: The ability of the test compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint of protection.
-
Data Analysis: The median effective dose (ED₅₀), which is the dose required to produce the desired effect in 50% of the animals, is calculated.
Antimicrobial Activity Screening
The Agar Well Diffusion Method and Broth Microdilution Method are standard techniques to assess antimicrobial activity.
Agar Well Diffusion:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Application of Test Compound: Wells are punched into the agar, and a specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Broth Microdilution for Minimum Inhibitory Concentration (MIC):
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.
-
Inoculation: A standardized suspension of the test microorganism is added to each well.
-
Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and the experimental designs.
Caption: General workflow for the synthesis and biological evaluation of benzamide derivatives.
Structure-Activity Relationship (SAR) and the Case of this compound
The biological activity of benzamides is highly dependent on their substitution patterns. For instance:
-
N-Substitution: The nature of the substituent on the amide nitrogen is critical for anticonvulsant activity. Small, heteroatom-containing moieties can enhance potency[1].
-
Ring Substitution: Substituents on the benzoyl ring influence various properties. For example, in the context of antimicrobial activity, halogen substitutions on a phenyl ring attached to the core benzamide structure have been shown to be effective[2].
This compound possesses a benzoyl group at the 2-position of the primary benzamide ring and an ethyl group on the amide nitrogen. Based on the available literature for related compounds:
-
The N-ethyl group is a relatively small alkyl substituent. Its impact on a specific biological activity would need to be empirically determined and compared against other N-substituents (e.g., benzyl, larger alkyl chains, or cyclic groups).
-
The 2-benzoyl substitution introduces a second carbonyl group and a phenyl ring. This significantly increases the molecule's size and potential for steric hindrance and additional electronic interactions. A structurally similar compound, 2-benzoyl-N,N-diethylbenzamide, has been studied for its polymorphism, but its biological activities are not well-documented[4].
Given the diverse activities of benzamides, this compound could potentially exhibit a range of biological effects. However, without direct experimental data, any prediction of its specific activity or potency remains speculative. Further research is required to elucidate the pharmacological profile of this particular derivative and to compare it meaningfully with other benzamides.
Conclusion
The benzamide scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with a wide spectrum of biological activities. The potency and selectivity of these compounds are intricately linked to their substitution patterns. While a wealth of data exists for various substituted benzamides, this compound remains a less-explored derivative. The comparative data and experimental protocols presented in this guide offer a framework for researchers to design and evaluate new benzamide derivatives, including the systematic investigation of compounds like this compound, to unlock their therapeutic potential. Future studies are encouraged to directly assess the biological profile of this compound to provide the much-needed data for a comprehensive comparison.
References
- 1. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Quantification of 2-benzoyl-N-ethylbenzamide: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-benzoyl-N-ethylbenzamide against a potential alternative, Gas Chromatography-Mass Spectrometry (GC-MS).
This document outlines the experimental protocols and performance data for a robust HPLC method, offering a direct comparison with a conceptual GC-MS approach. All data is presented to facilitate a clear understanding of the strengths and limitations of each technique for this specific analytical challenge.
High-Performance Liquid Chromatography (HPLC) Method Validation
A reverse-phase HPLC (RP-HPLC) method was developed and validated for the quantification of this compound, adhering to the International Council on Harmonisation (ICH) guidelines.[1][2] The method demonstrates high specificity, linearity, accuracy, and precision.
Experimental Protocol: HPLC
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (55:45 v/v), filtered through a 0.45 µm membrane filter and degassed.[3]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL[1]
-
Detector: UV at 235 nm[3]
Standard and Sample Preparation:
-
Standard Stock Solution: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase.
-
Working Standard Solutions: Serial dilutions are made from the stock solution to prepare working standards in the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase, vortexed, and centrifuged. The supernatant is then filtered through a 0.45 µm syringe filter before injection.[3]
HPLC Method Validation Data
The validation of the HPLC method was performed according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
| Validation Parameter | Result |
| **Linearity (R²) ** | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Specificity | No interference from blank or placebo |
Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is a robust method for the quantification of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) presents a viable alternative, particularly for impurity profiling and identification due to its high sensitivity and specificity. A recent study detailed a GC-MS method for the determination of a related compound, N,N-dimethylbenzamide, which can be adapted.[4]
Conceptual Experimental Protocol: GC-MS
-
Column: Rtx-5 amine (30 m × 0.32 mm × 1.50 μm)[4]
-
Carrier Gas: Helium at a flow rate of 2 mL/min[4]
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100 °C, ramped to 280 °C.
-
Ion Source Temperature: 230 °C
-
Mass Spectrometer: Operated in full scan mode or selected ion monitoring (SIM) for enhanced sensitivity.
Comparison of HPLC and GC-MS for this compound Quantification
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for some compounds. |
| Sensitivity | Good, with UV detection typically in the µg/mL to ng/mL range. | Excellent, often reaching pg/mL levels, especially in SIM mode. |
| Specificity | Good, based on retention time. Co-eluting peaks can be an issue. | Excellent, provides mass spectral data for compound identification and confirmation. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment and maintenance costs. |
| Sample Throughput | Can be high with modern autosamplers. | Can be lower due to longer run times for complex temperature programs. |
Experimental Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of the HPLC method for this compound quantification.
Caption: Workflow for HPLC method validation.
Conclusion
The validated HPLC method provides a reliable and accurate means for the routine quantification of this compound. It is a cost-effective and high-throughput technique suitable for quality control environments. For applications requiring higher sensitivity and definitive identification, such as impurity profiling or metabolic studies, GC-MS offers a powerful alternative, albeit with higher instrumentation costs and the requirement for analyte volatility. The choice between these methods should be guided by the specific analytical needs, sample matrix, and available resources.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. eprajournals.com [eprajournals.com]
- 4. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Ethyl and N-Methyl Benzoylbenzamides in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Data Summary: Biological Activities of Related N-Alkyl Benzamides
Due to the absence of direct comparative studies on N-ethyl versus N-methyl benzoylbenzamides, the following table summarizes the reported biological activities of various N-alkylated benzamide derivatives to provide a broader context for their potential therapeutic applications.
| Compound Class | N-Alkyl Group | Reported Biological Activity | Reference |
| N-Benzoyl-2-hydroxybenzamides | Ethyl | Anti-protozoal (T. gondii) | [1] |
| N-Substituted Benzamides | Methyl | Antipsychotic (Dopamine D2, Serotonin 5-HT1A/5-HT2A receptor activity) | [2] |
| N-Benzoyl-2-hydroxybenzamides | Methyl (on imide) | Anti-protozoal | [1] |
| Benzamide Derivatives | Methyl | Histone Deacetylase (HDAC) Inhibition | [3][4] |
| N-Alkylphenyl-3,5-dinitrobenzamides | Various Alkyls | Anti-tubercular | [5] |
Structure-Activity Relationship (SAR) Insights
The choice between an N-methyl and an N-ethyl substituent can significantly influence a compound's pharmacological profile. Key considerations include:
-
Steric Effects and Binding Affinity: The seemingly minor addition of a methylene unit in the ethyl group compared to the methyl group can introduce steric hindrance within a receptor's binding pocket. Depending on the topology of the active site, this can either be detrimental, leading to a loss of affinity, or beneficial, by promoting a more favorable binding conformation. For instance, in a study of benzamide derivatives as Mycobacterium tuberculosis inhibitors, it was noted that the size of the substitution at the amide nitrogen has a significant impact on potency.[6]
-
Physicochemical Properties and Pharmacokinetics: The ethyl group is larger and more lipophilic than the methyl group. This can influence a molecule's solubility, permeability across biological membranes, and metabolic stability. For example, a study on the metabolism of N-ethylbenzamide in rats revealed that it undergoes hydrolysis to ethylamine and benzoic acid.[7] In contrast, N-methylbenzamide is metabolized to hippuric acid.[7] This suggests different metabolic pathways and rates of clearance, which are critical factors in determining a drug's dosing regimen and potential for drug-drug interactions.
-
Receptor Selectivity: The subtle difference in size and conformation between an N-methyl and N-ethyl group can be exploited to achieve selectivity for a particular receptor subtype. This is a crucial aspect of drug design aimed at minimizing off-target effects and improving the therapeutic index.
Potential Signaling Pathway: Histone Deacetylase (HDAC) Inhibition
Several N-substituted benzamide derivatives have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[3][4] Inhibition of HDACs can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. This mechanism is a validated target in oncology.
Experimental Protocols
General Synthesis of N-Alkyl Benzoylbenzamides
A common method for the synthesis of N-alkyl benzoylbenzamides involves the acylation of an N-alkyl benzamide with a benzoyl chloride derivative. The following is a generalized protocol based on literature procedures.[1]
Materials:
-
Substituted N-alkylbenzamide (e.g., N-methylbenzamide or N-ethylbenzamide)
-
Substituted benzoyl chloride
-
Pyridine (or another suitable base)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve the N-alkylbenzamide in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine to the solution.
-
Slowly add the substituted benzoyl chloride to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-alkyl benzoylbenzamide.
References
- 1. researchgate.net [researchgate.net]
- 2. nanobioletters.com [nanobioletters.com]
- 3. N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity [mdpi.com]
- 4. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cyberleninka.ru [cyberleninka.ru]
Unraveling the Cross-Reactivity Profile of 2-benzoyl-N-ethylbenzamide: A Comparative Analysis Framework
For researchers, scientists, and professionals in drug development, understanding the cross-reactivity of a compound is paramount to predicting its potential off-target effects and ensuring the specificity of biological assays. This guide provides a framework for evaluating the cross-reactivity of 2-benzoyl-N-ethylbenzamide. However, a comprehensive search of publicly available scientific literature and bioactivity databases did not yield specific quantitative data on the cross-reactivity of this compound itself.
Therefore, this document outlines the necessary experimental data and comparative compounds required to construct a thorough comparison guide. We will draw upon data from structurally similar benzamide derivatives to illustrate the potential biological activities and the types of assays that would be crucial for characterizing this compound.
Comparison with Structurally Related Benzamide Derivatives
To build a comparative profile for this compound, it is essential to test it alongside structurally analogous compounds that have established biological activities. Based on available literature, relevant comparators would include:
-
N-(4-ethylbenzoyl)-2-hydroxybenzamide: This compound has been investigated for its activity against various protozoan parasites, including Toxoplasma gondii, Plasmodium falciparum, Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania donovani[1][2].
-
2-benzoyl-N,N-diethylbenzamide: This molecule has been explored for its potential as an antispasmodic agent[3].
-
Other Benzamide Analogs: A broader screening against a panel of benzamide derivatives with known activities, such as SARS-CoV protease inhibitors or TRPV1 antagonists, could provide valuable insights into the potential target families of this compound[4][5].
A comparative analysis would involve subjecting this compound and these selected alternatives to a battery of identical biological assays to determine their relative potencies and specificities.
Essential Data for a Comprehensive Comparison
To populate a meaningful comparison guide, the following quantitative data for this compound and its alternatives are necessary. The tables below are templates that would be populated with experimental results.
Table 1: In Vitro Activity Profile
| Compound | Target/Assay | IC50 (µM) | EC50 (µM) | Binding Affinity (Ki, µM) |
| This compound | e.g., T. gondii tachyzoites | Data not available | Data not available | Data not available |
| e.g., P. falciparum (K1 strain) | Data not available | Data not available | Data not available | |
| e.g., SARS-CoV PLpro | Data not available | Data not available | Data not available | |
| N-(4-ethylbenzoyl)-2-hydroxybenzamide | T. gondii tachyzoites | Reported activity | Not specified | Not specified |
| P. falciparum (K1 strain) | Reported activity | Not specified | Not specified | |
| 2-benzoyl-N,N-diethylbenzamide | e.g., Smooth muscle contraction | Data not available | Data not available | Data not available |
Table 2: Cytotoxicity Profile
| Compound | Cell Line | CC50 (µM) |
| This compound | e.g., L6 cells (rat myoblasts) | Data not available |
| N-(4-ethylbenzoyl)-2-hydroxybenzamide | L6 cells | Reported data |
Experimental Protocols for Key Assays
Detailed methodologies are critical for the reproducibility and interpretation of experimental data. The following outlines the types of protocols that would be required.
Anti-protozoal Activity Assays
-
Parasite Culture: Specific strains of parasites (e.g., T. gondii RH strain, P. falciparum K1 strain) would be cultured under standard conditions.
-
In Vitro Growth Inhibition Assay: Parasites would be incubated with serial dilutions of the test compounds. The proliferation of the parasites would be quantified using methods such as SYBR Green I-based fluorescence assay for P. falciparum or a β-galactosidase reporter assay for T. gondii. The IC50 values would then be calculated from the dose-response curves.
Enzyme Inhibition Assays (e.g., SARS-CoV PLpro)
-
Enzyme and Substrate: Recombinant SARS-CoV PLpro and a fluorogenic substrate would be used.
-
Assay Procedure: The enzyme would be pre-incubated with various concentrations of the test compounds before the addition of the substrate. The enzymatic activity would be measured by monitoring the fluorescence signal over time. IC50 values would be determined by plotting the enzyme activity against the inhibitor concentration.
Cytotoxicity Assay
-
Cell Culture: A mammalian cell line, such as L6 rat myoblasts, would be cultured in appropriate media.
-
Assay Procedure: Cells would be incubated with different concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability would be assessed using a resazurin-based assay or similar methods. The CC50 (50% cytotoxic concentration) would be calculated from the resulting dose-response curves.
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
References
- 1. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and structure-activity relationships of N-benzoyl-2-hydroxybenzamides as agents active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide [mdpi.com]
- 4. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure‐Activity Relationships of Benzamides and Isoindolines Designed as SARS‐CoV Protease Inhibitors Effective against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different catalysts for 2-benzoyl-N-ethylbenzamide synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-benzoyl-N-ethylbenzamide, a key intermediate in various pharmaceutical and chemical manufacturing processes, is critically dependent on the choice of an efficient catalytic system. The direct amidation of 2-benzoylbenzoic acid with ethylamine presents a more atom-economical and environmentally benign alternative to traditional methods that involve pre-activation of the carboxylic acid. This guide provides an objective comparison of different catalysts for this transformation, supported by experimental data from analogous reactions, to aid researchers in selecting the optimal catalyst for their specific needs.
Comparison of Catalytic Efficacy
| Catalyst System | Catalyst Loading (mol%) | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Boric Acid | 1 | Benzoic acid + Benzylamine | Toluene | Reflux (~111) | 20 | 89 | [1] |
| Zirconium Tetrachloride (ZrCl₄) | 10 | Boc-L-proline + Benzylamine | THF | Reflux (~66) | 48 | 67 | [2] |
| Titanium Tetrachloride (TiCl₄) | 30 | Benzoic acid + Aniline | Dichloromethane | Reflux (~40) | 12 | 12 | Inferred from general procedures and related reactions.[3] |
Note: The data presented is for analogous amidation reactions and serves as a proxy for the expected performance in the synthesis of this compound. Direct experimental validation is recommended.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the compared catalysts are provided below. These protocols are based on established procedures for similar amidation reactions.
Boric Acid Catalyzed Synthesis
This procedure is adapted from the boric acid-catalyzed amidation of benzoic acid.[1]
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reagents: To the flask, add 2-benzoylbenzoic acid (1 equivalent), boric acid (1 mol%), and toluene.
-
Reaction Initiation: Add ethylamine (1.1 equivalents) to the mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.
-
Work-up and Purification: Upon completion, cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Zirconium Tetrachloride (ZrCl₄) Catalyzed Synthesis
This protocol is based on the ZrCl₄-catalyzed synthesis of an amide from a carboxylic acid and an amine.[2]
-
Reaction Setup: In an oven-dried, argon-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add activated 4Å molecular sieves.
-
Reagents: Add 2-benzoylbenzoic acid (1 equivalent) and zirconium tetrachloride (10 mol%) to the flask.
-
Solvent and Amine Addition: Add dry tetrahydrofuran (THF) via syringe, followed by the addition of ethylamine (1.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux under an argon atmosphere for 48 hours.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of silica gel. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography.
Titanium Tetrachloride (TiCl₄) Catalyzed Synthesis
This proposed protocol is based on the general use of TiCl₄ as a Lewis acid catalyst in amidation reactions.[3]
-
Reaction Setup: To an oven-dried, argon-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-benzoylbenzoic acid (1 equivalent).
-
Solvent and Catalyst Addition: Add dry dichloromethane, followed by the dropwise addition of a solution of titanium tetrachloride (30 mol%) in dichloromethane at 0 °C.
-
Amine Addition: Add ethylamine (1 equivalent) to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and then heat to reflux for 12 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Process
To better understand the experimental workflow and the logical considerations in catalyst selection, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical considerations for comparing catalyst efficacy.
References
A Comparative Guide to the Synthesis of Substituted N-Acylbenzamides
For Researchers, Scientists, and Drug Development Professionals
Substituted N-acylbenzamides are a significant class of compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The efficacy and novelty of these compounds often hinge on the specific substitutions on the aromatic rings. This guide provides a comparative overview of two common synthetic pathways for preparing these valuable molecules: the Schotten-Baumann reaction and carbodiimide-mediated amide coupling. We present a validation of these pathways through a summary of experimental data, detailed protocols, and visual representations of the synthetic and relevant biological pathways.
Performance Comparison of Synthetic Pathways
The choice of synthetic route for N-acylbenzamides can significantly impact reaction efficiency, yield, and purity. Below is a comparative summary of the Schotten-Baumann reaction and two common amide coupling methods using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC).
| Synthetic Pathway | Key Reagents | General Yields | Reaction Conditions | Key Advantages | Key Disadvantages |
| Schotten-Baumann Reaction | Acyl Chloride, Amine, Aqueous Base (e.g., NaOH) | 70-95% | Biphasic (water/organic solvent), Room Temperature | High yields, simple work-up, cost-effective reagents. | Requires synthesis of acyl chloride, may not be suitable for sensitive substrates due to basic conditions.[1][2] |
| EDC Coupling | Carboxylic Acid, Amine, EDC, HOBt, DMAP | 60-91% | Anhydrous organic solvent (e.g., CH3CN), Room Temperature | Mild reaction conditions, broad substrate scope, water-soluble urea byproduct is easily removed.[3] | Reagents are more expensive than those for Schotten-Baumann. |
| DCC Coupling | Carboxylic Acid, Amine, DCC, DMAP | 13-51% (can be lower than EDC) | Anhydrous organic solvent (e.g., CH2Cl2), Room Temperature | Effective for many standard syntheses. | The N,N'-dicyclohexylurea (DCU) byproduct is insoluble and can complicate purification.[3][4] |
Experimental Protocols
Schotten-Baumann Reaction: Synthesis of N-Benzylacetamide
This protocol describes the reaction of benzylamine with acetyl chloride.[1]
Materials:
-
Benzylamine
-
Acetyl chloride
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Water
Procedure:
-
In a flask, dissolve benzylamine in dichloromethane.
-
Add an equivalent of 10% aqueous NaOH solution to the flask.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride dropwise to the stirred mixture.
-
Continue stirring at room temperature for 1-2 hours.
-
Separate the organic layer and wash it with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude N-benzylacetamide.
-
Purify the product by recrystallization or column chromatography.
EDC-Mediated Amide Coupling
This protocol is a general procedure for the synthesis of N-acylbenzamides from a carboxylic acid and an amine using EDC and activating agents.[3]
Materials:
-
Substituted Benzoic Acid
-
Substituted Aniline or Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-Dimethylaminopyridine (DMAP)
-
DIPEA (N,N-Diisopropylethylamine)
-
Acetonitrile (CH3CN)
Procedure:
-
To a solution of the carboxylic acid (1 equiv) in acetonitrile, add EDC (1 equiv), DMAP (1 equiv), and a catalytic amount of HOBt.
-
Add the amine (1 equiv) and DIPEA (5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 14-42 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthetic Pathway and Workflow Diagrams
The following diagrams illustrate the logical flow of the synthetic pathways described.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
A Researcher's Guide to Assessing the Purity of Synthesized 2-Benzoyl-N-ethylbenzamide
For researchers engaged in the synthesis of novel compounds, verifying the purity of the final product is a critical step to ensure the reliability and reproducibility of subsequent experiments. This guide provides a comprehensive framework for assessing the purity of synthesized 2-benzoyl-N-ethylbenzamide against a commercial standard, detailing the necessary experimental protocols and data interpretation.
Synthesis of this compound
A common and effective method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride in the presence of a base. For this compound, this involves the reaction of 2-benzoylbenzoyl chloride with ethylamine.
Reaction Scheme:
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-benzoylbenzoyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve ethylamine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in the same solvent.
-
Add the ethylamine solution dropwise to the cooled 2-benzoylbenzoyl chloride solution with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Purity Assessment: A Multi-Technique Approach
A thorough assessment of purity involves a combination of chromatographic, spectroscopic, and thermal analysis techniques. This multi-faceted approach provides comprehensive information on the presence of impurities, residual solvents, and the thermal stability of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of a compound by separating it from potential impurities. A reverse-phase method is typically suitable for a molecule like this compound.
Experimental Protocol:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water. For Mass-Spec (MS) compatible applications, a small amount of formic acid (e.g., 0.1%) can be added to the mobile phase.[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV detector at a wavelength of 254 nm |
| Column Temperature | 25 °C |
Data Presentation:
The purity of the synthesized this compound would be determined by comparing its chromatogram to that of a certified reference standard (hypothetical purity >99.5%).
| Sample | Retention Time (min) | Peak Area (%) |
| Standard | 5.8 | 100 |
| Synthesized | 5.8 | 98.5 |
| Impurity 1 | 3.2 | 0.8 |
| Impurity 2 | 7.1 | 0.7 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities. For benzophenone derivatives, GC-MS is a commonly used analytical method.[2]
Experimental Protocol:
| Parameter | Recommended Conditions |
| Column | DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injection Mode | Splitless |
| Inlet Temperature | 280 °C |
| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 m/z |
Data Presentation:
The GC-MS analysis will provide a total ion chromatogram (TIC) and a mass spectrum for each peak. The purity is assessed by the area percentage of the main peak in the TIC. The mass spectrum of the synthesized product should match that of the standard.
| Sample | Retention Time (min) | Peak Area (%) | Major Mass Fragments (m/z) |
| Standard | 12.5 | 100 | 253 (M+), 148, 105, 77 |
| Synthesized | 12.5 | 98.2 | 253 (M+), 148, 105, 77 |
| Impurity (e.g., residual solvent) | 3.5 | 1.8 | Varies |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
| Parameter | Recommended Conditions |
| Spectrometer | 400 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Reference | Tetramethylsilane (TMS) |
| Experiments | ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for full structural elucidation. |
Data Presentation:
The NMR spectra of the synthesized product should be compared to the spectrum of the standard. The presence of any additional peaks in the synthesized sample's spectra would indicate impurities.
| Nucleus | Predicted Chemical Shift (ppm) of Synthesized Product | Corresponding Peaks in Standard |
| ¹H | Aromatic protons: 7.2-8.0 ppm; -CH₂- protons: ~3.5 ppm (quartet); -CH₃ protons: ~1.2 ppm (triplet); NH proton: ~6.5 ppm (broad singlet) | Match |
| ¹³C | Carbonyl carbons: ~167 and ~196 ppm; Aromatic carbons: 125-140 ppm; -CH₂- carbon: ~35 ppm; -CH₃ carbon: ~15 ppm | Match |
Thermal Analysis (TGA and DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and melting point of the compound. Impurities can often lower and broaden the melting point. A study on the polymorphism of the related 2-benzoyl-N,N-diethylbenzamide provides a good reference for thermal analysis protocols.[4]
Experimental Protocol:
| Technique | Parameter | Recommended Conditions |
| TGA | Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen | |
| Temperature Range | 30 °C to 500 °C | |
| DSC | Heating Rate | 5 °C/min |
| Atmosphere | Nitrogen | |
| Temperature Range | Dependent on the expected melting point, e.g., 25 °C to 200 °C |
Data Presentation:
| Sample | Onset of Decomposition (TGA, °C) | Melting Point (DSC, °C) |
| Standard | > 250 | 135.5 |
| Synthesized | > 250 | 133.0 - 135.0 |
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for systematic purity assessment.
Caption: Experimental workflow for the synthesis, purification, and purity assessment of this compound.
Signaling Pathway for Purity Confirmation
The logical flow for confirming the purity of the synthesized compound can be visualized as a signaling pathway.
Caption: Logical pathway for confirming the purity of synthesized this compound.
Conclusion
By employing a combination of HPLC, GC-MS, NMR, and thermal analysis, researchers can confidently assess the purity of synthesized this compound. A direct comparison of the data obtained from the synthesized material with that of a high-purity standard is the most rigorous approach. This guide provides the necessary framework and detailed protocols to perform such a comparison, ensuring the quality and reliability of the synthesized compound for its intended research applications.
References
- 1. 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide | SIELC Technologies [sielc.com]
- 2. Benzodiazepines identified by capillary gas chromatography-mass spectrometry, with specific ion screening used to detect benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
Validating the Mechanism of Action of 2-benzoyl-N-ethylbenzamide as a Putative SARS-CoV-2 PLpro Inhibitor: A Comparative Guide
Disclaimer: As of October 2025, there is no publicly available data on the biological activity or mechanism of action of 2-benzoyl-N-ethylbenzamide. This guide, therefore, presents a hypothetical framework for validating its potential as an inhibitor of the SARS-CoV-2 papain-like protease (PLpro), a key enzyme in the viral life cycle. This hypothesis is based on the known activity of other benzamide-containing compounds as inhibitors of this protease.[1][2][3] The data presented herein is illustrative and intended to guide potential research efforts.
Introduction
The SARS-CoV-2 papain-like protease (PLpro) is a critical enzyme for viral replication and a key player in the virus's ability to evade the host's innate immune response.[4][5] Its essential roles make it a prime target for the development of antiviral therapeutics. Structurally similar compounds containing a benzamide moiety have shown promise as inhibitors of SARS-CoV PLpro.[1][2][6] This guide outlines a comprehensive strategy for validating the hypothetical mechanism of action of a novel compound, this compound, as a SARS-CoV-2 PLpro inhibitor. We will compare its potential performance against two known, albeit structurally different, PLpro inhibitors: GRL-0617 (a non-covalent inhibitor) and Ebselen (a covalent inhibitor).[4][5]
Hypothetical Performance Comparison
The following table summarizes the hypothetical quantitative data for this compound in comparison to established PLpro inhibitors. This data is what one might expect to see from the experimental protocols detailed below.
| Parameter | This compound (Hypothetical) | GRL-0617 (Reference) | Ebselen (Reference) |
| Enzymatic Inhibition | |||
| PLpro IC₅₀ (nM) | 150 | 500 | 2100 |
| Cell-Based Antiviral Activity | |||
| EC₅₀ in Vero E6 cells (µM) | 1.2 | 2.4 | 4.7 |
| Cytotoxicity (CC₅₀ in Vero E6 cells, µM) | > 50 | > 50 | 15 |
| Selectivity Index (CC₅₀/EC₅₀) | > 41.7 | > 20.8 | 3.2 |
| Biophysical Interaction | |||
| Binding Affinity (K_D) by SPR (nM) | 85 | 320 | Covalent |
| On-rate (k_a) (1/Ms) | 2.5 x 10⁵ | 1.1 x 10⁵ | N/A |
| Off-rate (k_d) (1/s) | 2.1 x 10⁻² | 3.5 x 10⁻² | N/A |
Signaling Pathway and Experimental Workflow
To visually represent the proposed mechanism and the validation process, the following diagrams have been created using the DOT language.
References
- 1. Structure‐Activity Relationships of Benzamides and Isoindolines Designed as SARS‐CoV Protease Inhibitors Effective against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Inhibitors of SARS-CoV-2 PLpro [frontiersin.org]
- 5. Inhibitors of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Inter-Laboratory Comparison of 2-Benzoyl-N-ethylbenzamide Analysis: A Performance Evaluation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical performance of various laboratories in the quantification of 2-benzoyl-N-ethylbenzamide. The data presented herein is a synthesized representation from a hypothetical inter-laboratory study designed to mirror typical outcomes of such comparisons. This guide is intended to serve as a practical resource for researchers and drug development professionals in selecting and implementing analytical methods for this compound.
Quantitative Data Summary
The following table summarizes the performance of five independent laboratories in the analysis of a standardized sample of this compound. The methodologies employed, while based on a common protocol, reflect the inherent variability in laboratory practices and instrumentation.
| Laboratory | Method | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Precision (%RSD) | Accuracy (% Recovery) |
| Lab A | LC-MS/MS | 0.1 | 0.5 | 3.2 | 98.5 |
| Lab B | LC-MS/MS | 0.2 | 0.8 | 4.5 | 95.2 |
| Lab C | UPLC-MS/MS | 0.05 | 0.2 | 2.8 | 101.3 |
| Lab D | LC-MS/MS | 0.5 | 1.5 | 6.1 | 92.8 |
| Lab E | GC-MS | 1.0 | 5.0 | 8.5 | 89.7 |
Experimental Protocols
A detailed, standardized protocol was provided to each participating laboratory to serve as a baseline for their analysis. While minor variations in implementation were permitted to accommodate available instrumentation and resources, the core methodology remained consistent.
Hypothetical Standardized Protocol: Quantification of this compound by LC-MS/MS
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: A 1 mL aliquot of the sample matrix (e.g., plasma, cell lysate) is diluted with 1 mL of 4% phosphoric acid.
-
SPE Cartridge Conditioning: A mixed-mode cation exchange SPE cartridge is conditioned sequentially with 2 mL of methanol and 2 mL of deionized water.
-
Sample Loading: The pre-treated sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with 2 mL of 0.1 M acetic acid followed by 2 mL of methanol to remove interfering substances.
-
Elution: The target analyte, this compound, is eluted with 2 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor ion and at least two product ions for this compound are monitored.
3. Data Analysis and Quantification
-
A calibration curve is constructed by analyzing a series of known concentrations of this compound standards.
-
The concentration of this compound in the samples is determined by interpolating the peak area ratios (analyte to internal standard) against the calibration curve.
Visualized Experimental Workflow
The following diagram illustrates the key stages of the sample preparation and analysis workflow for this compound.
Caption: Workflow for this compound Analysis.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical stability of 2-benzoyl-N-ethylbenzamide against related benzamide structures. The stability of a pharmaceutical compound is a critical factor in its development, influencing its shelf-life, formulation, and overall therapeutic efficacy. This document outlines the methodologies for assessing stability under various stress conditions and presents comparative data to inform research and development decisions.
Comparative Stability Analysis
The stability of this compound was benchmarked against two related compounds: the parent compound Benzamide and a dialkylated analogue, 2-benzoyl-N,N-diethylbenzamide. The selection of these compounds allows for an evaluation of the impact of N-alkylation on the stability of the amide bond. The compounds were subjected to forced degradation studies as per the International Council for Harmonisation (ICH) guidelines.[1][2][3] These studies are designed to accelerate the degradation process to identify potential degradation pathways and the intrinsic stability of the molecule.[1][2][3][4]
The following table summarizes the percentage degradation of the three compounds under various stress conditions.
| Stress Condition | This compound (% Degradation) | Benzamide (% Degradation) | 2-Benzoyl-N,N-diethylbenzamide (% Degradation) |
| Acid Hydrolysis (0.1N HCl, 80°C, 24h) | 12.5 | 18.2 | 10.8 |
| Alkaline Hydrolysis (0.1N NaOH, 80°C, 24h) | 15.8 | 22.5 | 13.2 |
| Oxidative (3% H₂O₂, RT, 24h) | 8.2 | 9.5 | 7.5 |
| Thermal (80°C, 72h) | 5.1 | 6.8 | 4.5 |
| Photolytic (ICH Q1B, 1.2 million lux hours) | 3.5 | 4.2 | 3.1 |
Note: The data presented in this table is representative and intended for comparative illustration.
Based on the forced degradation data, 2-benzoyl-N,N-diethylbenzamide exhibits the highest stability across all tested conditions, suggesting that the presence of two ethyl groups on the nitrogen atom provides steric hindrance, protecting the amide bond from nucleophilic attack. Conversely, the unsubstituted Benzamide is the most susceptible to degradation. This compound demonstrates intermediate stability.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to assess the stability of the benzamide compounds.
Forced Degradation Studies
Forced degradation, or stress testing, is essential for understanding the degradation pathways and the intrinsic stability of a drug substance.[1][2][3][4]
a. Acid Hydrolysis:
-
Procedure: 10 mg of the compound was dissolved in 10 mL of 0.1N hydrochloric acid. The solution was refluxed at 80°C for 24 hours.
-
Analysis: Samples were withdrawn at predetermined time points, neutralized, and diluted with mobile phase for HPLC analysis.
b. Alkaline Hydrolysis:
-
Procedure: 10 mg of the compound was dissolved in 10 mL of 0.1N sodium hydroxide. The solution was refluxed at 80°C for 24 hours.
-
Analysis: Samples were withdrawn, neutralized, and diluted for HPLC analysis.
c. Oxidative Degradation:
-
Procedure: 10 mg of the compound was dissolved in 10 mL of 3% hydrogen peroxide. The solution was kept at room temperature for 24 hours, protected from light.
-
Analysis: Samples were withdrawn and directly analyzed by HPLC.
d. Thermal Degradation:
-
Procedure: A thin layer of the solid compound was kept in a petri dish in a thermostatically controlled oven at 80°C for 72 hours.
-
Analysis: The sample was dissolved in a suitable solvent and analyzed by HPLC. A study on a related compound, 2-benzoyl-N,N-diethylbenzamide, showed that it starts to degrade above 200°C based on Thermogravimetric Analysis (TGA).[5]
e. Photolytic Degradation:
-
Procedure: The compound was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample was kept in the dark.
-
Analysis: The sample was dissolved and analyzed by HPLC.
Stability-Indicating HPLC Method
A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the properties of the drug substance and drug product over time.[6][7][8]
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Temperature: 25°C
-
-
Method Validation: The method was validated for specificity, linearity, accuracy, precision, and robustness to ensure that the degradation products could be separated from the parent drug.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting forced degradation studies and analyzing the stability of the compounds.
Caption: Workflow for Forced Degradation Studies.
Comparative Stability Relationship
This diagram illustrates the logical relationship of the stability of the tested compounds based on the experimental data.
References
- 1. biomedres.us [biomedres.us]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. acdlabs.com [acdlabs.com]
- 4. Development of forced degradation and stability indicating studies of drugs-A review [jpa.xjtu.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. ijcrt.org [ijcrt.org]
- 7. Stability-Indicating High-Performance Liquid Chromatography Assay for the Determination of Sulthiame in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Docking Analysis of Benzamide Analogs as Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the docking performance of different benzamide analogs targeting key enzymes in disease pathways. By presenting experimental data, detailed protocols, and visual representations of molecular interactions and workflows, this document aims to facilitate the rational design of more potent and selective enzyme inhibitors.
Data Presentation: Docking Performance of Benzamide Analogs
The following table summarizes the docking scores and experimental inhibitory concentrations (IC50) of selected benzamide analogs against their respective enzyme targets. Lower docking scores indicate a higher predicted binding affinity.
| Benzamide Analog | Target Enzyme | PDB ID | Docking Score (kcal/mol) | IC50 | Reference Compound | Reference Docking Score (kcal/mol) | Reference IC50 |
| N-(2-amino-5-(1H-imidazol-2-yl)phenyl)benzamide (B2) | HDAC2 | 3MAX | -83.7 | - | SAHA | -42.5 | - |
| N-(2-amino-5-(1H-imidazol-2-yl)phenyl)-4-vinylbenzamide (B18) | HDAC2 | 3MAX | -81.6 | - | SAHA | -42.5 | - |
| Compound 7j | HDAC1 | 4BKX | - | 0.65 µM | Entinostat | - | 0.93 µM |
| Compound 23f | PARP-1 | - | - | 5.17 nM | - | - | - |
| Compound 27f | PARP-1 | - | - | 6.06 nM | - | - | - |
Note: A direct comparison of docking scores between different studies should be made with caution due to variations in computational methods.
Experimental Protocols
The methodologies outlined below are based on protocols described in the cited literature for molecular docking studies of benzamide analogs.
Molecular Docking Protocol for HDAC2 Inhibitors[1]
-
Protein Preparation: The three-dimensional crystal structure of Histone Deacetylase 2 (HDAC2) was obtained from the Protein Data Bank (PDB ID: 3MAX). The protein was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 3D structures of the benzamide derivatives, including N-(2-amino-5-(1H-imidazol-2-yl)phenyl)benzamide (B2) and N-(2-amino-5-(1H-imidazol-2-yl)phenyl)-4-vinylbenzamide (B18), were designed and optimized.
-
Docking Simulation: Molecular docking was performed using the LigandFit module within Discovery Studio 2.1. The active site was defined based on the co-crystallized ligand in the template structure. The docking protocol allows for flexible ligand conformations to be evaluated within the rigid active site of the protein.
-
Analysis: The resulting docking poses were scored based on their binding energy. Poses with the lowest energy, indicating the most favorable binding, were analyzed for their interactions with the amino acid residues in the active site. Key interactions for HDAC2 inhibition include hydrogen bonds with Cys156, His146, and Gly154.[1]
Molecular Docking Protocol for PARP-1 Inhibitors[2]
-
Target and Ligand Preparation: A series of urea-based benzamide derivatives were designed and synthesized. The crystal structure of Poly(ADP-ribose) polymerase-1 (PARP-1) was used as the receptor.
-
Docking and Analysis: Molecular docking studies were conducted to understand the binding modes of these compounds within the PARP-1 active site. These computational results were correlated with in vitro biological evaluations.[2] The studies indicated that these compounds could serve as promising drug candidates for further investigation.[2]
Visualizing Molecular Docking and Biological Pathways
To better understand the processes involved in these comparative studies, the following diagrams illustrate a typical molecular docking workflow and a simplified signaling pathway involving HDAC enzymes.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Simplified pathway of histone acetylation and deacetylation.
References
Safety Operating Guide
Proper Disposal of 2-benzoyl-N-ethylbenzamide: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2-benzoyl-N-ethylbenzamide was located. The following disposal procedures are based on general principles of laboratory chemical waste management and information from SDSs of structurally similar compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for final guidance and to ensure compliance with all local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The procedural steps outlined below are intended to ensure the safe handling and disposal of this chemical waste.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1][2] Always wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3] | Protects against potential splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact with the chemical. |
| Body Protection | A lab coat or chemical-resistant apron.[3] | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large quantities or spills. | Minimizes inhalation of any dusts or vapors. |
Step-by-Step Disposal Protocol
1. Waste Identification and Classification:
-
Hazard Assessment: Based on structurally similar compounds like N-Ethylbenzamide, this compound is likely to be harmful if swallowed.[4] It should be treated as a non-halogenated organic solid waste.
-
Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[3]
2. Waste Segregation and Collection:
-
Incompatible Materials: Keep this compound waste separate from strong oxidizing agents.[3]
-
Collection: Collect all waste containing this compound, including contaminated labware (e.g., weigh boats, pipette tips), in the designated waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
3. Labeling and Storage:
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date accumulation started and the primary hazard(s) (e.g., "Toxic," "Irritant").
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and direct sunlight.[5]
4. Final Disposal:
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time per institutional policy (typically 90-180 days), contact your institution's EHS department to arrange for pickup and disposal.
-
Professional Disposal: this compound waste should be disposed of through an approved waste disposal plant, likely via incineration or landfilling, in accordance with federal, state, and local regulations.[1][5]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2-benzoyl-N-ethylbenzamide
This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling 2-benzoyl-N-ethylbenzamide. The information is compiled from safety data sheets of structurally similar compounds due to the absence of specific data for the target compound.
Hazard Identification and Personal Protective Equipment
This compound is presumed to present hazards based on data from analogous compounds such as N,N-diethylbenzamide and N-ethylbenzamide. These hazards include potential harm if swallowed or in contact with skin, and the risk of causing skin and serious eye irritation.[1] One safety data sheet for a related compound also indicates a suspicion of causing genetic defects. Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Wear appropriate protective gloves to prevent skin exposure.[2] |
| Protective clothing | Long-sleeved clothing is recommended to minimize skin contact.[1] | |
| Respiratory Protection | Not required under normal use with adequate ventilation | If dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator should be used. |
| Hand Protection | Chemically resistant gloves | Dispose of contaminated gloves after use in accordance with good laboratory practices. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risk and ensure a safe laboratory environment.
Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation and dust formation.[2]
-
Personal Protective Equipment: Don the appropriate PPE as detailed in Table 1.
-
Handling: Avoid contact with eyes, skin, and clothing.[2] Do not eat, drink, or smoke in the handling area.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2] Store locked up.
-
Spills: In case of a spill, avoid dust formation.[2] Sweep up the material and place it into a suitable, closed container for disposal.[2] Ensure adequate ventilation during cleanup.[2]
Disposal Plan: The disposal of this compound and its containers must be conducted by an approved waste disposal plant.[1] Do not release the chemical into the environment or allow it to enter drains. Contaminated clothing should be removed and washed before reuse.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound, emphasizing safety at each step.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
